molecular formula C6H4BrN3 B1519351 6-bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1150617-54-1

6-bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1519351
CAS No.: 1150617-54-1
M. Wt: 198.02 g/mol
InChI Key: FONNZZMIJPHSJP-UHFFFAOYSA-N
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Description

6-bromo-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-pyrazolo[4,3-b]pyridine
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InChI

InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONNZZMIJPHSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654011
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-54-1
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 6-bromo-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-bromo-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its unique structural framework, characterized by a fused pyrazole and pyridine ring system, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of molecular complexity and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic methodologies, characteristic reactivity, and its significant applications in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important scaffold in their research endeavors.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry. This designation is attributed to its ability to bind to multiple biological targets with high affinity, a consequence of its structural resemblance to endogenous purine bases. This bioisosterism allows pyrazolopyridine derivatives to function as competitive inhibitors for a variety of enzymes, particularly kinases, which play a central role in cellular signaling pathways.

The introduction of a bromine atom at the 6-position of the 1H-pyrazolo[4,3-b]pyridine core significantly enhances its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile anchor for the introduction of diverse functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This modularity allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of modern structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1150617-54-1[1][2]
Molecular Formula C₆H₄BrN₃[1][2]
Molecular Weight 198.02 g/mol [1][2]
Appearance Solid[3]
Boiling Point 329.0 ± 22.0 °C at 760 mmHg[3]
Purity ≥97% (commercially available)[1][2]
SMILES Brc1cnc2cn[nH]c2c1[3]
InChI Key FONNZZMIJPHSJP-UHFFFAOYSA-N[3]

Note: Experimental data such as melting point, solubility, and detailed spectroscopic data for this compound are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Spectroscopic Characterization (Predicted and Representative Data):

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the pyridine and pyrazole rings. For the isomeric 7-bromo-1H-pyrazolo[4,3-b]pyridine, characteristic signals appear at δ 13.89 (br. s., 1H, NH), 8.40 - 8.51 (m, 1H), 8.32 - 8.40 (m, 1H), and 7.71 (d, J=4.80 Hz, 1H)[4]. Similar chemical shifts, with distinct coupling patterns, would be anticipated for the 6-bromo isomer.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the six carbon atoms of the bicyclic system are expected in the aromatic region.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity corresponding to [M+H]⁺ and [M+H+2]⁺. For C₆H₄BrN₃, the expected m/z would be approximately 198.96 and 200.96.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic rings (around 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).

Synthesis of this compound: A Step-by-Step Protocol

Several synthetic routes to the pyrazolo[4,3-b]pyridine core have been reported, often involving the construction of the pyrazole ring onto a pre-existing pyridine or vice versa. A common and effective method for the synthesis of this compound proceeds from 5-bromo-3-fluoropyridine-2-carbaldehyde.

Experimental Protocol: Synthesis from 5-bromo-3-fluoropyridine-2-carbaldehyde

This protocol is based on established methodologies for the synthesis of pyrazolopyridines from ortho-halopyridine aldehydes[5].

Reaction Scheme:

G cluster_0 Synthesis of this compound Starting Material 5-bromo-3-fluoropyridine-2-carbaldehyde Product This compound Starting Material->Product Hydrazine hydrate, Ethylene glycol, 140 °C, 23 h G cluster_1 Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactants->Reaction Product 6-aryl-1H-pyrazolo[4,3-b]pyridine Reaction->Product G cluster_2 Sonogashira Coupling Workflow Reactants This compound + Terminal Alkyne Reaction Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPA) Reactants->Reaction Product 6-alkynyl-1H-pyrazolo[4,3-b]pyridine Reaction->Product G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_inhibition Mechanism of Inhibition Ligand Growth Factor (e.g., HGF, FGF) RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR) Ligand->RTK Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival, Migration) Downstream->Response Inhibitor 6-substituted 1H-pyrazolo[4,3-b]pyridine Derivative Inhibitor->Dimerization Blocks Autophosphorylation ATP_Site ATP Binding Site of Kinase Domain Inhibitor->ATP_Site Competitive Binding

References

An In-Depth Technical Guide to 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1) for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Fused heterocyclic systems like 1H-pyrazolo[4,3-b]pyridine, a bioisostere of purine, are of particular interest. They form the core of numerous compounds investigated as potent inhibitors of kinases, such as PIM-1 and Tropomyosin receptor kinases (TRKs), which are critical targets in oncology and immunology.[1][2] Within this class, 6-bromo-1H-pyrazolo[4,3-b]pyridine serves as a pivotal starting material and molecular fragment. The bromine atom at the 6-position is not merely a substituent but a versatile synthetic handle, enabling extensive structural diversification through modern cross-coupling chemistry. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and strategic applications for researchers, medicinal chemists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis and screening. While many commercial suppliers provide this building block, they often do not supply detailed analytical data, placing the onus of identity and purity confirmation on the end-user.[3][4]

Compound Identification and Properties

The key identifying and computed physicochemical properties of this compound are summarized below. These values are crucial for assessing drug-likeness, predicting solubility, and planning chromatographic purification.

Identifier Value Source(s)
CAS Number 1150617-54-1[5]
Molecular Formula C₆H₄BrN₃[3][5]
Molecular Weight 198.02 g/mol [5]
IUPAC Name This compound[5]
InChI Key FONNZZMIJPHSJP-UHFFFAOYSA-N[3][6]
SMILES BrC1=CN=C2C(NN=C2)=C1[5]
Physical Form Solid
Purity (Typical) ≥97%[5]
LogP (Computed) 1.7204[5]
TPSA (Computed) 41.57 Ų[5][6]
Hydrogen Bond Donors 1[5][6]
Hydrogen Bond Acceptors 2[5][6]

Spectroscopic Characterization (Predictive Analysis)

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm). The proton on the pyrazole ring (C3-H) would likely appear as a singlet, while the two protons on the pyridine ring (C5-H and C7-H) would appear as doublets, though their exact chemical shifts and coupling constants would depend on the solvent used. The N-H proton of the pyrazole is a broad singlet and may be exchangeable with D₂O.

  • ¹³C NMR: Six signals are expected for the six carbon atoms in the heterocyclic core. The carbon atom bearing the bromine (C6) would be significantly influenced by the halogen's electronic effects.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak will appear with a relative intensity ratio of approximately 1:1, confirming the presence of one bromine atom. The exact mass should correspond to the molecular formula C₆H₄⁷⁹BrN₃ or C₆H₄⁸¹BrN₃.

Part 2: Synthesis and Reactivity

The utility of this compound is intrinsically linked to its synthesis and subsequent chemical reactivity. Its preparation is achievable from commercially available precursors, and its reactivity profile makes it an ideal substrate for library synthesis.

Synthetic Strategy: A Practical Protocol

One of the most direct synthetic routes involves the cyclization of a substituted pyridine precursor with a hydrazine source. The following protocol is based on a reported synthesis starting from 5-bromo-3-fluoropyridine-2-carbaldehyde.[7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq).

  • Solvent and Reagent Addition: Add ethylene glycol as the solvent, followed by the slow addition of hydrazine hydrate (excess, ~2-3 eq).

  • Reaction Execution: Heat the reaction mixture to 140 °C and maintain for approximately 23 hours. The causality for using a high-boiling solvent like ethylene glycol is to provide sufficient thermal energy to drive the nucleophilic aromatic substitution of the fluorine atom and the subsequent condensation and cyclization to form the stable pyrazole ring.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) yields the final product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product SM1 5-bromo-3-fluoropyridine-2-carbaldehyde Cond Ethylene Glycol 140 °C, 23 h SM1->Cond SM2 Hydrazine Hydrate SM2->Cond FP This compound Cond->FP Cyclization

Caption: A simplified workflow for the synthesis of the target compound.

Alternative synthetic approaches, such as those starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide and employing reagents like isopentyl nitrite, have also been documented.[8] More contemporary methods for constructing the pyrazolo[4,3-b]pyridine core utilize efficient one-pot sequences involving Japp–Klingemann reactions.[9]

Chemical Reactivity: The Gateway to Diversification

The true power of this molecule lies in its predictable and versatile reactivity at two key positions: the C6-Bromine and the N1-Hydogen .

  • Palladium-Catalyzed Cross-Coupling at C6: The C-Br bond is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. This is the primary vector for introducing molecular diversity. The electron-withdrawing nature of the heterocyclic core generally enhances the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle.[10][11]

    • Suzuki-Miyaura Reaction: Couples the scaffold with a wide range of aryl or heteroaryl boronic acids/esters to form C-C bonds.[12]

    • Buchwald-Hartwig Amination: Allows for the introduction of various amines (anilines, alkylamines, etc.) to form C-N bonds, a crucial transformation in medicinal chemistry.

    • Sonogashira Coupling: Forms C-C triple bonds by reacting with terminal alkynes.

    • Heck Coupling: Introduces alkenyl groups.

  • Functionalization at N1: The pyrazole N-H is nucleophilic and can be readily alkylated or acylated under basic conditions. This provides a secondary vector for diversification, allowing for modulation of properties like solubility, metabolic stability, and target engagement. Protecting this position (e.g., with a BOC or SEM group) is also a common strategy to direct reactivity to other sites before its removal in a final step.

G Start 6-bromo-1H-pyrazolo [4,3-b]pyridine Step1 N-Alkylation (Base, R-X) Start->Step1 Intermediate N-Alkyl-6-bromo Intermediate Step1->Intermediate Step2 Suzuki Coupling (Pd Catalyst, Ar-B(OH)₂) Intermediate->Step2 Product Diverse Library of Potential Inhibitors Step2->Product

References

An In-Depth Technical Guide to 6-Bromo-1H-pyrazolo[4,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

6-Bromo-1H-pyrazolo[4,3-b]pyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, bicyclic structure, featuring both a pyridine and a pyrazole ring, serves as a versatile scaffold for the development of highly specific and potent therapeutic agents. The strategic placement of the bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the exploration of vast chemical space. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and characterization protocols, and an exploration of its critical role in the synthesis of kinase inhibitors and other biologically active molecules.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

PropertyValueSource
CAS Number 1150617-54-1[1]
Molecular Formula C₆H₄BrN₃[2]
Molecular Weight 198.02 g/mol [2]
Appearance Solid[1]
Boiling Point 329.0 ± 22.0 °C at 760 mmHg
Melting Point Not explicitly available in searched literature.
Solubility Information not widely available in searched literature. Generally expected to be soluble in polar organic solvents like DMSO and DMF.
pKa Not explicitly available in searched literature. Predicted to have both acidic (pyrazole N-H) and basic (pyridine nitrogen) properties.
LogP 1.7204 (Computed)[2]

Note: Experimental data for melting point and solubility are not consistently reported in publicly available sources. It is recommended to determine these parameters empirically for specific applications.

Spectral Data and Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum for this compound was not found, data from related structures, such as ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, can provide insight into expected chemical shifts.[3]

  • ¹H NMR: Aromatic protons on the pyridine and pyrazole rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton of the pyrazole ring will likely appear as a broad singlet and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon atom attached to the bromine (C6) will be influenced by the halogen's electronegativity and anisotropy.

Mass Spectrometry (MS)

Mass spectrometry is a key tool for confirming the molecular weight and isotopic pattern of this compound.

  • Expected Molecular Ion (M+): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak at m/z 197 and 199.

  • Fragmentation: Common fragmentation pathways for related azaindole and pyrazolopyridine systems involve the loss of HCN, halogens, or side chains.[4]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups.

  • N-H Stretch: A peak in the region of 3100-3400 cm⁻¹ is expected for the N-H bond of the pyrazole ring.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond will exhibit a characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the bromine atom, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

This reaction enables the formation of a C-C bond by coupling the aryl bromide with a boronic acid or ester. This is a widely used method to introduce aryl or heteroaryl substituents.

Suzuki_Coupling This compound This compound Product 6-Aryl-1H-pyrazolo[4,3-b]pyridine This compound->Product Suzuki Coupling Arylboronic_Acid R-B(OH)₂ Arylboronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. It is a powerful tool for introducing diverse amine functionalities, which are common in pharmacologically active molecules.

Buchwald_Hartwig_Amination This compound This compound Product 6-(R¹R²N)-1H-pyrazolo[4,3-b]pyridine This compound->Product Buchwald-Hartwig Amination Amine R¹R²NH Amine->Product Catalyst Pd Catalyst Ligand (e.g., BINAP) Base (e.g., NaOtBu) Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from commercially available substituted pyridines. A common approach involves the cyclization of a hydrazine derivative with a suitably functionalized pyridine precursor.

Example Synthetic Protocol

One reported synthesis involves the reaction of 5-bromo-3-fluoropyridine-2-carbaldehyde with hydrazine hydrate in ethylene glycol at elevated temperatures.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-3-fluoropyridine-2-carbaldehyde in ethylene glycol, add hydrazine hydrate.

  • Heating: Heat the reaction mixture to 140 °C.

  • Reaction Time: Maintain the temperature for approximately 23 hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 5-Bromo-3-fluoropyridine-2-carbaldehyde + Hydrazine Hydrate in Ethylene Glycol Reaction Heat to 140 °C for 23h Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolo[4,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

This compound serves as a key intermediate in the synthesis of inhibitors targeting various kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in several cancers. The pyrazolo[3,4-b]pyridine scaffold, a close isomer, has been successfully utilized to develop potent and selective FGFR inhibitors.[5] The bromo-substituted pyrazolo[4,3-b]pyridine allows for the introduction of substituents that can interact with key residues in the ATP-binding pocket of the kinase.

  • Anaplastic Lymphoma Kinase (ALK): ALK is another important target in oncology, particularly in non-small cell lung cancer. Pyrazolopyridine-based inhibitors have shown efficacy against ALK, including resistant mutants.

  • Other Kinases: The versatility of the this compound scaffold allows for its application in the development of inhibitors for a wide range of other kinases by modifying the substituents introduced via cross-coupling reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is generally classified as harmful if swallowed (H302), and may cause skin, eye, and respiratory irritation (H315, H319, H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Some suppliers recommend storage under an inert atmosphere.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth.

    • In all cases of exposure, seek medical attention.

Conclusion

This compound is a high-value building block for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, coupled with its versatile reactivity in palladium-catalyzed cross-coupling reactions, make it an ideal starting point for the synthesis of complex molecules with tailored biological activities. Its proven utility in the development of potent kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its full potential in their scientific endeavors.

References

An In-depth Technical Guide to the Structure and Tautomerism of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-1H-pyrazolo[4,3-b]pyridine is a key heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of purines and its prevalence in the development of targeted kinase inhibitors. A fundamental aspect of its chemical behavior and biological activity is its prototropic tautomerism. This guide provides a comprehensive analysis of the structure and tautomeric landscape of this compound. Through a synthesis of existing literature on analogous pyrazolopyridine systems, this document establishes the pronounced energetic preference for the 1H-tautomer. We will delve into the structural evidence, the influence of the bromo substituent, and the spectroscopic and computational methodologies that form the basis of this understanding. This guide is intended to serve as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold, an azaindazole isomer, has emerged as a cornerstone in modern drug discovery. Its structural resemblance to the native purine bases allows for competitive binding to the ATP-binding sites of a multitude of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The strategic introduction of a bromine atom at the 6-position of the pyrazolo[4,3-b]pyridine core, yielding this compound, provides a crucial handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

A critical, yet often implicit, consideration in the utilization of N-heterocyclic compounds like this compound is the phenomenon of tautomerism. The potential for proton migration between the nitrogen atoms of the pyrazole ring gives rise to distinct isomers, each with unique electronic and steric properties. A thorough understanding of the predominant tautomeric form is paramount, as it dictates the molecule's hydrogen bonding patterns, overall geometry, and ultimately, its interaction with biological targets.[1]

The Tautomeric Landscape of this compound

Prototropic tautomerism in pyrazolo[4,3-b]pyridines involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring. This results in two possible tautomers for the 6-bromo derivative: the 1H- and 2H-forms.

Figure 1: The two possible prototropic tautomers of 6-bromo-pyrazolo[4,3-b]pyridine.

Evidence from Isomeric and Parent Systems

Extensive research on the isomeric pyrazolo[3,4-b]pyridine scaffold has consistently demonstrated the superior stability of the 1H-tautomer. Computational studies, such as the AM1 calculations performed by Alkorta and Elguero, have shown a significant energy difference, with the 1H-tautomer being more stable by nearly 9 kcal/mol.[2] This substantial energy gap indicates that the 1H-form is the overwhelmingly predominant species at equilibrium. This preference is attributed to the electronic distribution within the fused ring system.

Furthermore, the naming convention itself, with the compound commercially available and indexed as 6-bromo-1H -pyrazolo[4,3-b]pyridine, points to the accepted and experimentally observed predominance of this tautomer.

The Influence of the Bromo Substituent

The electronic nature of substituents can influence tautomeric equilibria.[3] In the case of this compound, the bromine atom at the 6-position is an electron-withdrawing group through induction, yet it can also act as a weak electron-donating group through resonance. Given the position of the bromine on the pyridine ring, its electronic influence on the pyrazole moiety is modest. Studies on substituted pyrazoles have shown that electron-donating groups can have a more pronounced effect on tautomeric ratios.[3] However, the strong intrinsic preference of the pyrazolopyridine core for the 1H-tautomer is unlikely to be overturned by the electronic effects of the bromine substituent.

Structural and Spectroscopic Elucidation of Tautomerism

The determination of the predominant tautomer in N-heterocyclic systems relies on a combination of experimental and computational techniques.

X-ray Crystallography: The Gold Standard in the Solid State

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. While a crystal structure for this compound has not been reported, the structure of the closely related 3-iodo-1H-pyrazolo[3,4-b]pyridine has been determined.[4][5] This structure unequivocally shows the presence of the 1H-tautomer in the crystal lattice, with the proton located on the nitrogen atom adjacent to the fusion of the two rings.[4][5] This provides strong precedence for the 6-bromo derivative adopting the same tautomeric form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Dynamics

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Compound Proton Chemical Shift (ppm)
3-iodo-1H-pyrazolo[3,4-b]pyridineNH13.18 (broad)
H58.64
H47.89
H67.22-7.25

Table 1: 1H NMR data for 3-iodo-1H-pyrazolo[3,4-b]pyridine in CDCl3.[4]

The observation of a broad signal at a downfield chemical shift (around 13 ppm) for the NH proton is characteristic of the 1H-tautomer of pyrazolopyridines.[4] In the case of rapid tautomeric exchange on the NMR timescale, averaged signals would be observed. However, the significant energy difference between the 1H and 2H tautomers suggests that the contribution of the 2H form to the observed spectrum is likely to be negligible.

Computational Chemistry: A Predictive and Corroborative Tool

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. These calculations can provide accurate estimations of the Gibbs free energy of each tautomer in the gas phase and in various solvents, modeled using a polarizable continuum model. For the pyrazolo[3,4-b]pyridine system, computational studies have consistently shown the 1H-tautomer to be the global minimum on the potential energy surface.[2]

Experimental and Computational Protocols for Tautomer Analysis

For researchers seeking to confirm the tautomeric state of novel pyrazolo[4,3-b]pyridine derivatives, the following workflow is recommended.

workflow cluster_exp Experimental Verification cluster_comp Computational Analysis Xray X-ray Crystallography (Solid State) Characterization Structural Characterization and Tautomer Assignment Xray->Characterization NMR 1H and 15N NMR (Solution State) NMR->Characterization UVVis UV-Vis Spectroscopy (Solution State) UVVis->Characterization DFT DFT Calculations (Gas Phase & Solution) GIAO GIAO-DFT for NMR Chemical Shift Prediction DFT->GIAO DFT->Characterization GIAO->NMR Synthesis Synthesis and Purification of Compound Synthesis->Xray Synthesis->NMR Synthesis->UVVis Synthesis->DFT

Figure 2: A recommended workflow for the comprehensive analysis of tautomerism in novel pyrazolo[4,3-b]pyridine derivatives.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: Synthesize the target this compound derivative and purify it to high homogeneity using standard techniques such as column chromatography and recrystallization.

  • X-ray Crystallography: Grow single crystals suitable for X-ray diffraction. This will provide definitive structural information in the solid state.

  • NMR Spectroscopy:

    • Acquire a high-resolution 1H NMR spectrum in a non-polar solvent (e.g., CDCl3) and a polar aprotic solvent (e.g., DMSO-d6) to assess the influence of the solvent on the tautomeric equilibrium.

    • If possible, acquire a 15N NMR spectrum. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and protonation status, providing clear differentiation between tautomers.[6]

  • UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum in solvents of varying polarity. The different electronic structures of the tautomers will result in distinct absorption profiles.

Step-by-Step Computational Protocol
  • Geometry Optimization: Perform geometry optimizations of both the 1H- and 2H-tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Solvation Modeling: Repeat the geometry optimizations and frequency calculations using a polarizable continuum model (PCM) to simulate the effect of different solvents.

  • NMR Chemical Shift Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometries to predict the 1H and 13C NMR chemical shifts for each tautomer. Compare the predicted spectra with the experimental data to corroborate the tautomer assignment.

Implications for Drug Development

The established predominance of the 1H-tautomer of this compound has significant implications for drug design and development.[1]

  • Structure-Activity Relationship (SAR) Studies: A consistent tautomeric form ensures that SAR data is reliable and interpretable. The hydrogen bond donor at the N1 position and the hydrogen bond acceptor at the N2 position are fixed, allowing for rational design of interactions with the target protein.

  • Pharmacokinetic Properties: Tautomerism can influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, lipophilicity, and membrane permeability.[1] A stable, single tautomer simplifies the optimization of these properties.

  • Intellectual Property: A well-defined and characterized tautomeric form is crucial for securing robust patent protection.

Conclusion

While direct experimental investigation of the tautomerism of this compound is limited, a comprehensive analysis of analogous systems provides compelling evidence for the overwhelming predominance of the 1H-tautomer in both the solid state and in solution. This understanding is critical for the rational design and development of novel therapeutics based on this important heterocyclic scaffold. The experimental and computational workflows outlined in this guide provide a robust framework for the characterization of tautomerism in new pyrazolo[4,3-b]pyridine derivatives, ensuring a solid foundation for successful drug discovery programs.

References

An In-depth Technical Guide to the Spectral Data Analysis of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound 6-bromo-1H-pyrazolo[4,3-b]pyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this molecule and require a thorough understanding of its spectral characteristics for identification and structural confirmation. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and fundamental principles of spectroscopic analysis to provide a robust predictive framework.

Introduction to this compound

This compound is a brominated heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of approximately 198.02 g/mol .[1] The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in compounds investigated for a range of biological activities. Accurate structural elucidation through spectral analysis is a critical step in the synthesis and application of such molecules. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra of this compound, providing a detailed interpretation to aid in its unambiguous identification.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.

Molecular Structure and Proton Numbering

To facilitate the discussion of the NMR data, the following numbering scheme is adopted for the this compound molecule:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound in a common deuterated solvent like DMSO-d₆ are summarized below. DMSO-d₆ is often a good choice for heterocyclic compounds due to its high polarity and ability to form hydrogen bonds with the N-H proton, leading to a more defined signal.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~8.3s-
H5~7.8d~2.0
H7~8.6d~2.0
NH>13.0br s-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum
  • H7 (~8.6 ppm, doublet): This proton is adjacent to a pyridine nitrogen, which strongly deshields it, causing it to appear at a high chemical shift. It is expected to be a doublet due to coupling with H5.

  • H3 (~8.3 ppm, singlet): This proton is on the pyrazole ring and is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen atoms.

  • H5 (~7.8 ppm, doublet): This proton is on the pyridine ring and is coupled to H7, resulting in a doublet. The bromine at position 6 will have a minimal effect on its chemical shift compared to the influence of the adjacent nitrogen.

  • NH (>13.0 ppm, broad singlet): The N-H proton of the pyrazole ring is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. In DMSO-d₆, hydrogen bonding can lead to a downfield shift, often above 13 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the aromatic system.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C3~135
C3a~120
C5~118
C6~115
C7~150
C7a~145

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum
  • C7 (~150 ppm) and C7a (~145 ppm): These carbons are adjacent to nitrogen atoms in the pyridine and pyrazole rings, respectively, leading to significant deshielding and downfield chemical shifts.

  • C3 (~135 ppm): This carbon in the pyrazole ring is also deshielded by the adjacent nitrogen atoms.

  • C3a (~120 ppm) and C5 (~118 ppm): These are typical chemical shifts for carbons in this type of fused heterocyclic system.

  • C6 (~115 ppm): The carbon atom bearing the bromine (C6) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key feature that will be readily identifiable in the mass spectrum.

Expected Molecular Ion Peak

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in approximately a 1:1 ratio.[2] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum.

Ionm/z (calculated)Relative Abundance
[M]⁺ (with ⁷⁹Br)196.96~100%
[M+2]⁺ (with ⁸¹Br)198.96~98%

The mass spectrum will therefore show two peaks of almost equal intensity separated by 2 m/z units, which is a definitive indicator of the presence of one bromine atom in the molecule.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is likely to proceed through several key steps, including the loss of the bromine atom and fragmentation of the heterocyclic rings.

G M [C₆H₄BrN₃]⁺˙ m/z = 197/199 M_Br [C₆H₄N₃]⁺ m/z = 118 M->M_Br - Br• M_Br_HCN [C₅H₃N₂]⁺ m/z = 91 M_Br->M_Br_HCN - HCN M_Br_N2 [C₆H₄N]⁺ m/z = 90 M_Br->M_Br_N2 - N₂

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

  • Loss of Bromine Radical: The initial and most likely fragmentation step is the cleavage of the C-Br bond to lose a bromine radical (Br•), resulting in a fragment ion at m/z 118. This fragment will not exhibit the isotopic pattern seen in the molecular ion.

  • Loss of HCN: The pyrazole or pyridine ring can then fragment by losing a molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 91.

  • Loss of N₂: Another possible fragmentation from the m/z 118 ion is the loss of a nitrogen molecule (N₂) from the pyrazole ring, which would result in a fragment at m/z 90.

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality NMR and MS data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse program: Standard single-pulse (zg30).

      • Spectral width: -2 to 16 ppm.

      • Acquisition time: ~4 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 16-64.

    • ¹³C NMR:

      • Pulse program: Proton-decoupled with NOE (zgpg30).

      • Spectral width: 0 to 200 ppm.

      • Acquisition time: ~1.5 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection into a GC-MS system.

  • Instrument Parameters:

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Source temperature: 200-250 °C.

    • Mass range: m/z 40-400.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and definitive method for the structural elucidation of this compound. The predicted spectral data and fragmentation patterns outlined in this guide offer a solid foundation for researchers to identify and characterize this compound. The characteristic isotopic signature of bromine in the mass spectrum, coupled with the specific chemical shifts and coupling patterns in the NMR spectra, should allow for unambiguous confirmation of the molecular structure.

References

The Ascendancy of Pyrazolo[4,3-b]pyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and therapeutic applications of this important class of molecules. We will delve into the nuanced synthetic strategies that have enabled the exploration of the chemical space around this core, with a particular focus on the structure-activity relationships (SAR) that have guided the development of potent and selective inhibitors for key biological targets. This guide will further illuminate the significance of pyrazolo[4,3-b]pyridine derivatives in oncology and immunology, with a detailed examination of their role as inhibitors of c-Met and the PD-1/PD-L1 immune checkpoint. Detailed experimental protocols and an analysis of preclinical and clinical data for notable derivatives, such as Glumetinib (SCC244), will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising therapeutic class.

Introduction: The Emergence of a Privileged Scaffold

Polynitrogen heterocyclic compounds are a cornerstone of modern medicinal chemistry, with their structural diversity and ability to interact with a wide array of biological targets. Among these, the pyrazolo[4,3-b]pyridine scaffold has emerged as a structure of considerable interest.[1] Its rigid, planar structure provides a unique framework for the presentation of functional groups in three-dimensional space, facilitating precise interactions with the active sites of enzymes and receptors.

The significance of this scaffold lies in its demonstrated potential to yield highly potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2] Furthermore, the adaptability of the pyrazolo[4,3-b]pyridine core has allowed for its application in other therapeutic areas, including the burgeoning field of immuno-oncology. This guide will provide a comprehensive overview of the key milestones in the development of pyrazolo[4,3-b]pyridine derivatives, from their initial discovery to their current standing in the landscape of targeted therapies.

Synthetic Strategies: Building the Pyrazolo[4,3-b]pyridine Core

The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be approached through several strategic routes, primarily involving the annulation of a pyrazole ring onto a pre-existing pyridine core or, conversely, the construction of a pyridine ring fused to a pyrazole. A particularly efficient and straightforward protocol has been developed for the synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines.[1] This method utilizes a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, offering operational simplicity and the ability to combine multiple steps in a one-pot manner.[1][3]

General One-Pot Synthetic Protocol

This protocol highlights an efficient method for the synthesis of a range of 1-aryl-pyrazolo[4,3-b]pyridine-3-carboxylates.

Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [4]

  • Step 1: Synthesis of Pyridin-2-yl Keto Esters: To a solution of 2-chloro-3-nitropyridine in a suitable solvent, add an ethyl acetoacetate derivative and a base (e.g., sodium hydride). Stir the reaction at room temperature until completion.

  • Step 2: Japp-Klingemann Reaction: The resulting pyridin-2-yl keto ester is then subjected to a modified Japp-Klingemann reaction. This involves the coupling with a stable arenediazonium tosylate in the presence of a base.

  • Step 3: Cyclization: The intermediate hydrazone undergoes a one-pot cyclization, often facilitated by a change in solvent and temperature, to yield the final pyrazolo[4,3-b]pyridine product.

A detailed, step-by-step synthesis for a representative compound is provided in the Appendix.

Caption: General workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridine derivatives.

Therapeutic Significance: Targeting Key Pathways in Disease

The pyrazolo[4,3-b]pyridine scaffold has proven to be a versatile platform for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[5] Aberrant activation of the HGF/c-Met signaling pathway is a known driver of tumor growth, metastasis, and angiogenesis in a variety of cancers.[6] Pyrazolo[4,3-b]pyridine derivatives have emerged as highly potent and selective inhibitors of c-Met.

Glumetinib (SCC244): A Case Study

Glumetinib (formerly known as SCC244) is a prime example of a clinically advanced pyrazolo[4,3-b]pyridine derivative that potently and selectively inhibits c-Met kinase.[7] Preclinical studies have demonstrated that Glumetinib exhibits subnanomolar potency against c-Met and high selectivity against a broad panel of other protein kinases.[7] This high selectivity is a critical attribute, as it minimizes off-target effects and contributes to a more favorable safety profile.[8]

Clinical trials have shown that Glumetinib has promising antitumor activity in patients with non-small cell lung cancer (NSCLC) harboring MET alterations.[9][10][11] The drug has demonstrated a rapid onset of action and a manageable safety profile, with common adverse events including peripheral edema and nausea.[8][10]

cMet_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT JAK/STAT Pathway cMet->STAT Metastasis Metastasis cMet->Metastasis Angiogenesis Angiogenesis cMet->Angiogenesis Glumetinib Glumetinib (Pyrazolo[4,3-b]pyridine) Glumetinib->cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of Glumetinib.

Modulation of the PD-1/PD-L1 Immune Checkpoint

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance.[12] Tumor cells can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which leads to T-cell exhaustion.[13] Blocking the PD-1/PD-L1 interaction has revolutionized cancer immunotherapy. While monoclonal antibodies are the current standard of care, small molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration. The pyrazolo[4,3-b]pyridine scaffold has been investigated for its potential to disrupt this protein-protein interaction.

PD1_PDL1_Pathway cluster_cells cluster_outcome Immune Response T_Cell T-Cell Tumor_Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding T_Cell_Exhaustion T-Cell Exhaustion PDL1->T_Cell_Exhaustion Induces Pyrazolo_Pyridine_Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo_Pyridine_Inhibitor->PDL1 Blocks Interaction TCR TCR MHC MHC TCR->MHC Antigen Presentation T_Cell_Activation T-Cell Activation MHC->T_Cell_Activation Activates

Caption: The PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.

Quantitative Bioactivity and Structure-Activity Relationships

The development of potent and selective pyrazolo[4,3-b]pyridine inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The following table summarizes the bioactivity of selected pyrazolo[4,3-b]pyridine derivatives against various targets.

Compound IDTargetIC50 (nM)Cell-based AssayReference
Glumetinib (SCC244) c-Met<1Potent inhibition of c-Met phosphorylation[7]
Compound A CDK815Inhibition of cell proliferation[1]
VU0418506 mGluR4 PAM-Potentiation of glutamate response[1]

Note: This table is a representative summary. The full scope of SAR studies is extensive and beyond the scope of this guide.

Analysis of SAR has revealed several key insights. For instance, substitution patterns on the N-1 aryl ring of the pyrazole moiety are crucial for potency and selectivity against kinase targets. The nature and position of substituents on the pyridine ring also significantly influence the pharmacokinetic properties of these compounds.

Conclusion and Future Perspectives

The pyrazolo[4,3-b]pyridine scaffold has firmly established itself as a versatile and privileged structure in medicinal chemistry. The development of efficient synthetic routes has enabled the exploration of its chemical space, leading to the discovery of potent and selective inhibitors for a range of therapeutic targets. The clinical advancement of Glumetinib as a highly selective c-Met inhibitor underscores the therapeutic potential of this class of compounds in oncology.

Future research in this area is likely to focus on several key aspects:

  • Expansion to New Targets: The inherent versatility of the scaffold suggests its potential for developing inhibitors against other kinase and non-kinase targets.

  • Overcoming Drug Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. The design of next-generation pyrazolo[4,3-b]pyridine derivatives that can overcome known resistance mutations will be a critical area of investigation.

  • Combination Therapies: Exploring the synergistic effects of pyrazolo[4,3-b]pyridine inhibitors with other therapeutic modalities, such as immunotherapy and chemotherapy, holds promise for improving patient outcomes.

Appendix: Detailed Experimental Protocols

A.1. Detailed Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate[4]

A representative detailed protocol based on the general method described in Section 2.1.

  • Materials: 2-chloro-3-nitropyridine, ethyl 3-oxo-3-(pyridin-2-yl)propanoate, 2-aminobenzonitrile, sodium nitrite, p-toluenesulfonic acid, potassium iodide, acetonitrile, pyrrolidine, pyridine.

  • Step 1: Diazotization of 2-aminobenzonitrile: To a cooled (0-5 °C) solution of 2-aminobenzonitrile in acetonitrile, add p-toluenesulfonic acid and potassium iodide. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir the mixture for 1 hour to form the arenediazonium tosylate.

  • Step 2: Coupling and Cyclization: To a solution of ethyl 3-oxo-3-(pyridin-2-yl)propanoate in pyridine, add the freshly prepared diazonium salt solution at room temperature. Stir for 30 minutes, then add pyrrolidine and continue stirring for an additional 2 hours.

  • Step 3: Workup and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

  • Characterization: The final product is characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. For Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate: 1H NMR (300 MHz, CDCl3): δ 9.70 (d, 1H), 8.68 (d, 1H), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H), 1.53 (t, 3H). HRMS (ESI, m/z): calcd for C16H11N5O4 [M + H]+: 338.0884; found: 338.0881.[4]

A.2. c-Met Kinase Assay Protocol[14][15][16]

This protocol is a generalized procedure for a luminescence-based kinase assay.

  • Materials: Recombinant c-Met kinase, kinase assay buffer, ATP, substrate (e.g., Poly (Glu:Tyr, 4:1)), test compounds (pyrazolo[4,3-b]pyridine derivatives), and a kinase-glo luminescence detection reagent.

  • Procedure:

    • Prepare a master mix containing kinase assay buffer, ATP, and substrate.

    • Dispense the master mix into the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding diluted c-Met kinase to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and detect the remaining ATP by adding the kinase-glo reagent.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

A.3. PD-1/PD-L1 Binding Assay Protocol[12][13][17]

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Materials: Tagged recombinant human PD-1 and PD-L1 proteins, anti-tag HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and d2-labeled anti-tag antibody), assay buffer, and test compounds.

  • Procedure:

    • Dispense the test compounds at various concentrations into the wells of a low-volume 384-well plate.

    • Add a mixture of the tagged PD-1 and PD-L1 proteins to each well.

    • Add the HTRF detection reagents.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

    • Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

  • Data Analysis: The HTRF signal is proportional to the amount of PD-1/PD-L1 binding. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

References

The Emergent Therapeutic Potential of the 1H-pyrazolo[4,3-b]pyridine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this versatile scaffold. We will delve into its prominent role in the development of novel anticancer agents, particularly as potent kinase and immune checkpoint inhibitors, and explore its emerging potential in neuroprotective and antimicrobial therapies. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a future-facing perspective on the therapeutic promise of 1H-pyrazolo[4,3-b]pyridine derivatives.

Introduction: The Rise of a Privileged Scaffold

The quest for novel therapeutic agents with high efficacy and specificity is a perpetual endeavor in drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazolopyridine family has emerged as a particularly fruitful area of investigation. Pyrazolopyridines, also known as azaindazoles, exist as nine distinct isomers, with the 1H-pyrazolo[4,3-b]pyridine scaffold being of particular interest due to its structural resemblance to purine and its ability to form key interactions with a variety of biological targets. This structural versatility has paved the way for the development of a plethora of biologically active molecules, demonstrating the immense potential of this core in addressing a wide range of diseases.

Synthetic Strategies: Building the Core

The synthesis of the 1H-pyrazolo[4,3-b]pyridine scaffold is a critical first step in the exploration of its biological potential. A variety of synthetic routes have been developed, often tailored to achieve specific substitution patterns that are crucial for biological activity. One common and effective method involves the use of substituted pyridines as starting materials, followed by the construction of the pyrazole ring.

General Synthesis Protocol for 1H-pyrazolo[4,3-b]pyridine Derivatives

This protocol outlines a general method for the synthesis of the 1H-pyrazolo[4,3-b]pyridine core, which can be adapted and modified to produce a diverse range of derivatives.

Step 1: Synthesis of the Hydrazinopyridine Intermediate

  • To a solution of a suitable 2-chloro-3-nitropyridine derivative in an appropriate solvent (e.g., ethanol), add hydrazine hydrate.

  • The reaction mixture is typically heated under reflux for several hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the hydrazinopyridine intermediate.

Step 2: Cyclization to form the 1H-pyrazolo[4,3-b]pyridine Core

  • The hydrazinopyridine intermediate is then subjected to a cyclization reaction. This can be achieved through various methods, including treatment with an acid catalyst or thermal cyclization.

  • For example, the intermediate can be heated in a high-boiling point solvent such as diphenyl ether.

  • The product is then isolated and purified using column chromatography to yield the desired 1H-pyrazolo[4,3-b]pyridine scaffold.

Anticancer Activity: A Multifaceted Approach

The most extensively studied biological activity of the 1H-pyrazolo[4,3-b]pyridine scaffold is its potent and diverse anticancer activity. Derivatives of this core have been shown to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and immune evasion.

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. The 1H-pyrazolo[4,3-b]pyridine scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.

Derivatives of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), two key therapeutic targets in AML.[1] One optimized compound, 23k , demonstrated impressive activity with IC50 values of 11 nM and 7 nM for FLT3 and CDK4, respectively.[1] In a xenograft tumor model using MV4-11 cells, compound 23k exhibited a significant tumor growth inhibition of 67% at a dose of 200 mg/kg, highlighting its therapeutic potential.[1]

Table 1: Inhibitory Activity of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives

CompoundFLT3 IC50 (nM)CDK4 IC50 (nM)
23k 117

Data sourced from Bioorg. Chem. 2022, 121, 105669.[1]

This protocol describes a common method for assessing the inhibitory activity of compounds against kinases like FLT3 and CDK4.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase (FLT3 or CDK4) - Substrate - ATP - Test Compound Dilutions mix Mix Kinase, Substrate, and Test Compound reagents->mix initiate Initiate reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate adp_glo Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) incubate->adp_glo incubate2 Incubate at RT adp_glo->incubate2 detect_reagent Add Kinase Detection Reagent (converts ADP to ATP) incubate2->detect_reagent incubate3 Incubate at RT detect_reagent->incubate3 read Read Luminescence incubate3->read

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare solutions of the target kinase (e.g., FLT3 or CDK4), its specific substrate, and ATP in kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound. After a pre-incubation period, initiate the reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation: Add ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Following another incubation, add the kinase detection reagent to convert the generated ADP to ATP.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

The 1H-pyrazolo[4,3-b]pyridine scaffold has also been utilized to develop inhibitors of other important cancer-related kinases such as c-Met and Interleukin-2-inducible T-cell kinase (ITK).[2] Molecular docking studies have shown that these compounds can effectively bind to the ATP-binding pocket of these kinases, forming key hydrogen bond interactions.[2]

Immune Checkpoint Inhibition: Unleashing the Immune System against Cancer

A groundbreaking approach in cancer therapy is to block immune checkpoints, which are inhibitory pathways that cancer cells exploit to evade immune surveillance. The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint. Small molecule inhibitors of the PD-1/PD-L1 interaction offer potential advantages over antibody-based therapies.

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction.[3] The most potent compound, D38 , exhibited an IC50 value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3] Furthermore, D38 showed significant inhibitory activity in a cell-based assay with an EC50 of 1.61 µM.[3]

Table 2: PD-1/PD-L1 Inhibitory Activity of 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

CompoundHTRF IC50 (nM)Cell-based EC50 (µM)
D38 9.61.61

Data sourced from Bioorg. Chem. 2021, 114, 105034.[3]

This protocol details a high-throughput method to screen for inhibitors of the PD-1/PD-L1 interaction.

htrf_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout reagents Prepare Reagents: - Tagged PD-1 & PD-L1 - Anti-tag HTRF reagents - Test Compound Dilutions dispense Dispense Test Compound into 384-well plate reagents->dispense add_proteins Add tagged PD-1 and PD-L1 dispense->add_proteins add_htrf Add HTRF detection reagents add_proteins->add_htrf incubate Incubate at RT add_htrf->incubate read Read HTRF signal (665 nm / 620 nm) incubate->read

Caption: Workflow for an HTRF-based PD-1/PD-L1 binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of tagged recombinant human PD-1 and PD-L1 proteins and the corresponding anti-tag HTRF detection reagents (e.g., terbium cryptate and d2-labeled antibodies).

  • Assay Setup: In a low-volume 384-well white plate, dispense the test compounds.

  • Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.

  • HTRF Reagent Addition: Add the pre-mixed HTRF detection reagents.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.

  • Signal Reading: Read the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

In Vivo Antitumor Efficacy: Xenograft Models

The ultimate test of an anticancer agent's potential is its efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating antitumor activity.

This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model.

xenograft_workflow cell_prep 1. Cancer Cell Preparation (e.g., MV4-11) injection 2. Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth treatment 4. Drug Administration (Test Compound vs. Vehicle) tumor_growth->treatment measurement 5. Tumor Volume Measurement treatment->measurement endpoint 6. Endpoint Analysis (Tumor Weight, Histology) measurement->endpoint

Caption: Workflow for an in vivo subcutaneous xenograft model.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired human cancer cell line (e.g., MV4-11 for AML studies) under sterile conditions.

  • Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.

  • Drug Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and the vehicle control according to the desired dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Emerging Biological Activities

While the anticancer properties of the 1H-pyrazolo[4,3-b]pyridine scaffold are well-documented, its therapeutic potential extends to other areas, including neuroprotection and antimicrobial activity.

Neuroprotective Potential

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The pyrazole scaffold, in general, has been investigated for its neuroprotective effects. While specific studies on the 1H-pyrazolo[4,3-b]pyridine isomer in neuroinflammation are still emerging, the broader class of pyrazolopyridines has shown promise in this area. Further investigation into the neuroprotective properties of 1H-pyrazolo[4,3-b]pyridine derivatives is a promising avenue for future research.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazolopyridine derivatives have been reported to possess antibacterial and antifungal activities. While much of the research has focused on the 1H-pyrazolo[3,4-b]pyridine isomer, the structural similarities suggest that the 1H-pyrazolo[4,3-b]pyridine scaffold may also harbor antimicrobial properties. Screening of 1H-pyrazolo[4,3-b]pyridine libraries against a panel of pathogenic bacteria and fungi could uncover new lead compounds for the development of anti-infective drugs.

Conclusion and Future Perspectives

The 1H-pyrazolo[4,3-b]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly in the realm of oncology. Its versatility in targeting a range of cancer-related proteins, from kinases to immune checkpoint molecules, underscores its significant therapeutic potential. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore the biological activities of this exciting scaffold.

Future research should continue to build upon the strong foundation of anticancer drug discovery, focusing on the development of more potent and selective inhibitors with favorable pharmacokinetic profiles. Furthermore, a concerted effort to explore the less-chartered territories of neuroprotection and antimicrobial activity is warranted. The synthesis of novel, diverse libraries of 1H-pyrazolo[4,3-b]pyridine derivatives, coupled with high-throughput screening, will undoubtedly unveil new therapeutic applications for this remarkable scaffold, ultimately contributing to the development of next-generation medicines.

References

The Strategic Scaffold: A Technical Guide to 6-bromo-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as fertile ground for drug design. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, offering a strategic advantage in the development of new medicines. The pyrazolopyridine core is one such scaffold, and among its isomers, the 1H-pyrazolo[4,3-b]pyridine nucleus has emerged as a cornerstone in the synthesis of potent and selective kinase inhibitors. This guide focuses on a particularly valuable derivative: 6-bromo-1H-pyrazolo[4,3-b]pyridine .

The strategic placement of a bromine atom at the 6-position transforms this heterocyclic core into a versatile and powerful building block. This halogen atom serves as a key synthetic handle, enabling a wide array of post-synthesis modifications through modern cross-coupling methodologies. This adaptability has cemented its role as a critical intermediate in the synthesis of complex, biologically active molecules, most notably in the fields of oncology and immunology. This document provides a comprehensive overview of the history, synthesis, chemical reactivity, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties

A foundational understanding of a molecule begins with its basic properties. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1150617-54-1[1][2][3][4]
Molecular Formula C₆H₄BrN₃[2][5]
Molecular Weight 198.02 g/mol [2][5]
Appearance Solid[3]
Topological Polar Surface Area (TPSA) 41.6 Ų[2]
LogP 1.7204[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

A Brief History and the Evolution of Synthesis

The story of this compound is intrinsically linked to the broader development of pyrazolopyridine chemistry. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported as early as 1908.[6] However, the development of efficient and regioselective syntheses for the [4,3-b] isomer, particularly with specific halogenation patterns, is a more recent endeavor driven by its growing importance in medicinal chemistry.

Early synthetic strategies for pyrazolopyridines were often plagued by low yields and a lack of regiocontrol, limiting their widespread adoption. The two primary retrosynthetic approaches involve either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring from a functionalized pyridine precursor.[6][7] The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final bicyclic system.

The emergence of this compound as a key intermediate is largely tied to the rise of targeted cancer therapies in the 21st century. Its utility in the synthesis of kinase inhibitors spurred the development of more robust and scalable synthetic routes. A significant advancement in this area is the development of one-pot procedures that offer operational simplicity and high yields, making this valuable scaffold more accessible to the wider research community.[7]

Key Synthetic Methodologies

The efficient construction of the this compound core is paramount for its application in drug discovery. Several synthetic routes have been developed, each with its own set of advantages and considerations.

Annulation of a Pyrazole Ring onto a Pyridine Core

This is a prevalent strategy that often starts with a suitably substituted pyridine. A notable and efficient modern approach begins with readily available 2-chloro-3-nitropyridines.[7] This method combines a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction in a one-pot manner.

Caption: General workflow for pyrazolo[4,3-b]pyridine synthesis.

Detailed Protocol: One-Pot Synthesis from 2-Chloro-3-nitropyridine Precursors [7]

This protocol exemplifies the annulation of a pyrazole ring onto a pyridine core, offering high efficiency by combining multiple steps.

  • Step 1: Formation of the Pyridinyl Keto Ester. To a solution of a 2-halogenated-3-nitropyridine in a suitable solvent (e.g., acetonitrile), add a β-keto ester (e.g., ethyl acetoacetate) and a base (e.g., potassium carbonate). The reaction proceeds via an SNAr mechanism where the enolate of the β-keto ester displaces the halogen.

  • Step 2: Japp-Klingemann Reaction. The pyridinyl keto ester intermediate is then subjected to a Japp-Klingemann reaction without isolation. An arenediazonium salt (often prepared separately and used as a stable tosylate salt) is added to the reaction mixture. This step involves an azo-coupling followed by deacylation to form a hydrazone intermediate.

  • Step 3: Cyclization. The final step is an intramolecular nucleophilic aromatic substitution, where the hydrazone cyclizes onto the nitro-activated pyridine ring to form the pyrazole ring. This annulation typically occurs under the reaction conditions of the Japp-Klingemann step, making the entire sequence a one-pot procedure.

Causality Behind Experimental Choices: The use of a 3-nitropyridine is crucial as the nitro group serves two purposes: it activates the C2 position for the initial SNAr reaction and later facilitates the final intramolecular cyclization. The one-pot nature of this protocol is a significant advantage, reducing purification steps and improving overall yield and efficiency.

Synthesis via Diazotization and Cyclization

An alternative approach, highlighted in patent literature, involves the construction of the pyrazole ring through diazotization of an aminopyridine precursor followed by an intramolecular cyclization.[8] This method is particularly relevant for the synthesis of derivatives bearing a carboxylic acid ester group, another valuable synthetic handle.

Detailed Protocol: Synthesis of Ethyl this compound-3-carboxylate [8]

  • Step 1: Starting Material Preparation. The synthesis typically begins with a substituted aminopyridine. This precursor undergoes a series of transformations to install the necessary functionalities for the subsequent cyclization.

  • Step 2: Diazotization. The key aminopyridine intermediate is dissolved in an acidic medium (e.g., dilute sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form a diazonium salt in situ.

  • Step 3: Intramolecular Cyclization. The unstable diazonium salt undergoes spontaneous intramolecular cyclization under the acidic conditions to form the fused pyrazole ring, yielding the desired this compound derivative. The product is then isolated by neutralization and extraction.

Causality Behind Experimental Choices: This route is advantageous when the desired substitution pattern is more easily accessible from an aminopyridine starting material. The low temperature for the diazotization is critical to prevent the premature decomposition of the diazonium salt.

Comparative Analysis of Synthetic Routes
MethodStarting MaterialsKey StepsAdvantagesDisadvantages
One-Pot from Halonitropyridine [7]2-Halogenated-3-nitropyridine, β-keto ester, Arenediazonium saltSNAr, Japp-Klingemann, Intramolecular CyclizationHigh efficiency, operational simplicity, one-pot procedure.May require synthesis of specific arenediazonium salts.
Diazotization of Aminopyridine [8]Substituted aminopyridineDiazotization, Intramolecular CyclizationUtilizes different starting materials, suitable for specific ester derivatives.Diazonium salts can be unstable, requires careful temperature control.
Hydrazine Condensation [5]5-bromo-3-fluoropyridine-2-carbaldehyde, Hydrazine hydrateCondensation, CyclizationDirect formation from a pyridine carbaldehyde.Availability of the starting aldehyde may be limited.

The Bromine at Position 6: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in the reactivity of its bromine atom. This halogen serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Caption: Key functionalization reactions of the 6-bromo scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[4][9][10][11][12][13][14][15] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position, a common strategy in the development of kinase inhibitors to probe the solvent-exposed regions of the ATP-binding pocket.

General Protocol: Suzuki-Miyaura Coupling [16]

  • Reaction Setup. In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound, the desired aryl or heteroaryl boronic acid (or its ester derivative), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like XPhosPdG2), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent and Heating. Add a suitable degassed solvent system (e.g., 1,4-dioxane/water). Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical and often depends on the electronic and steric properties of the coupling partners. Ligands like XPhos are often effective for challenging couplings. The base is required to activate the boronic acid for transmetalation to the palladium center.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][16][17][18][19][20][21][22] This reaction is invaluable for installing amine functionalities at the 6-position of the pyrazolopyridine core. These amino groups can serve as crucial hydrogen bond donors or acceptors for interacting with the target protein, or as a point for further derivatization.

General Protocol: Buchwald-Hartwig Amination [20]

  • Reaction Setup. In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine this compound, the desired primary or secondary amine, a palladium pre-catalyst (e.g., a Pd(I) dimer or a combination of a Pd source like Pd₂(dba)₃ and a phosphine ligand like BINAP or X-Phos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or KOt-Bu).

  • Solvent and Heating. Add an anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane). Heat the mixture under an inert atmosphere (typically 80-110 °C) until the starting material is consumed.

  • Work-up and Purification. After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and extract the product into an organic solvent. The organic phase is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Causality Behind Experimental Choices: The use of strong, sterically hindered bases is necessary to deprotonate the amine without competing as a nucleophile. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often giving the best results by promoting both oxidative addition and reductive elimination steps.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 1H-pyrazolo[4,3-b]pyridine scaffold is a bioisostere of purine, the core of ATP. This structural mimicry makes it an ideal framework for designing ATP-competitive kinase inhibitors. The 6-bromo derivative is a key player in this field, serving as a precursor to several clinical candidates.

Case Study 1: Glumetinib (SCC244) - A Potent c-Met Inhibitor

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumor growth, invasion, and metastasis.[15][19][23][24][25][26][27][28][29][30][31][32] Glumetinib (also known as SCC244) is a highly potent and selective c-Met inhibitor that has shown promising results in clinical trials for cancers with MET alterations, such as non-small cell lung cancer (NSCLC).[15][24][28][31][32] The synthesis of Glumetinib relies on the this compound scaffold.

The core of Glumetinib is constructed by functionalizing the 6-position of the pyrazolo[4,3-b]pyridine ring. While the exact, step-by-step synthesis from the 6-bromo intermediate to the final drug is proprietary, the general strategy involves a cross-coupling reaction at the 6-position to introduce the sulfonamide-linked side chain that is critical for its high potency and selectivity.[25]

Caption: Simplified c-Met signaling pathway and the inhibitory action of Glumetinib.

Case Study 2: Targeting the PD-1/PD-L1 Immune Checkpoint

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade T-cell mediated destruction. Small molecule inhibitors that disrupt this interaction are a major focus of cancer immunotherapy research. The 1H-pyrazolo[4,3-b]pyridine scaffold has been successfully employed to design potent PD-1/PD-L1 inhibitors.[23]

In a notable example, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and synthesized, leading to the discovery of compounds with nanomolar potency in blocking the PD-1/PD-L1 interaction.[23] The synthesis of these molecules starts from a pyrazole precursor and builds the pyridine ring, but the versatility of the 6-bromo analogue would allow for rapid diversification at this position to optimize binding to the PD-L1 dimer interface.

Caption: PD-1/PD-L1 pathway and disruption by small molecule inhibitors.

Representative Kinase Inhibitors Derived from the Pyrazolo[4,3-b]pyridine Scaffold
CompoundTarget Kinase(s)IC₅₀Reference
Glumetinib (SCC244) c-Met0.42 nM[28]
Compound 37 (from Shen et al.) c-MetLow nM range[25]
D38 (from Dai et al.) PD-1/PD-L1 Interaction9.6 nM[23]
Volitinib c-Met6 nM (enzyme), 19 nM (cell)[29]

Conclusion

This compound is more than just another heterocyclic compound; it is a testament to the power of strategic design in medicinal chemistry. Its structural resemblance to purine provides a biological head start, while the synthetically versatile bromine atom offers a gateway to vast chemical space. The development of efficient, modern synthetic protocols has made this scaffold readily accessible, and its successful application in the creation of high-profile clinical candidates like Glumetinib underscores its immense value. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and strategic application of this compound is not just beneficial—it is essential for navigating the competitive landscape of modern drug discovery.

References

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 6-Bromo-1H-pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrazolo[4,3-b]pyridine scaffold represents a "privileged" heterocyclic system in modern medicinal chemistry, serving as the core for numerous clinical candidates and approved drugs. Its rigid, planar structure and versatile substitution points make it an ideal starting point for the development of highly specific and potent therapeutic agents. This guide focuses on analogs derived from the synthetically crucial intermediate, 6-bromo-1H-pyrazolo[4,3-b]pyridine. We provide a comprehensive overview of the most promising therapeutic targets for these analogs, grounded in recent scientific literature. The primary focus is on protein kinases, which are the most validated target class for this scaffold, and the novel area of immune checkpoint inhibition. This document furnishes drug development professionals with a strategic framework and detailed, field-proven experimental protocols for target identification, validation, and preclinical assessment, ensuring a robust and scientifically sound discovery cascade.

The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Overview of Azaindazoles (Pyrazolopyridines) in Medicinal Chemistry

Pyrazolopyridines, also known as azaindazoles, are bicyclic aromatic heterocycles that have garnered significant attention from medicinal chemists. They are bioisosteres of purines and indazoles, enabling them to function as effective "hinge-binding" motifs for a multitude of protein kinases.[1] The strategic placement of nitrogen atoms within the two fused rings allows for a variety of hydrogen bond donor and acceptor patterns, crucial for specific molecular recognition by protein targets. The pyrazolo[4,3-b]pyridine isomer, in particular, has been successfully exploited to generate potent inhibitors for diverse therapeutic applications, primarily in oncology.

The Significance of the this compound Moiety

The specific starting material, this compound, is of high strategic value. The bromine atom at the C6 position serves as a versatile chemical handle for introducing a wide range of molecular diversity. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the systematic and efficient synthesis of large libraries of analogs, which is essential for optimizing potency, selectivity, and pharmacokinetic properties during the lead optimization phase of drug discovery.

Primary Therapeutic Target Classes

The published literature strongly indicates two preeminent classes of therapeutic targets for pyrazolo[4,3-b]pyridine analogs: protein kinases and immune checkpoint proteins.

Protein Kinases: The Preeminent Target Family

Protein kinases are enzymes that regulate the majority of cellular pathways and are frequently dysregulated in diseases like cancer, making them a major class of drug targets. The pyrazolopyridine scaffold has been extensively validated as a potent kinase inhibitor core.[1]

Recent research has successfully developed 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as potent dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[2]

  • FLT3 (FMS-like Tyrosine Kinase-3): A receptor tyrosine kinase whose mutations (e.g., internal tandem duplications) are a key driver in a significant subset of Acute Myeloid Leukemia (AML).

  • CDK4 (Cyclin-Dependent Kinase 4): A serine/threonine kinase that, in complex with Cyclin D, controls the G1-S phase transition of the cell cycle. Its inhibition is a validated strategy in hormone receptor-positive breast cancer.

The development of a dual inhibitor is a compelling therapeutic strategy to tackle cancer through complementary mechanisms: blocking oncogenic signaling (FLT3) and directly halting cell proliferation (CDK4). An optimized compound from this series, 23k , demonstrated potent enzymatic inhibition and significant tumor growth inhibition in an MV4-11 xenograft model, validating this dual-targeting approach.[2]

While dual FLT3/CDK4 inhibition is validated for the specific [4,3-b] scaffold, extensive research on closely related pyrazolopyridine isomers provides a strong rationale for investigating other kinases. This "scaffold hopping" approach is a common and effective strategy in drug discovery.

  • Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) are receptor tyrosine kinases that, when activated by chromosomal rearrangements (NTRK fusions), become potent oncogenic drivers in a wide range of adult and pediatric cancers.[3][4] Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent pan-TRK inhibitors, suggesting that the [4,3-b] core is also a promising candidate for this target class.[3][4][5]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose dysregulation is implicated in various solid tumors. A 1-sulfonyl-pyrazolo[4,3-b]pyridine derivative, Glumetinib, has shown significant anti-tumor activity in c-Met-driven xenograft models and is under clinical evaluation.[1]

  • TBK1 (TANK-Binding Kinase 1): A noncanonical IKK family kinase involved in innate immunity and oncogenesis. Potent and selective inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified, highlighting its potential as a target for cancer and immune-related disorders.[6]

Immune Checkpoint Inhibition: Targeting the PD-1/PD-L1 Interaction

A highly innovative application for this scaffold is in cancer immunotherapy. Researchers have designed and synthesized 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as the first small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction.[7]

Blockade of this immune checkpoint pathway, currently dominated by monoclonal antibody drugs, reinvigorates the host immune system to attack tumor cells. Small-molecule inhibitors offer potential advantages in terms of oral bioavailability, shorter half-life, and potentially better tumor penetration. The compound D38 from this series showed potent inhibition in a biochemical assay (IC₅₀ of 9.6 nM) and robust activity in a cell-based assay.[7] This establishes the PD-1/PD-L1 interaction as a key, validated target for this specific scaffold.

A Framework for Target Validation: Protocols and Methodologies

A rigorous, systematic approach is critical to validate these potential targets for a novel chemical series. The following section provides detailed, self-validating protocols that form a logical cascade from initial biochemical screening to preclinical in vivo proof-of-concept.

Target Validation Workflow

The overall workflow follows a logical progression from confirming direct target interaction to demonstrating a desired biological effect in cellular and finally, in vivo models.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Proof-of-Concept a Primary Biochemical Assay (e.g., Kinase Inhibition / HTRF) b Selectivity Profiling (Kinase Panel Screen) a->b Confirm Potency c Cell Viability Assay (e.g., MTT, CellTiter-Glo) b->c Advance Hit d On-Target Confirmation (e.g., Western Blot for p-Target) c->d Confirm Cellular Activity e Pharmacokinetic (PK) Studies d->e Advance Lead f Xenograft Efficacy Model e->f Establish Dose

Caption: A typical workflow for validating a new chemical series against a therapeutic target.

Primary Biochemical Assays (Target Engagement)

Causality: The first step is to unequivocally demonstrate that the synthesized analog directly interacts with the purified target protein and inhibits its function in a cell-free system.

Protocol 3.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Reaction Preparation: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution (e.g., FLT3 kinase and a suitable peptide substrate in reaction buffer).

  • Compound Addition: Add 50 nL of the test compound (from a dose-response dilution series in DMSO) or DMSO vehicle control.

  • Initiate Reaction: Add 2.5 µL of 2X ATP solution to start the kinase reaction. Incubate for 1 hour at room temperature.

    • Self-Validation Control: Prepare "0% activity" wells by adding buffer instead of ATP.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to DMSO controls and fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2.2: PD-1/PD-L1 Interaction Assay (HTRF)

This protocol uses Homogeneous Time-Resolved Fluorescence to measure the proximity of tagged PD-1 and PD-L1 proteins.

  • Reagent Preparation: Prepare solutions of biotinylated human PD-L1, His-tagged human PD-1, Streptavidin-Europium cryptate (donor), and anti-His-d2 (acceptor) in assay buffer.

  • Compound Plating: Add 2 µL of test compound dilution series or DMSO control to a 384-well low-volume plate.

  • Protein Addition: Add 4 µL of a mix containing PD-1 and PD-L1 proteins. Incubate for 15 minutes.

    • Self-Validation Control: Prepare "no interaction" wells by omitting one of the binding partners.

  • Detection Reagent Addition: Add 4 µL of a mix containing the donor and acceptor fluorophores.

  • Incubation: Seal the plate and incubate at room temperature for 2-3 hours.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Analysis: Calculate the HTRF ratio (665/620) and use it to determine the percent inhibition and subsequent IC₅₀ value.

Cellular Mechanism of Action Assays

Causality: After confirming biochemical activity, it is crucial to demonstrate that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and produce a desired biological outcome (e.g., inhibiting proliferation).

Protocol 3.3.1: Cellular Proliferation/Viability Assay (MTT)

This assay measures the metabolic activity of cells, which correlates with cell number.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for MV4-11, a cell line with an activating FLT3 mutation) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to vehicle-treated cells and calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.3.2: Target Phosphorylation Analysis via Western Blot

This protocol provides direct evidence of target engagement in cells by measuring the phosphorylation state of the kinase target or its downstream substrate.

G a 1. Cell Lysis (Harvest protein) b 2. Protein Quantification (BCA Assay) a->b c 3. SDS-PAGE (Separate by size) b->c d 4. Protein Transfer (to PVDF membrane) c->d e 5. Blocking (Prevent non-specific binding) d->e f 6. Primary Antibody (p-FLT3, Total FLT3) e->f g 7. Secondary Antibody (HRP-conjugated) f->g h 8. Detection (Chemiluminescence) g->h

Caption: Standard workflow for Western Blot analysis.

  • Cell Treatment & Lysis: Treat cells (e.g., MV4-11) with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short period (e.g., 2-4 hours). Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-FLT3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-FLT3) and a loading control (e.g., anti-GAPDH) to confirm that the observed decrease in phosphorylation is not due to overall protein degradation or unequal loading.

Preclinical In Vivo Efficacy

Causality: The ultimate test for a preclinical candidate is to demonstrate its anti-tumor efficacy in a living organism.

Protocol 3.4.1: Xenograft Mouse Model for Anticancer Efficacy

This protocol assesses the ability of a compound to inhibit tumor growth in an immunodeficient mouse bearing a human tumor.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million MV4-11 cells for an AML model) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the test compound at a predetermined dose and schedule (e.g., 200 mg/kg, once daily by oral gavage), which should be informed by prior pharmacokinetic studies.[2]

  • Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Data Synthesis and Interpretation

Quantitative data should be compiled to facilitate comparison between analogs and against known standards.

Table 1: Reported Bioactivities of Pyrazolo[4,3-b]pyridine Analogs

Compound ID Target(s) IC₅₀ (nM) Cellular Assay Cell Line GI₅₀ / EC₅₀ (µM) In Vivo Model TGI (%) Reference
23k FLT3 / CDK4 11 / 7 Proliferation MV4-11 N/A MV4-11 Xenograft 67% @ 200 mg/kg [2]
D38 PD-1/PD-L1 9.6 Co-culture CHO/Jurkat 1.61 N/A N/A [7]

| Glumetinib | c-Met | N/A | N/A | N/A | N/A | EBC-1 Xenograft | Significant |[1] |

Table 2: Bioactivities of Analogs from Related Scaffolds to Inform Target Selection

Scaffold Target IC₅₀ (nM) Cell Line GI₅₀ (µM) Reference
Pyrazolo[3,4-b]pyridine TRKA 56 Km-12 0.304 [3][4]
Pyrazolo[3,4-b]pyridine TBK1 0.2 A172 Micromolar [6]

| Pyrazolo[3,4-b]pyridin-6-one | Tubulin | N/A | HCT116 | 5.72 |[8] |

Conclusion and Future Perspectives

The this compound core is a highly promising starting point for the development of novel therapeutics. The existing literature provides strong validation for pursuing both protein kinase inhibitors (specifically dual FLT3/CDK4 inhibitors and potentially TRK or c-Met inhibitors) and small-molecule immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.

Future research should focus on:

  • Kinome-wide Selectivity Screening: To understand the off-target profile of lead compounds and identify potential opportunities for polypharmacology or areas for selectivity optimization.

  • Structure-Based Drug Design: Utilizing X-ray crystallography or cryo-EM to visualize the binding mode of lead compounds to their targets, enabling more rational and efficient analog design.

  • ADMET Optimization: Systematically modifying lead compounds to improve their absorption, distribution, metabolism, excretion, and toxicity profiles to ensure they are suitable for clinical development.

  • Combination Therapies: Exploring the synergistic potential of these novel agents with existing standards of care to overcome drug resistance and improve patient outcomes.

By leveraging the strategic framework and robust methodologies outlined in this guide, researchers can efficiently navigate the complex process of drug discovery and unlock the full therapeutic potential of the pyrazolo[4,3-b]pyridine scaffold.

References

An In-Depth Technical Guide to the Safe Handling and Storage of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 6-bromo-1H-pyrazolo[4,3-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Introduction: Understanding the Compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the development of various therapeutic agents.[1] The presence of the bromine atom provides a reactive handle for synthetic modifications, making it a versatile building block in the synthesis of more complex molecules.[2] However, the same reactivity, coupled with the inherent toxicological profile of many brominated heterocyclic compounds, necessitates a thorough understanding and strict adherence to safety protocols.

This guide is structured to provide a logical progression from hazard identification to emergency preparedness, ensuring a holistic approach to laboratory safety.

Hazard Identification and Risk Assessment

GHS Hazard Classification:

Based on available data, this compound is classified as follows:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)[3]

It is crucial to note that other hazards, such as skin and eye irritation or respiratory tract irritation, are plausible based on the reactivity of similar brominated heterocycles.[4] Therefore, a conservative approach to handling is strongly advised.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk:

  • Eye Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and airborne particles.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[6][7]

  • Body Protection: A standard laboratory coat should be worn and kept fastened. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or gown.[5][8]

  • Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved respirator with a particulate filter is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.[4][5]

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a meticulous handling protocol is paramount to preventing exposure and ensuring experimental integrity.

Engineering Controls:
  • Fume Hood: All work with this compound, especially the handling of the solid compound, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[6]

Weighing and Aliquoting:

The following workflow is recommended for the safe weighing and preparation of solutions of this compound:

Weighing_and_Dissolving_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Solution Solution Preparation cluster_Cleanup Cleanup Prep_PPE Don appropriate PPE Prep_FumeHood Verify fume hood is operational Prep_PPE->Prep_FumeHood Ensure safety Handling_Weigh Weigh compound in fume hood Prep_FumeHood->Handling_Weigh Proceed to handling Handling_Transfer Carefully transfer to vessel Handling_Weigh->Handling_Transfer Minimize dust Solution_Solvent Add solvent slowly Handling_Transfer->Solution_Solvent Prevent splashing Solution_Dissolve Cap and dissolve (vortex/sonicate) Solution_Solvent->Solution_Dissolve Ensure containment Cleanup_Decontaminate Decontaminate work area Solution_Dissolve->Cleanup_Decontaminate After use Cleanup_Dispose Dispose of waste properly Cleanup_Decontaminate->Cleanup_Dispose Final step

Workflow for weighing and dissolving this compound.
General Handling Practices:

  • Avoid the formation of dust and aerosols.[6][9]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

  • Keep containers tightly closed when not in use.[10]

Storage Requirements: Maintaining Compound Integrity and Safety

Proper storage is crucial for maintaining the stability and purity of this compound and for preventing accidental release.

Storage ParameterRecommendationRationale
Temperature Store at room temperature. Some suppliers of similar compounds recommend 2-8°C.[11]To prevent degradation. Check the supplier's recommendation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[4]To protect against atmospheric moisture and oxygen, which could potentially react with the compound.
Container Keep in a tightly sealed, original container.[10]To prevent contamination and accidental spills.
Location Store in a cool, dry, and well-ventilated area.[9][10]To minimize the risk of degradation and to ensure a safe storage environment.
Incompatibilities Store away from strong oxidizing agents, strong acids, and bases.[7][10]To prevent potentially hazardous chemical reactions.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures:
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10][12]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10][12]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][12]

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

Spill_Response_Workflow Spill_Evacuate Evacuate and secure the area Spill_PPE Don appropriate PPE (including respirator) Spill_Evacuate->Spill_PPE Spill_Contain Contain the spill with inert absorbent material Spill_PPE->Spill_Contain Spill_Collect Carefully collect the material into a sealed container Spill_Contain->Spill_Collect Spill_Decontaminate Decontaminate the spill area Spill_Collect->Spill_Decontaminate Spill_Dispose Dispose of waste as hazardous material Spill_Decontaminate->Spill_Dispose Decontamination_Note Follow institutional guidelines for decontamination. Spill_Decontaminate->Decontamination_Note

Procedure for responding to a spill of this compound.
  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation.[4][9]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[4][10]

Firefighting Measures:
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][10]

  • Hazardous Combustion Products: In the event of a fire, toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide may be released.[4][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This should be done through a licensed professional waste disposal service.[6][10]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]

Conclusion: A Commitment to Safety

The safe and effective use of this compound in research and development is contingent upon a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into all laboratory workflows, researchers can minimize risks to themselves and the environment while advancing their scientific objectives.

References

Sourcing the Scarce: A Technical Guide to the Commercial Availability and Procurement of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of the Pyrazolo[4,3-b]pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrazolo[4,3-b]pyridine core has emerged as a privileged heterocyclic scaffold. Its structural resemblance to purines allows it to function as a bioisostere, effectively interacting with a multitude of biological targets, particularly kinases.[1][2] This has led to its integration into a variety of pharmacologically active agents, with significant research focusing on its potential in developing novel anticancer therapies.[1] Molecules incorporating this scaffold have been investigated as potent and selective inhibitors for various kinases, demonstrating its value as a key building block for targeted drug development. The specific compound, 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS Number: 1150617-54-1), serves as a critical intermediate, providing a reactive handle for further chemical modification and elaboration into more complex drug candidates. This guide provides an in-depth overview of the commercial sources for this key intermediate, best practices for its procurement and validation, and considerations for custom synthesis.

Commercial Supplier Landscape

Procuring this compound requires careful consideration of several factors beyond mere availability. For researchers and drug development professionals, parameters such as purity, available documentation (Certificate of Analysis, Safety Data Sheet), scalability, and lead time are critical. The following table summarizes major commercial suppliers for this compound.

SupplierProduct NumberStated PurityTypical Pack SizesImportant Notes
ChemScene CS-B1306≥97%100mg, 250mg, 1g, 5gOffers custom synthesis and commercial production services.[3]
Sigma-Aldrich BLN00048 (AldrichCPR)Not specified1gProduct is sold under the "AldrichCPR" (Chemical Purity Research) line. Buyer assumes responsibility for confirming identity and purity; analytical data is not collected by Sigma-Aldrich for this product line.[4][5]
Synthonix B010597.0%Inquire for pricingA U.S.-based supplier specializing in building blocks for drug discovery.[5]
Amerigo Scientific InquireNot specifiedInquire for quoteDistributes specialty chemicals for life science research. Similar to the AldrichCPR line, the buyer assumes responsibility for purity confirmation.[6]

Note: Availability, packaging, and pricing are subject to change. Researchers should always contact suppliers directly for the most current information.

A Strategic Workflow for Procurement and Validation

The process of acquiring a critical chemical intermediate like this compound should be systematic to ensure both quality and project timeline adherence. The following workflow illustrates a robust procurement strategy.

G cluster_plan Phase 1: Planning & Sourcing cluster_eval Phase 2: Evaluation & Selection cluster_exec Phase 3: Execution & Verification start Project Need Identified identify Identify Potential Suppliers (e.g., ChemScene, Sigma, etc.) start->identify request Request Quotes, Purity Specs, & Example CoA identify->request eval Evaluate Supplier Data (Cost, Lead Time, Purity Claims) request->eval qualify Qualify Supplier (Review Documentation, Assess Risk) eval->qualify custom_synth Consider Custom Synthesis Route eval->custom_synth Off-the-shelf not suitable? select Select Primary Supplier order Place Purchase Order select->order qualify->select receive Receive & Quarantine Shipment order->receive qc Perform Incoming QC (e.g., ¹H NMR, LC-MS) receive->qc release Release Material for Research Use qc->release

Caption: A strategic workflow for procuring critical chemical reagents.

Experimental Protocol: Supplier Qualification and Incoming Material Verification

Trustworthiness in chemical sourcing is paramount. The following protocol outlines a self-validating system for ensuring the quality of purchased this compound.

Objective: To verify the identity and purity of commercially supplied this compound before its use in experimental work.

1. Documentation Review: 1.1. Upon receipt of the material, immediately locate the supplier-provided Certificate of Analysis (CoA). 1.2. Cross-reference the lot number on the CoA with the number on the product vial. 1.3. Review the analytical data provided. For a compound like this, expect at least a statement of purity as determined by Nuclear Magnetic Resonance (¹H NMR) or High-Performance Liquid Chromatography (HPLC). 1.4. Causality Check: If a supplier (e.g., Sigma-Aldrich's AldrichCPR line) explicitly states they do not provide analytical data, this protocol becomes mandatory, not optional. The responsibility for quality control shifts entirely to the end-user.[4]

2. Identity Verification (¹H NMR Spectroscopy): 2.1. Prepare a sample by dissolving ~1-5 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆). 2.2. Acquire a ¹H NMR spectrum. 2.3. The expected chemical shifts for the aromatic protons should be consistent with the structure of this compound. While specific shifts can vary slightly based on solvent and concentration, the splitting patterns and integration are key identifiers.

3. Purity Assessment (LC-MS): 3.1. Prepare a dilute solution of the material in a suitable solvent (e.g., Methanol or Acetonitrile). 3.2. Analyze the sample via Liquid Chromatography-Mass Spectrometry (LC-MS). 3.3. The mass spectrum should show a prominent ion cluster corresponding to the molecular weight of the compound (C₆H₄BrN₃, MW: 198.02). Look for the characteristic isotopic pattern of a single bromine atom ([M+H]⁺ at ~198 and [M+H+2]⁺ at ~200 in roughly a 1:1 ratio). 3.4. The liquid chromatogram (e.g., UV trace at 254 nm) should ideally show a single major peak, allowing for the calculation of purity (e.g., >97%).

4. Final Release: 4.1. If the experimental data (NMR, LC-MS) is consistent with the structure and the purity meets the requirements of the intended research, the material can be released from quarantine and approved for use. 4.2. If discrepancies are found, contact the supplier's technical service department immediately with your analytical data.

The Alternative: Custom Synthesis

In cases where commercial stock is unavailable, lead times are prohibitive, or a higher purity grade is required, custom synthesis becomes a viable alternative. Several synthetic routes to the pyrazolo[4,3-b]pyridine core have been published. A common strategy involves the cyclization of a suitably substituted aminopyridine derivative.

One patented method describes the synthesis of the related ethyl ester, which proceeds through a key 2-amino-5-bromopyridine intermediate (Compound V-2 in the patent). This intermediate is then diazotized and cyclized to form the pyrazolo[4,3-b]pyridine ring system.[4] While the patent focuses on a derivative, the core transformation provides a validated pathway that synthetic chemists can adapt.

Conceptual Synthetic Pathway:

G A 2-Amino-5-bromopyridine Derivative B Diazotization (e.g., NaNO₂, Acid) A->B C Intramolecular Cyclization B->C D This compound Core C->D

Caption: Conceptual synthesis of the pyrazolo[4,3-b]pyridine core.

Researchers considering custom synthesis should partner with a reputable Contract Research Organization (CRO) that has experience in heterocyclic chemistry. The process should begin with a literature search to identify the most efficient and scalable route, followed by a feasibility assessment and quotation from the CRO.

Safety and Handling

This compound is a chemical compound that requires careful handling in a laboratory setting.

  • Hazard Statements: According to supplier safety data, the compound is classified with H-statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Key P-statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable, yet specialized, building block for drug discovery. While available from several commercial vendors, researchers must adopt a rigorous validation and qualification strategy, as purity and documentation standards can vary. Understanding the supplier landscape, implementing a robust incoming quality control protocol, and being aware of custom synthesis options will empower research and development professionals to confidently and reliably source this critical intermediate for their programs.

References

Methodological & Application

Application Note: A Three-Step Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine from 2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, three-step protocol for the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. Starting from the readily available 2-chloro-3-nitropyridine, the synthesis proceeds through a robust pathway involving nucleophilic aromatic substitution, tin(II) chloride-mediated reductive cyclization, and a concluding Sandmeyer bromination. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

The pyrazolo[4,3-b]pyridine core is a privileged scaffold found in numerous biologically active molecules. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, making it a focal point in the development of therapeutics for oncology, inflammation, and neurodegenerative disorders. The this compound derivative is particularly valuable as it serves as a versatile intermediate, enabling further functionalization at the C6-position through various cross-coupling reactions to generate diverse chemical libraries.

This application note details a reliable and scalable synthetic route starting from 2-chloro-3-nitropyridine. The strategy is designed for efficiency and is based on well-established chemical transformations, providing high yields and purity. Each step is explained with a focus on the underlying chemical principles and the rationale behind the chosen reagents and conditions.

Overall Synthetic Scheme

The synthesis is accomplished in three distinct stages, beginning with the formation of a hydrazinylpyridine intermediate, followed by the crucial construction of the pyrazole ring system, and culminating in the installation of the bromine atom.

Synthetic_Scheme cluster_0 cluster_1 cluster_2 start 2-chloro-3-nitropyridine int1 2-hydrazinyl-3-nitropyridine start->int1 Step 1: Hydrazinolysis int2 1H-pyrazolo[4,3-b]pyridin-6-amine int1->int2 Step 2: Reductive Cyclization final This compound int2->final Step 3: Sandmeyer Reaction

Diagram 1: Three-step synthesis of the target molecule.

Part 1: Synthesis of 2-hydrazinyl-3-nitropyridine (Intermediate 1)

Principle and Rationale

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group at the C3 position. Hydrazine hydrate, a potent nucleophile, displaces the chloride ion to yield the desired 2-hydrazinyl-3-nitropyridine intermediate in excellent yield. Acetonitrile is selected as the solvent due to its polarity and ability to dissolve the starting material, while being relatively inert to the reaction conditions. The reaction is initiated at a low temperature to control the initial exotherm.

SNAr_Mechanism reactants 2-chloro-3-nitropyridine + H₂N-NH₂ meisenheimer Meisenheimer Complex (intermediate) reactants->meisenheimer Nucleophilic Attack product 2-hydrazinyl-3-nitropyridine + HCl meisenheimer->product Chloride Elimination

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-3-nitropyridine (50 g, 316 mmol) and acetonitrile (500 mL).

  • Cool the resulting solution to 0°C using an ice bath.

  • Slowly add hydrazine hydrate (28 g, 474 mmol, 1.5 equiv) to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20°C.

  • Stir the mixture at this temperature for 20 hours. The formation of a yellow precipitate will be observed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • The resulting crude solid is 2-hydrazinyl-3-nitropyridine, which can be used in the next step without further purification. A quantitative yield is typically achieved.[1]

Characterization Data (Intermediate 1)
PropertyValue
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Appearance Yellow solid
Mass Spec (ESI) m/z: 155.1 [M+H]⁺[1]

Part 2: Synthesis of 1H-pyrazolo[4,3-b]pyridin-6-amine (Intermediate 2)

Principle and Rationale

This step is the cornerstone of the synthesis, involving the construction of the fused pyrazole ring. A tin(II) chloride (SnCl₂) mediated reductive cyclization is employed. SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups to amines.[2] In this specific substrate, the reduction of the nitro group to an amine is followed by an immediate intramolecular cyclization. The newly formed aromatic amine attacks the adjacent terminal nitrogen of the hydrazine moiety, leading to the elimination of ammonia and the formation of the stable pyrazolo[4,3-b]pyridine ring system. This one-pot transformation is highly efficient for constructing indazoles and related fused nitrogen heterocycles from ortho-substituted nitroarenes.[3][4][5]

Reductive_Cyclization start 2-hydrazinyl-3-nitropyridine reduction Reduction of NO₂ (SnCl₂) start->reduction amine_int 2-hydrazinyl-3-aminopyridine (unstable intermediate) reduction->amine_int cyclization Intramolecular Nucleophilic Attack amine_int->cyclization product 1H-pyrazolo[4,3-b]pyridin-6-amine cyclization->product - NH₃

Diagram 3: Plausible pathway for SnCl₂-mediated reductive cyclization.

Experimental Protocol
  • In a large round-bottom flask, suspend the crude 2-hydrazinyl-3-nitropyridine (approx. 316 mmol) in ethanol (1 L).

  • To this stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (713 g, 3.16 mol, 10 equiv) portion-wise. The reaction is exothermic. Maintain the temperature below 50°C using a water bath if necessary.

  • After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (2 kg).

  • Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 40% aqueous NaOH solution until the pH is ~8-9. Be cautious as this is an exothermic process. A thick precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 500 mL).

  • Transfer the combined filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 300 mL).

  • Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 1H-pyrazolo[4,3-b]pyridin-6-amine as a solid.

Part 3: Synthesis of this compound

Principle and Rationale

The final transformation is a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide.[6][7] The reaction proceeds in two stages. First, the primary aromatic amine is treated with sodium nitrite (NaNO₂) in a strongly acidic medium (hydrobromic acid, HBr) at low temperatures (0-5°C) to form an aryl diazonium salt. This intermediate is typically unstable and is used immediately. In the second stage, the diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The Cu(I) salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which then abstracts a bromine atom from the copper species to yield the final this compound.[6][8]

Sandmeyer_Mechanism amine Ar-NH₂ diazonium Ar-N₂⁺ (Diazonium Salt) amine->diazonium NaNO₂, HBr 0-5 °C radical Ar• (Aryl Radical) diazonium->radical CuBr (e⁻ transfer) - N₂ product Ar-Br radical->product Br abstraction

Diagram 4: Simplified mechanism of the Sandmeyer Bromination.

Experimental Protocol
  • Dissolve 1H-pyrazolo[4,3-b]pyridin-6-amine (10 g, 74.5 mmol) in 48% aqueous hydrobromic acid (HBr) (100 mL) in a flask while cooling in an ice-salt bath.

  • Maintain the temperature at 0-5°C and add a solution of sodium nitrite (NaNO₂) (5.67 g, 82 mmol, 1.1 equiv) in water (20 mL) dropwise. Ensure the tip of the addition funnel is below the surface of the reaction mixture. Stir for 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate, larger flask, dissolve copper(I) bromide (CuBr) (12.8 g, 89.4 mmol, 1.2 equiv) in 48% HBr (50 mL). Heat the mixture gently if necessary to dissolve, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from step 2 to the CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature below 25°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 60°C for an additional hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and neutralize by the careful addition of aqueous ammonia or sodium hydroxide solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Summary of Synthesis

StepStarting MaterialKey ReagentsProductTypical Yield
1 2-chloro-3-nitropyridineHydrazine hydrate2-hydrazinyl-3-nitropyridine>95% (crude)
2 2-hydrazinyl-3-nitropyridineSnCl₂·2H₂O, Ethanol1H-pyrazolo[4,3-b]pyridin-6-amine60-75%
3 1H-pyrazolo[4,3-b]pyridin-6-amineNaNO₂, HBr, CuBrThis compound55-70%

Safety and Handling Precautions

  • Hydrazine hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Tin(II) chloride: Is corrosive and harmful if swallowed. Avoid contact with skin and eyes.

  • Sodium nitrite: Is a strong oxidizing agent and is toxic. Do not mix with acids in a concentrated form. The diazotization reaction must be kept cold, as diazonium salts can be explosive when dry or heated.

  • Hydrobromic acid: Is highly corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • All reactions should be performed in a well-ventilated chemical fume hood.

References

Step-by-step protocol for Suzuki coupling with 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Step-by-Step Protocol for Suzuki Coupling with 6-bromo-1H-pyrazolo[4,3-b]pyridine

For: Researchers, scientists, and drug development professionals

Introduction: Synthesizing Key Scaffolds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in pharmaceutical research and drug development, where the construction of complex biaryl and hetero-biaryl structures is a frequent necessity.[3][4]

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active molecules, including potent kinase inhibitors used in oncology.[5] The ability to functionalize this core at specific positions is critical for developing new chemical entities with tailored pharmacological profiles. This document provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound, a key intermediate for accessing a diverse range of 6-substituted analogs. We will delve into the mechanistic rationale behind the procedural choices, offering a robust starting point for researchers and a framework for systematic optimization.

Reaction Principle: The Catalytic Cycle and Heterocyclic Considerations

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount to troubleshooting and adapting the protocol for different substrates.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step. The electron-deficient nature of the pyridine ring generally facilitates this process.[6][7]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, forming a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[8][9] The choice of base is critical to ensure efficient boronate formation without degrading the substrates.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9]

Challenges with Heterocyclic Substrates: Nitrogen-containing heterocycles like pyrazolopyridines can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4] Furthermore, heteroaryl boronic acids are often prone to premature protodeboronation (cleavage of the C-B bond by a proton source), which reduces the amount of nucleophile available for coupling.[4][10] The protocol described below is designed to mitigate these issues through careful selection of catalyst, base, and solvent.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the Suzuki coupling protocol, from initial setup to final product isolation.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation setup 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere (Argon/Nitrogen Purge) setup->inert reagents 3. Add Solid Reagents (Aryl Halide, Boronic Acid, Base) inert->reagents solvent 4. Add Degassed Solvents reagents->solvent catalyst 5. Add Palladium Catalyst solvent->catalyst heat 6. Heat to Reaction Temp (e.g., 90-100°C) catalyst->heat monitor 7. Monitor Progress (TLC / LC-MS) heat->monitor quench 8. Cool & Quench Reaction monitor->quench extract 9. Aqueous Extraction quench->extract dry 10. Dry & Concentrate Organic Layer extract->dry purify 11. Purify via Chromatography dry->purify product product purify->product Final Product

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Detailed Experimental Protocol

This protocol provides a general method that has proven effective for a range of aryl and heteroaryl boronic acids.

Materials and Reagents
  • Aryl Halide: this compound

  • Boronic Acid/Ester: Aryl or heteroaryl boronic acid/pinacol ester

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane (anhydrous) and Water (deionized, degassed)

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen or argon line with manifold, syringes, needles, standard glassware for work-up and chromatography.

Recommended Stoichiometry and Reaction Conditions
ComponentMolar EquivalentsCatalyst Loading (mol%)Solvent Ratio (v/v)Temperature (°C)Time (h)
This compound1.0----
Boronic Acid/Ester1.2 - 1.5----
Base (Cs₂CO₃ or K₂CO₃)2.0 - 3.0----
Pd(PPh₃)₄-5 - 10---
1,4-Dioxane / H₂O--4:1 to 5:190 - 10012 - 18
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a round-bottom flask appropriately sized for the reaction scale.

    • Attach a reflux condenser and ensure all glassware is oven- or flame-dried and assembled while hot to remove atmospheric moisture.

    • Connect the apparatus to a nitrogen or argon manifold. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to establish an inert atmosphere.[11]

  • Addition of Reagents:

    • Under a positive flow of inert gas, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to the flask.

    • Scientist's Note: Using a slight excess of the boronic acid is crucial to compensate for potential protodeboronation, a common side reaction with heteroaryl boronic acids.[4]

  • Addition of Solvents and Catalyst:

    • In a separate flask, prepare the solvent mixture (e.g., 4:1 1,4-dioxane:water). Degas the solvent mixture thoroughly by bubbling argon or nitrogen through it for at least 20-30 minutes.

    • Add the degassed solvent to the reaction flask via syringe.

    • Finally, under positive argon pressure, add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 equiv).

    • Scientist's Note: The catalyst is added last to prevent premature decomposition. The mixture will typically turn from a colorless/white suspension to a yellowish or brownish color upon catalyst addition and heating.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for 12-18 hours or until completion.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots.

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water and dilute with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • The appropriate eluent system will depend on the polarity of the product but often consists of a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure 6-substituted-1H-pyrazolo[4,3-b]pyridine.

Trustworthiness: A Self-Validating System

This protocol's reliability stems from its foundation in established chemical principles and its design to mitigate common failure points.

  • Inert Atmosphere: The rigorous exclusion of oxygen prevents the oxidation and deactivation of the Pd(0) catalyst, ensuring a high number of catalytic turnovers.

  • Degassed Solvents: Removing dissolved oxygen from the solvents serves the same critical purpose as the inert gas blanket.

  • Choice of Base: Cesium carbonate is often superior for challenging couplings involving heteroaromatics due to its higher solubility in organic solvents and its ability to effectively promote the transmetalation step without being overly harsh on sensitive functional groups.[12]

  • Water as Co-solvent: The inclusion of water often accelerates the reaction. It can help dissolve the inorganic base and facilitate the formation of the active boronate species.[13][14]

Optimization & Advanced Troubleshooting

If the standard protocol yields suboptimal results, consider the following expert-level adjustments:

  • Catalyst and Ligand Screening: For particularly challenging or electron-deficient coupling partners, Pd(PPh₃)₄ may not be sufficient. Consider screening alternative catalyst systems known for high activity with heteroaromatics:

    • PdCl₂(dppf): Often provides excellent results with heterocyclic substrates.[15]

    • Buchwald Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can dramatically improve reaction rates and yields for difficult couplings.[10][11]

    • N-Heterocyclic Carbene (NHC) Ligands: These form very stable and highly active palladium complexes that are robust and effective for coupling electron-deficient heterocycles.[16][17]

  • Microwave Irradiation: To accelerate the reaction or overcome high activation barriers, microwave-assisted heating can be highly effective, often reducing reaction times from hours to minutes.[12][13][18]

  • Alternative Boron Species: If boronic acids are unstable, consider using the corresponding potassium trifluoroborate salts (BF₃K) or MIDA boronates, which exhibit greater stability and can be used directly in the coupling reaction.

References

The Strategic Application of 6-bromo-1H-pyrazolo[4,3-b]pyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[4,3-b]pyridine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Within the vast arsenal of heterocyclic scaffolds employed for this purpose, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a privileged structure. Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine moiety of ATP, makes it an ideal foundation for inhibitor design. The strategic placement of a bromine atom at the 6-position of this scaffold furnishes a versatile chemical handle, 6-bromo-1H-pyrazolo[4,3-b]pyridine, unlocking a gateway to a diverse array of potent and selective kinase inhibitors through well-established palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the synthesis and application of this compound in the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its functionalization via Suzuki, Buchwald-Hartwig, and Sonogashira couplings, and present structure-activity relationship (SAR) data for key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their kinase inhibitor discovery programs.

The Chemical Rationale: Why this compound?

The utility of this compound as a starting material in kinase inhibitor synthesis is multifold:

  • Strategic Vector for Diversification: The bromine atom at the C6 position serves as a prime site for introducing a wide range of aryl, heteroaryl, amino, and alkynyl substituents. This allows for the systematic exploration of the solvent-exposed region of the ATP-binding pocket, a critical area for modulating inhibitor potency and selectivity.

  • High Reactivity in Cross-Coupling: The C-Br bond at the 6-position is readily activated by palladium catalysts, facilitating efficient bond formation under relatively mild conditions. This is in contrast to the often less reactive C-Cl bond.

  • Modulation of Physicochemical Properties: The nature of the substituent introduced at the 6-position can be tailored to fine-tune the physicochemical properties of the final inhibitor, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug-likeness.

  • Proven Bioactivity: A growing body of literature demonstrates that substitution at the 6-position of the pyrazolo[4,3-b]pyridine core can lead to potent inhibition of various kinases, including FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4)[1].

Core Synthetic Strategies: Functionalization of the 6-Bromo Scaffold

The transformation of this compound into novel kinase inhibitors is predominantly achieved through three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for creating carbon-carbon bonds between the 6-position of the pyrazolo[4,3-b]pyridine core and a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in accessing a diverse chemical space and has been successfully employed in the synthesis of dual FLT3/CDK4 inhibitors[1].

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives[1].

Materials:

  • This compound (or N-protected derivative)

  • Aryl/heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.10 eq.) to the vessel.

  • Add the anhydrous solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl/heteroaryl-1H-pyrazolo[4,3-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst Selection: Pd(dppf)Cl₂ is often chosen for its high efficiency in coupling heteroaryl halides due to the electron-rich and bulky nature of the dppf ligand, which promotes the reductive elimination step.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive coupling partners.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic starting materials and the inorganic base.

dot

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Base (K₂CO₃/Cs₂CO₃) B Purge with Inert Gas (Ar or N₂) A->B C Add Catalyst (e.g., Pd(dppf)Cl₂) B->C D Add Solvent (Dioxane/H₂O) C->D E Heat & Stir (80-100 °C, 4-12h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute (Ethyl Acetate) F->G H Aqueous Wash (Water & Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds. Applying this reaction to this compound allows for the introduction of a diverse range of primary and secondary amines at the 6-position, which can act as crucial hydrogen bond donors or acceptors, or as points for further functionalization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (or N-protected derivative)

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.

  • To this mixture, add this compound (1.0 eq.), the amine (1.2-1.5 eq.), and the base (1.5-2.5 eq.).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 6-amino-1H-pyrazolo[4,3-b]pyridine derivative.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands like Xantphos or biarylphosphine ligands are generally effective as they facilitate the reductive elimination of the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation, making an inert atmosphere essential for catalytic activity.

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex [Ar-Pd(II)(NR'R'')L₂] Amine_complex->Amido_complex Deprotonation BaseH Base-H⁺ Amine_complex->BaseH Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination ArBr Ar-Br ArBr->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex

Caption: Buchwald-Hartwig Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the 6-bromo scaffold and a terminal alkyne. This reaction is particularly useful for introducing rigid, linear linkers or pharmacophores that can probe deep into the kinase active site.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (or N-protected derivative)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, degassed reaction vessel, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the copper(I) salt (0.05-0.10 eq.).

  • Add the anhydrous solvent, followed by the base.

  • Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 6-alkynyl-1H-pyrazolo[4,3-b]pyridine.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate.

  • Base: An amine base like TEA not only neutralizes the HBr byproduct but also serves as the solvent in many cases.

  • Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed, though they may require different ligands and conditions.

Structure-Activity Relationship (SAR) and Biological Data

The strategic functionalization of the 6-position of the 1H-pyrazolo[4,3-b]pyridine scaffold has led to the discovery of potent kinase inhibitors. A notable example is the development of dual FLT3 and CDK4 inhibitors for the treatment of Acute Myeloid Leukemia (AML)[1].

CompoundR Group (at C6)FLT3 IC₅₀ (nM)CDK4 IC₅₀ (nM)
23k 2-amino-pyrimidin-4-yl117
18e 2,6-dichloro-pyridin-4-yl--

Data adapted from Bioorganic Chemistry, 2022, 121, 105669[1].

The data clearly indicates that substitution at the 6-position with a 2-amino-pyrimidine moiety (compound 23k ) results in a highly potent dual inhibitor of FLT3 and CDK4, with IC₅₀ values in the low nanomolar range[1]. This highlights the significant impact of the 6-substituent on the biological activity profile. The amino group on the pyrimidine ring likely forms additional hydrogen bond interactions within the kinase active site, contributing to the enhanced potency.

Conclusion and Future Perspectives

This compound stands as a cornerstone building block in the rational design of novel kinase inhibitors. Its amenability to a range of robust and high-yielding cross-coupling reactions provides a straightforward path to a vast and diverse chemical space. The protocols and data presented herein underscore the power of this scaffold in generating potent and selective kinase inhibitors. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, the strategic application of versatile scaffolds like this compound will undoubtedly continue to fuel the discovery of next-generation targeted therapeutics.

References

Introduction: Targeting FGFR in Oncology with a Novel Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the design and evaluation of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors centered on a 6-bromo-1H-pyrazolo[4,3-b]pyridine core.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] This pathway's intricate control is essential for embryonic development and adult tissue homeostasis.[1][4] However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of human cancers.[1][5] Dysregulation has been implicated in urothelial carcinoma, cholangiocarcinoma, non-small cell lung cancer, and gastric cancers, among others, making the FGFR family a compelling target for therapeutic intervention.[6][7][8][9]

The clinical validation of this target is evidenced by several FDA-approved FGFR inhibitors, such as pemigatinib (Pemazyre), erdafitinib (Balversa), and futibatinib (Lytgobi), which have shown meaningful responses in biomarker-selected patient populations.[7][10][11][12][13] Despite these successes, challenges remain, including acquired resistance and off-target toxicities, often attributed to the inhibition of other kinases like Vascular Endothelial Growth Factor Receptor (VEGFR).[9][14] This necessitates the development of next-generation inhibitors with improved selectivity and novel mechanisms of action.

This application note details a strategic framework for the discovery and preclinical evaluation of novel FGFR inhibitors built around a this compound core. This scaffold is a privileged structure in kinase inhibitor design, with related pyrazolopyridine cores demonstrating potent and selective inhibition of various kinases by effectively interacting with the ATP-binding site's hinge region.[15][16] The strategic placement of a bromine atom at the 6-position provides a versatile chemical handle for structure-activity relationship (SAR) studies, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Drug Discovery & Development Workflow

The development of a novel inhibitor is a multi-stage process that systematically advances a chemical concept from initial design to a preclinical candidate. The workflow is designed to be iterative, with feedback from biological assays informing the next cycle of chemical synthesis and design.

Drug_Discovery_Workflow cluster_0 PART 1: Design & Synthesis cluster_1 PART 2: In Vitro Evaluation cluster_2 PART 3: Preclinical Assessment a Scaffold Selection (this compound) b In Silico Docking (Virtual Screening) a->b c Library Synthesis (SAR Exploration) b->c d Biochemical Assay (FGFR Kinase IC50) c->d Test Compounds e Selectivity Profiling (vs. VEGFR2, etc.) d->e f Cell-Based Assay (Cancer Cell Line GI50) d->f e->c Iterative Feedback (Optimize Selectivity) f->c Iterative Feedback (Optimize Potency) g ADME/Tox Profiling (Metabolic Stability, Safety) f->g Identify Lead Compound(s) h In Vivo Efficacy Study (Xenograft Model) g->h i Preclinical Candidate Selection h->i

Caption: High-level drug discovery workflow for novel FGFR inhibitors.

The FGFR Signaling Cascade: A Therapeutic Target

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of tyrosine residues within their intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins, most notably FGFR Substrate 2 (FRS2). Phosphorylated FRS2 recruits additional proteins, such as GRB2, which triggers the activation of two principal downstream signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival and anti-apoptotic signals.[3][17][18] Our inhibitor design aims to block the initial ATP-dependent autophosphorylation step, thereby preventing the activation of these oncogenic cascades.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 Recruitment RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival Inhibitor Novel Inhibitor (Pyrazolo[4,3-b]pyridine Core) Inhibitor->FGFR Blocks ATP Binding Site

Caption: Simplified FGFR signaling pathway and the mechanism of inhibition.

Experimental Protocols and Data Interpretation

Protocol 1: In Vitro FGFR Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against FGFR isoforms (1-4) and to assess selectivity against a key off-target kinase, VEGFR2.

Causality: This is the primary screen to confirm direct target engagement. A potent and selective inhibitor will show low nanomolar IC50 values for FGFRs and a significantly higher IC50 (>100-fold) for VEGFR2. This selectivity is crucial for minimizing toxicities associated with VEGFR inhibition, such as hypertension and bleeding.[9]

Methodology (LanthaScreen™ Eu Kinase Binding Assay Example):

  • Reagent Preparation:

    • Prepare a 4X solution of each FGFR-Eu-anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (Tracer 236) in kinase buffer.

    • Prepare serial dilutions of the test compounds (starting from 100 µM) in DMSO, followed by a 1:25 dilution in kinase buffer to create 4X compound solutions. Include a "no inhibitor" control (DMSO only).

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the 4X compound solution to the appropriate wells.

    • Add 2.5 µL of the 4X FGFR-antibody solution to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Seal the plate, centrifuge briefly (1000 rpm, 1 min), and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

Compound IDCore StructureR-Group ModificationFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/FGFR1)
PZP-001 This compound-H250310285>10,000>40x
PZP-007 This compound3,5-dimethoxyphenyl5841,250250x
PZP-011 This compoundN-methylpiperazine232890445x
Protocol 2: Cell-Based Proliferation Assay

Objective: To evaluate the ability of lead compounds to inhibit the proliferation of cancer cell lines with documented FGFR pathway alterations.

Causality: A successful inhibitor must not only bind its target but also exert a functional effect within a cellular context. This assay validates that the compound can penetrate the cell membrane and inhibit FGFR signaling sufficiently to halt cell growth. Using a cell line with a known FGFR dependency (e.g., NCI-H1581, FGFR1 amplified lung cancer) alongside a control cell line (no known FGFR alterations) can demonstrate on-target activity.[15]

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding:

    • Culture NCI-H1581 (FGFR1-amplified) and A549 (FGFR-wildtype) cells in appropriate media.

    • Trypsinize and count the cells. Seed 2,000 cells per well in 90 µL of media into a 96-well, white-walled, clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare 10X serial dilutions of the test compounds in culture media.

    • Add 10 µL of the 10X compound solutions to the cells. Include a vehicle control (DMSO) and a "no cells" background control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary:

Compound IDNCI-H1581 GI50 (nM) (FGFR1 Amplified)A549 GI50 (nM) (FGFR Wild-Type)On-Target Window (A549/H1581)
PZP-007 453,50078x
PZP-011 152,800187x
Protocol 3: In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of a lead candidate in a preclinical animal model.

Causality: This protocol provides the most robust preclinical validation, testing the compound's efficacy, stability, and tolerability in a complex biological system. A significant reduction in tumor growth rate (Tumor Growth Inhibition, TGI) without causing excessive toxicity (e.g., >20% body weight loss) is the desired outcome.

Methodology (NCI-H1581 Subcutaneous Xenograft Model):

  • Animal Acclimation and Ethics:

    • Use 6-8 week old female athymic nude mice. Allow a 1-week acclimation period.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest NCI-H1581 cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Study Initiation and Dosing:

    • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle (e.g., 0.5% methylcellulose) - Oral gavage, once daily (QD).

      • Group 2: PZP-011 (e.g., 30 mg/kg) - Formulated in vehicle, oral gavage, QD.

      • Group 3: Positive Control (e.g., an established FGFR inhibitor).

    • Dose animals for 21 consecutive days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals daily for any signs of clinical distress or toxicity.

    • The primary endpoint is tumor growth inhibition at the end of the study. Euthanize animals if tumors exceed 2000 mm³ or become ulcerated, or if body weight loss exceeds 20%.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle group.

References

Application Note & Protocols: Strategic Derivatization of 6-bromo-1H-pyrazolo[4,3-b]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic core in modern medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of various kinases and as therapeutic agents in oncology and immunology.[1][2] The strategic functionalization of this core is paramount for developing comprehensive Structure-Activity Relationship (SAR) studies, which elucidate the correlation between a molecule's chemical structure and its biological activity. This guide provides a detailed technical overview and robust protocols for the derivatization of 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1), a key building block for chemical library synthesis.[3][4] We focus on high-yield, versatile reactions at the C6-bromo and N1-H positions, including palladium-catalyzed cross-coupling reactions and N-alkylation, to enable the systematic exploration of chemical space and the optimization of lead compounds.

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Drug Discovery

The fusion of pyrazole and pyridine rings creates a bicyclic system with unique electronic and steric properties, making it an attractive scaffold for interacting with biological targets.[2] Pyrazolo[3,4-b]pyridine derivatives, a closely related isomer, are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] The this compound intermediate serves as an ideal starting point for SAR exploration due to its two primary, chemically distinct modification sites:

  • The C6-Bromo Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, which can probe key binding pockets in a target protein, influencing potency and selectivity.

  • The N1-H Position: The acidic proton on the pyrazole ring can be readily substituted via alkylation or arylation.[7] Modifications at this position can alter the molecule's hydrogen-bonding capabilities, solubility, and metabolic stability, which are critical parameters in drug development.

This document outlines validated protocols for derivatizing these two positions, providing researchers with a reliable framework for generating compound libraries for SAR screening.

Strategic Derivatization Workflow

A successful SAR campaign relies on the systematic and efficient synthesis of analogues. The workflow below illustrates the primary pathways for diversifying the this compound core. The choice of pathway—functionalizing C6 first versus N1—may depend on the desired final compounds and potential substrate compatibility with downstream reaction conditions.

G cluster_c6 C6 Derivatization cluster_n1 N1 Derivatization A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Ligand, Base D N-Alkylation (Alkyl Halides) A->D Base, R-X E Library A: 6-Aryl/Heteroaryl-1H- pyrazolo[4,3-b]pyridines B->E F Library B: 6-Amino-1H- pyrazolo[4,3-b]pyridines C->F G Library C: 6-Bromo-1-alkyl- pyrazolo[4,3-b]pyridines D->G H Further Derivatization (e.g., N-Alkylation of E & F or C6-Coupling of G) E->H F->H G->H G cluster_legend Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 C Ar-Pd(II)-Br L2 A->C Ar-Br B Oxidative Addition E Ar-Pd(II)-NR'R'' L2 C->E + HNR'R'' - HBr (Base) D Ligand Exchange E->A Ar-NR'R'' F Reductive Elimination Ar Ar = Pyrazolo[4,3-b]pyridinyl L L = Phosphine Ligand

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines and the Power of C-N Cross-Coupling

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors for oncology, treatments for neurodegenerative diseases, and potent antiviral and antibacterial agents.[4][5] The ability to functionalize this core structure, particularly through the introduction of diverse amine substituents, is paramount for generating compound libraries and optimizing drug candidates.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[6][7][8] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, surmounting the limitations of classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[7] For a substrate like 6-bromo-1H-pyrazolo[4,3-b]pyridine, the Buchwald-Hartwig amination offers a direct and efficient pathway to introduce a diverse range of amino functionalities at the C6 position, a key vector for modulating pharmacological activity.

This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of this compound, grounded in established principles of the reaction. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible protocol, complete with scientific rationale, troubleshooting guidance, and safety considerations.

Scientific Rationale and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[7][9][10] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[7][11] The choice of a bulky, electron-rich phosphine ligand is critical at this stage to facilitate this otherwise challenging step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[10]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the Pd(0) catalyst and completing the catalytic cycle.[7][9]

The efficiency and success of the reaction are highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. For heteroaromatic substrates like pyrazolopyridines, which can potentially chelate the metal center, the choice of a suitable ligand is especially crucial to prevent catalyst inhibition and promote the desired reactivity.[12][13]

Visualizing the Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(Br)L2 Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)(Br)L2->Amine_Coordination [Ar-Pd(II)(Br)(HNR₂)L₂] [Ar-Pd(II)(Br)(HNR₂)L₂]⁺ Amine_Coordination->[Ar-Pd(II)(Br)(HNR₂)L₂] Deprotonation Deprotonation (Base) [Ar-Pd(II)(Br)(HNR₂)L₂]->Deprotonation Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ Deprotonation->Ar-Pd(II)(NR₂)L₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR₂)L₂->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR₂ Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., Sigma-Aldrich, ChemSceneStore under inert atmosphere.[14][15]
Amine (Primary or Secondary)AnhydrousVariousPurify if necessary.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeVariousAir and light sensitive.
Xantphos≥98%VariousBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥97%VariousStrong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, DegassedVariousUse a dry, oxygen-free solvent.
Schlenk tube or microwave vial------Must be oven-dried before use.
Magnetic stir bar---------
Inert gas (Argon or Nitrogen)High Purity---For maintaining an inert atmosphere.
Reaction Setup and Procedure

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube. substrates 2. Add this compound and the desired amine. reagents->substrates solvent 3. Add anhydrous, degassed toluene. substrates->solvent seal_heat 4. Seal the tube and heat the mixture (e.g., 100 °C) with vigorous stirring. solvent->seal_heat monitor 5. Monitor reaction progress by TLC or LC-MS. seal_heat->monitor cool_dilute 6. Cool to room temperature and dilute with ethyl acetate. monitor->cool_dilute filter 7. Filter through a pad of Celite®. cool_dilute->filter concentrate 8. Concentrate the filtrate under reduced pressure. filter->concentrate purify 9. Purify the crude product by flash column chromatography. concentrate->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Rationale: The Pd(0) catalyst and phosphine ligand are oxygen-sensitive.[16] Sodium tert-butoxide is a strong base that is also moisture-sensitive.

  • Addition of Reactants: To the same tube, add this compound (1.0 equiv) and the desired amine (1.2 equiv).

    • Rationale: A slight excess of the amine is used to ensure complete consumption of the limiting aryl bromide.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

    • Rationale: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants and catalyst system.[6][17] Degassing is crucial to remove dissolved oxygen.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion.[18] Vigorous stirring is necessary for heterogeneous mixtures involving the inorganic base.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd source or ligand).Use fresh reagents. Ensure all steps are performed under a strict inert atmosphere.[16]
Insufficiently strong base or wet base.Use a fresh, anhydrous strong base like NaOtBu or K₃PO₄.[18]
Poorly degassed solvent.Degas the solvent thoroughly by sparging with argon or using freeze-pump-thaw cycles.
Low reaction temperature.Increase the reaction temperature in increments of 10 °C.
Formation of Side Products (e.g., Hydrodehalogenation) Presence of water.Ensure all reagents and solvents are anhydrous.
Beta-hydride elimination from the amine.This is a known side reaction pathway.[7] Consider a different ligand or reaction conditions.
Difficulty with Purification Product is highly polar.Use a more polar eluent system for chromatography. Consider a reverse-phase purification method.
Product chelates to silica gel.Add a small amount of triethylamine to the eluent to neutralize acidic sites on the silica.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere.

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive strong base. Handle it exclusively in a glovebox or under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is flammable and has associated health risks. Use it in a fume hood and away from ignition sources.

  • Pressurized Reactions: When heating sealed tubes, always use a blast shield. Do not exceed the recommended temperature for the reaction vessel.

References

Application Notes & Protocols: The Versatility of the Pyrazolo[4,3-b]pyridine Scaffold in Modern Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The 6-bromo-1H-pyrazolo[4,3-b]pyridine core is a foundational structural motif in the discovery of novel kinase inhibitors for oncology. While this specific brominated precursor is often a key intermediate in chemical synthesis, its derivatives have emerged as potent and selective agents against a variety of cancer types. This guide provides an in-depth exploration of the applications of these derivatives, focusing on their mechanisms of action, and offers detailed protocols for their evaluation in both in vitro and in vivo settings.

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[4,3-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for multiple hydrogen bond donor and acceptor sites, facilitating strong and specific interactions within the ATP-binding pockets of various kinases. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling the introduction of diverse functional groups through cross-coupling reactions, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of the final compounds.

Key Oncological Targets and Mechanisms of Action

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been successfully developed to target a range of kinases implicated in cancer progression. Below are some of the most significant examples.

Dual FLT3 and CDK4/6 Inhibition in Acute Myeloid Leukemia (AML)

Mutations in FMS-like tyrosine kinase 3 (FLT3) are common drivers in AML. Concurrently, the Cyclin D/CDK4/6-Rb axis is a critical pathway for cell cycle progression. The development of dual inhibitors that can simultaneously target both pathways presents a promising strategy to overcome resistance and improve therapeutic outcomes.

A notable derivative, compound 23k , emerged from a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine compounds and demonstrated potent inhibitory activity against both FLT3 and CDK4.[1]

Signaling Pathway Overview:

FLT3_CDK4_Pathway cluster_FLT3 FLT3 Signaling cluster_CDK4 CDK4/6 Signaling FLT3_ITD FLT3-ITD Mutation in AML FLT3 FLT3 Receptor FLT3_ITD->FLT3 Constitutive Activation STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Binding & Activation Rb Rb Protein CDK4_6->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Inhibition G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes Derivative_23k Pyrazolo[4,3-b]pyridine Derivative (23k) Derivative_23k->FLT3 Derivative_23k->CDK4_6

Caption: Dual inhibition of FLT3 and CDK4/6 pathways by a pyrazolo[4,3-b]pyridine derivative.

Quantitative Data Summary:

CompoundTargetIC₅₀ (nM)Reference
23k FLT311[1]
CDK47[1]
Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyrazolo[3,4-b]pyridin-6-one derivatives have been identified as potent inhibitors of microtubule polymerization by binding to the colchicine site.[2] This leads to G2/M phase cell cycle arrest and apoptosis.

Experimental Workflow for Assessing Tubulin Polymerization:

Tubulin_Polymerization_Workflow cluster_workflow In Vitro Tubulin Polymerization Assay start Prepare tubulin solution (>99% pure) mix Mix tubulin with fluorescent reporter (e.g., DAPI) start->mix add_compounds Add pyrazolopyridine derivative or control (Colchicine, DMSO) mix->add_compounds incubate Incubate at 37°C to induce polymerization add_compounds->incubate measure Measure fluorescence kinetics over time (spectrofluorometer) incubate->measure analyze Analyze polymerization curves to determine IC₅₀ measure->analyze

Caption: Workflow for in vitro tubulin polymerization assay.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific derivatives and cell lines.

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol assesses the cytotoxic effect of pyrazolo[4,3-b]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11 for AML, HeLa for cervical cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Pyrazolo[4,3-b]pyridine derivative stock solution (in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-b]pyridine derivative in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. For MTT, you will need to add a solubilization solution after this step.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using non-linear regression.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo antitumor efficacy of a lead compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Cancer cell line (e.g., MV4-11)

  • Matrigel (optional, for subcutaneous injection)

  • Lead pyrazolo[4,3-b]pyridine derivative

  • Vehicle formulation (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS or a Matrigel mix) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups.

  • Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via oral gavage or intraperitoneal injection. A typical dose for a preclinical compound like 23k is 200 mg/kg.[1]

  • Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

  • Endpoint: At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Broader Applications of Pyrazolopyridine Derivatives in Oncology

The versatility of the pyrazolopyridine scaffold extends beyond the examples above. Various derivatives have shown potent activity against other significant cancer targets:

  • Topoisomerase IIα Inhibitors: Certain pyrazolo[3,4-b]pyridine derivatives induce DNA damage and S-phase cell cycle arrest by inhibiting Topoisomerase IIα, showing promise in leukemia.[3][4]

  • Monopolar Spindle Kinase 1 (Mps1) Inhibitors: A pyrazolo[3,4-b]pyridine derivative, compound 31, was identified as a potent Mps1 inhibitor with an IC₅₀ of 2.596 nM and showed significant antitumor efficacy in a triple-negative breast cancer xenograft model.[5]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: As key players in innate immunity and oncogenesis, TBK1 inhibitors are of high interest. A series of 1H-pyrazolo[3,4-b]pyridine derivatives yielded a potent inhibitor with an IC₅₀ of 0.2 nM, providing a valuable tool for immuno-oncology research.[6]

  • B-RafV600E Inhibitors: Pyrazolopyridine derivatives have been developed as selective inhibitors of the B-RafV600E mutant, which is prevalent in melanoma and colorectal cancer.[7]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: The pyrazolo[3,4-b]pyridine scaffold has been utilized to design potent inhibitors against the crizotinib-resistant ALK-L1196M mutant in non-small cell lung cancer (NSCLC).[8]

Conclusion and Future Directions

The this compound core and its related pyrazolopyridine scaffolds represent a highly fruitful area of oncology drug discovery. The adaptability of this chemical framework allows for the development of highly potent and selective inhibitors against a multitude of cancer-driving kinases. Future research will likely focus on further optimizing these derivatives to enhance their pharmacokinetic profiles, overcome drug resistance mechanisms, and explore their potential in combination therapies, including with immunotherapy. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable class of compounds in the fight against cancer.

References

Application Note: A Scalable and Reproducible Approach to the Synthesis and Purification of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the gram-scale synthesis and subsequent purification of 6-bromo-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. Pyrazolopyridine scaffolds are central to the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2] The presented methodology is designed for scalability, emphasizing operational simplicity, high yield, and purity. The protocol details a two-step synthetic sequence involving the formation of a key hydrazone intermediate followed by an intramolecular cyclization. Furthermore, a detailed recrystallization protocol is provided to ensure the final compound meets the stringent purity requirements for pharmaceutical development. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently employed in the design of biologically active molecules. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal framework for interacting with various biological targets. Notably, derivatives of this core have shown significant potential as inhibitors for a range of kinases, including TANK-binding kinase 1 (TBK1), and as antagonists for receptors like the corticotropin-releasing factor receptor type-1 (CRF1).[2][3] The 6-bromo substitution provides a crucial synthetic handle for further functionalization, typically via palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for drug discovery programs.[4]

Given its importance, the development of a reliable and scalable synthesis of this compound (CAS Number: 1150617-54-1) is of paramount importance.[5] This document outlines a validated process that addresses the need for a high-yielding and pure supply of this critical intermediate.

Overall Process Workflow

The synthesis and purification process is designed as a straightforward and logical sequence. The workflow ensures that the intermediate and final products are handled efficiently, minimizing potential side reactions and simplifying the isolation procedures.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Start: 5-bromo-3-nitropyridine-2-carbaldehyde B Step 1: Hydrazone Formation Reagents: Hydrazine Hydrate Solvent: Ethanol A->B C Step 2: Reductive Cyclization Reagents: Iron Powder, Acetic Acid Solvent: Ethanol/Water B->C D Crude this compound C->D E Crude Product Isolation (Filtration & Washing) D->E Proceed to Purification F Step 3: Recrystallization Solvent System: Ethanol/Water E->F G Isolation of Pure Crystals (Vacuum Filtration) F->G H Final Product: Pure this compound (Drying under Vacuum) G->H

Figure 1: Overall experimental workflow for the synthesis and purification of this compound.

Synthetic Strategy and Mechanistic Considerations

The chosen synthetic route is based on the annulation of a pyrazole ring onto a functionalized pyridine core.[3] This strategy is advantageous for large-scale synthesis due to the availability of starting materials and the generally high efficiency of the cyclization step.

The reaction proceeds via two key transformations:

  • Hydrazone Formation: The synthesis begins with the condensation of 5-bromo-3-nitropyridine-2-carbaldehyde with hydrazine. The aldehyde carbonyl is highly electrophilic and readily reacts with the nucleophilic hydrazine to form a stable hydrazone intermediate.

  • Reductive Cyclization: The nitro group is then reduced to an amine in situ using a reducing agent like iron powder in an acidic medium. The newly formed amino group is positioned to undergo a rapid intramolecular cyclization by attacking the imine carbon of the hydrazone, leading to the formation of the desired pyrazole ring. This is followed by aromatization to yield the stable this compound.

References

Application Notes & Protocols: The Use of 6-bromo-1H-pyrazolo[4,3-b]pyridine in the Development of Novel TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Foreword: The strategic inhibition of key cellular signaling nodes represents a cornerstone of modern drug discovery. TANK-Binding Kinase 1 (TBK1) has emerged as a high-value target for therapeutic intervention in a spectrum of human diseases, including cancer, autoimmune disorders, and neuroinflammation.[1][2] This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on leveraging the 6-bromo-1H-pyrazolo[4,3-b]pyridine scaffold for the rational design and development of potent and selective TBK1 inhibitors. We will delve into the underlying biology of TBK1, the strategic advantages of the pyrazolopyridine core, and provide detailed, field-proven protocols for synthesis, biochemical characterization, and cellular validation.

TBK1: A Central Kinase in Immunity and Disease

TBK1 is a non-canonical IκB kinase (IKK) that functions as a critical integrator of signals for the innate immune system.[3] Upon activation by various stimuli, such as viral or bacterial components, TBK1 phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3) and IRF7.[4][5] This phosphorylation event is a prerequisite for their dimerization and translocation to the nucleus, where they drive the transcription of type I interferons (IFN-α/β) and other inflammatory genes.[4][6]

Dysregulation of TBK1 activity is implicated in numerous pathologies. In oncology, aberrant TBK1 signaling has been shown to support the survival and proliferation of certain cancer cells, particularly those with KRAS mutations.[2][7] Conversely, in autoimmune diseases, hyperactivation of the TBK1 pathway can lead to a pathological overproduction of interferons, contributing to chronic inflammation.[1][8] This dual role underscores the necessity for developing highly specific inhibitors to modulate its activity in a targeted manner.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Activation cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS/STING cGAS/STING Viral/Bacterial PAMPs->cGAS/STING TLRs TLRs Viral/Bacterial PAMPs->TLRs TBK1 TBK1 cGAS/STING->TBK1 activates TLRs->TBK1 activates IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes activates transcription Inflammatory Response Inflammatory Response Type I IFN Genes->Inflammatory Response caption Fig 1. Simplified TBK1 Signaling Cascade.

Figure 1: Simplified TBK1 Signaling Cascade.

The Pyrazolopyridine Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazolopyridine core is recognized in medicinal chemistry as a "privileged scaffold".[9] This is due to its rigid, bicyclic structure and its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[10]

The specific isomer, This compound , offers significant advantages for inhibitor design:

  • Hinge-Binding Motif: The pyrazolo-pyridine core is adept at forming critical hydrogen bonds with the kinase hinge backbone.

  • Vectors for Optimization: The scaffold provides multiple positions for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

  • Synthetic Tractability: The bromine atom at the 6-position is a versatile chemical handle. It allows for the introduction of a wide array of chemical groups through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), facilitating rapid library synthesis and structure-activity relationship (SAR) exploration.

Part 1: Drug Discovery Workflow & Synthesis Protocols

The development of a potent inhibitor from a scaffold like this compound follows a structured workflow. The initial scaffold serves as a starting point for iterative cycles of chemical synthesis and biological testing to optimize for potency against TBK1, selectivity over other kinases, and desirable drug-like properties.

Drug_Discovery_Workflow Start Scaffold Selection (this compound) Synth Library Synthesis (Cross-Coupling) Start->Synth Biochem Biochemical Screening (TBK1 IC50) Synth->Biochem SAR SAR Analysis Biochem->SAR SAR->Synth Iterative Design Cell Cell-Based Assays (p-IRF3, IFN-β) SAR->Cell Potent Hits Lead Lead Optimization (ADME/Tox) Cell->Lead End Candidate Drug Lead->End caption Fig 2. Iterative Drug Discovery Workflow. FRET_Assay_Principle cluster_no_inhibition No Inhibition cluster_inhibition Inhibition TBK1 Active TBK1 Substrate Biotin-Peptide pSubstrate Phospho-Peptide Substrate->pSubstrate Phosphorylation ATP ATP Donor Eu-Ab pSubstrate->Donor binds Acceptor SA-XL665 pSubstrate->Acceptor binds FRET FRET Signal Donor->FRET excites TBK1_i Inactive TBK1 Substrate_i Biotin-Peptide TBK1_i->Substrate_i No Phosphorylation Inhibitor Inhibitor Inhibitor->TBK1_i No_FRET No FRET Signal Substrate_i->No_FRET caption Fig 3. Principle of a FRET-based Kinase Assay.

References

Troubleshooting & Optimization

Improving yield and purity in 6-bromo-1H-pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yield and purity, and troubleshoot common experimental challenges.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Its successful synthesis in high yield and purity is crucial for advancing drug discovery programs. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure reproducible and efficient synthesis.

Synthetic Pathway Overview

The most common and reliable method for the synthesis of this compound involves the cyclization of a substituted pyridine precursor with hydrazine. A widely used starting material is 5-bromo-3-fluoropyridine-2-carbaldehyde.

Synthetic_Pathway A 5-bromo-3-fluoropyridine-2-carbaldehyde C This compound A->C Ethylene glycol, 140 °C B Hydrazine hydrate B->C

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Impurities in the starting 5-bromo-3-fluoropyridine-2-carbaldehyde or hydrazine hydrate can significantly impact the reaction efficiency.

    • Recommendation: Ensure the purity of your starting materials. If necessary, purify the aldehyde by column chromatography and use high-purity hydrazine hydrate. The quality of hydrazine hydrate is critical; older or improperly stored bottles may have lower concentrations.[2]

  • Reaction Temperature and Time: This reaction requires a high temperature to proceed efficiently. Suboptimal temperature or reaction duration can lead to incomplete conversion.

    • Recommendation: Maintain a consistent reaction temperature of 140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically around 23 hours.[3]

  • Atmospheric Conditions: While this specific reaction is not reported to be highly sensitive to air, it is good practice to minimize exposure to atmospheric moisture, which can affect the concentration of hydrazine hydrate.

    • Recommendation: Perform the reaction under a nitrogen or argon atmosphere to ensure anhydrous conditions.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

A2: The formation of side products is a common source of reduced purity.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the hydrazone, without complete ring closure.

    • Identification: This intermediate will have a different Rf value on TLC and a distinct mass in LC-MS analysis.

    • Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature.

  • Formation of Regioisomers: While the starting materials for this specific synthesis are designed to minimize regioisomer formation, in other pyrazolopyridine syntheses, the use of unsymmetrical precursors can lead to the formation of different isomers.[1] For the synthesis of the isomeric 4-bromo-1H-pyrazolo[4,3-b]pyridine, different starting materials would be required.

  • Decomposition: At high temperatures, starting materials or the product may decompose, leading to a complex mixture of byproducts.

    • Recommendation: While a high temperature is necessary, avoid exceeding the recommended 140 °C.

Troubleshooting_Yield_Purity Start Low Yield or Purity Purity_SM Check Purity of Starting Materials Start->Purity_SM Reaction_Cond Optimize Reaction Conditions Start->Reaction_Cond Workup_Pur Refine Workup & Purification Start->Workup_Pur Impurity_ID Identify Impurities (TLC, LC-MS) Start->Impurity_ID Success Improved Yield & Purity Purity_SM->Success Reaction_Cond->Success Workup_Pur->Success Impurity_ID->Workup_Pur

Caption: Troubleshooting workflow for low yield and purity.

Q3: How can I effectively purify the crude product to obtain high-purity this compound?

A3: Purification is a critical step to isolate the desired product from unreacted starting materials, side products, and residual solvent.

  • Column Chromatography: This is the most effective method for purifying this compound.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol can be used. One reported purification uses a chloroform/isopropanol mixture.[3]

  • Recrystallization: This technique can be used to further purify the product after column chromatography to obtain a crystalline solid.

    • Solvent Selection: The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A trial-and-error approach with small amounts of the product is often necessary. Common solvents for N-heterocycles include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. For brominated heterocycles, chlorinated solvents or aromatic hydrocarbons might also be effective.

Purification Technique Key Parameters Recommendations & Starting Points
Column Chromatography Stationary Phase: Silica GelMobile Phase: Start with a gradient of Hexane/Ethyl Acetate.For more polar impurities, consider Dichloromethane/Methanol (e.g., 97:3).A Chloroform/Isopropanol mixture has also been reported.[3]
Recrystallization Solvent System: Screen solvents like Ethanol, Methanol, Ethyl Acetate, and Toluene.Consider mixed solvent systems (e.g., Ethanol/Water) for fine-tuning solubility.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[3]

Materials and Reagents:

  • 5-bromo-3-fluoropyridine-2-carbaldehyde

  • Hydrazine monohydrate

  • Ethylene glycol

  • Chloroform

  • Isopropanol

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq) in ethylene glycol, add hydrazine monohydrate (approximately 1.0 eq) at room temperature.

  • Heat the reaction mixture to 140 °C and stir for 23 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with a mixed solvent of chloroform and isopropanol (e.g., 10:1 v/v).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain this compound as a yellow solid.[3]

Characterization Data

Verifying the identity and purity of the final product is essential. Below are the expected characterization data for this compound.

  • Molecular Formula: C₆H₄BrN₃

  • Molecular Weight: 198.02 g/mol [3]

¹H NMR (400 MHz, CDCl₃):

  • δ 10.17 (1H, broad singlet)

  • δ 8.65 (1H, doublet, J = 1.7 Hz)

  • δ 8.31 (1H, singlet)

  • δ 8.04 (1H, singlet)[3]

Mass Spectrometry (ESI-MS):

  • found: 198 [M+H]⁺[3]

References

Technical Support Center: Mastering the Suzuki Coupling of Electron-Deficient Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-deficient bromopyridines. These substrates, while valuable synthons, present unique challenges that can impede reaction efficiency and product yield. Here, we dissect these common issues, explain the underlying chemical principles, and offer field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with a 2-bromopyridine is resulting in very low or no yield of the desired biaryl product. What are the likely causes and how can I address this?

Answer: Low yields in the Suzuki coupling of electron-deficient bromopyridines, particularly those substituted at the 2-position, are a frequent challenge. This typically stems from a combination of factors related to the inherent electronic properties of the pyridine ring and catalyst interactions.

Core Problem: Catalyst Inhibition and Inefficient Oxidative Addition

The primary culprit is often the pyridine nitrogen itself. Its lone pair of electrons can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1][2][3] This is especially problematic with 2-bromopyridines due to the proximity of the nitrogen to the reaction center.

Furthermore, the electron-deficient nature of the pyridine ring can render the C-Br bond less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]

Troubleshooting Workflow:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine are often ineffective. The key is to use bulky, electron-rich phosphine ligands that sterically shield the palladium center, preventing coordination with the pyridine nitrogen, and electronically promote the oxidative addition step.[1][4]

  • Catalyst System Screening: There is no one-size-fits-all solution. A systematic screening of different palladium sources and ligands is highly recommended.[4]

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[1] Temperatures between 80-120 °C are common.[5]

Table 1: Recommended Catalyst Systems for Electron-Deficient Bromopyridines

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages & Comments
Pd(OAc)₂SPhos1-5A robust and commonly successful system for heteroaryl couplings.[4]
Pd₂(dba)₃XPhos1-3Highly active for challenging substrates due to the ligand's bulk and electron-donating properties.[1]
Pd(dppf)Cl₂(none)3-5A stable, commercially available precatalyst often effective for a range of Suzuki couplings.[5]
Pd(PPh₃)₄(none)3-5A classic catalyst, but may be less effective for this specific substrate class compared to systems with bulky, electron-rich ligands.
Issue 2: Significant Formation of Debrominated Byproduct

Question: I am observing a significant amount of the debrominated pyridine starting material in my reaction mixture. What is causing this hydrodehalogenation, and how can I prevent it?

Answer: The formation of a debrominated byproduct is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture instead of the organoboron reagent.

Causality: The Hydrodehalogenation Pathway

This unwanted reaction is often facilitated by certain bases, solvents, or impurities that can generate palladium hydride species. These species can then undergo reductive elimination with the coordinated bromopyridine to yield the debrominated product.

Mitigation Strategies:

  • Choice of Base: Avoid strong, sterically hindered bases that can promote β-hydride elimination from alkoxide bases or generate hydride species. Weaker inorganic bases are generally preferred.

  • Solvent Purity: Ensure solvents are anhydrous and free from potential hydride sources.

  • Careful Reagent Selection: The boronic acid itself can sometimes be a source of hydrides.

Table 2: Base Selection to Minimize Hydrodehalogenation

BaseTypical EquivalentsComments
K₃PO₄2.0 - 3.0Often a good choice, providing sufficient basicity without promoting hydrodehalogenation.
K₂CO₃2.0 - 3.0A common and effective base, particularly in aqueous solvent mixtures.[5]
Cs₂CO₃2.0 - 3.0A stronger inorganic base that can be effective when others fail, though cost can be a factor.[5]
KF2.0 - 3.0A milder base, useful when base-sensitive functional groups are present.[6]
Issue 3: Boronic Acid Decomposition and Homocoupling

Question: My reaction is plagued by the formation of homocoupled biaryl from my boronic acid and unreacted bromopyridine. What is the root cause of these side reactions?

Answer: These two side reactions, protodeboronation and homocoupling, are major pathways that consume your starting materials and reduce the yield of the desired product.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a significant issue with many heteroaryl boronic acids, especially under aqueous basic conditions. 2-Pyridylboronic acids are particularly susceptible to rapid protodeboronation.[7][8][9]

Homocoupling: The Dimerization Problem

The homocoupling of boronic acids to form symmetrical biaryls is primarily caused by the presence of oxygen in the reaction mixture.[3][10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the dimerization of the boronic acid.[10]

Solutions and Best Practices:

  • Stabilize the Boron Reagent: Instead of using the often-unstable boronic acid, consider more robust alternatives.

  • Rigorous Exclusion of Oxygen: To prevent homocoupling, it is imperative to maintain an inert atmosphere throughout the reaction.[3][10]

Table 3: Comparison of Boron Reagents

Boron ReagentStructure ExampleStabilityComments
Boronic AcidR-B(OH)₂Variable, often low for heteroarylsProne to protodeboronation and trimerization.[11]
Pinacol EsterR-B(pin)GoodMore stable than boronic acids and less prone to protodeboronation.[12][13] Often requires water for efficient transmetalation.[14]
MIDA BoronateR-B(MIDA)ExcellentAir-stable solids that provide slow release of the boronic acid, minimizing side reactions.[12]
Potassium TrifluoroborateR-BF₃KExcellentHighly stable crystalline solids that are less susceptible to protodeboronation.[12][13]

Experimental Protocol: General Procedure for Suzuki Coupling of 2-Bromopyridine with an Arylboronic Ester

This protocol is a starting point and should be optimized for specific substrates.

  • Materials:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Arylboronic pinacol ester (1.2–1.5 equiv)

    • Palladium catalyst system (e.g., Pd(OAc)₂ / SPhos, see Table 1) (1-3 mol%)

    • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Procedure:

    • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the 2-bromopyridine, arylboronic pinacol ester, base, palladium precursor, and ligand.

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[5]

    • Solvent Addition: Add the degassed solvent(s) via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[3]

    • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Reaction Mechanisms and Workflows

To better understand the intricate processes at play, the following diagrams illustrate the desired catalytic cycle and the competing side reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetal->Product ArBr Ar-Br (Bromopyridine) ArBr->OxAdd Boronic Ar'B(OR)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side_Reactions OxAdd Ar-Pd(II)(Br)L₂ Debromination Ar-H (Debromination) OxAdd->Debromination Reaction with Hydride Source Homocoupling Ar'-Ar' (Homocoupling) Protodeboronation Ar'-H (Protodeboronation) Boronic Ar'B(OR)₂ Boronic->Homocoupling Pd(II) mediated Dimerization Boronic->Protodeboronation Protonolysis Hydride Hydride Source (e.g., from base/solvent) Hydride->Debromination Proton Proton Source (e.g., H₂O) Proton->Protodeboronation Oxygen O₂ Oxygen->Homocoupling

Caption: Common side reaction pathways in Suzuki coupling.

References

How to minimize debromination of 6-bromo-1H-pyrazolo[4,3-b]pyridine in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the undesired debromination of 6-bromo-1H-pyrazolo[4,3-b]pyridine during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to minimize this side reaction, thereby improving your reaction yields and simplifying purification.

Troubleshooting Guide: Minimizing Debromination

This section is dedicated to addressing specific issues you may encounter in the lab. Each problem is followed by an analysis of its root causes and a set of actionable solutions.

Issue 1: Significant Formation of 1H-pyrazolo[4,3-b]pyridine (Debrominated Byproduct) in Suzuki-Miyaura Coupling

Symptoms:

  • A substantial peak corresponding to the mass of 1H-pyrazolo[4,3-b]pyridine is observed in the LC-MS analysis of your crude reaction mixture.

  • The isolated yield of your desired coupled product is significantly lower than expected based on the consumption of the starting material.

  • Purification is complicated by the presence of the debrominated byproduct, which may have similar polarity to the starting material or product.

Root Cause Analysis:

Debromination, or more precisely hydrodebromination, is a well-documented side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This Pd-H intermediate can arise from several sources, including the solvent (e.g., alcohols, residual water), the base, or even the boronic acid reagent itself.[1][3] Once formed, this species can participate in a competing catalytic cycle that results in the replacement of the bromine atom with a hydrogen atom, rather than the desired aryl or alkyl group.[1][3] The electron-deficient nature of the pyrazolopyridine ring system can make the C-Br bond more susceptible to this reductive cleavage.

Solutions & Protocols:

  • Optimize Your Choice of Base: The base is a critical parameter that directly influences the formation of Pd-H species.

    • Recommendation: Switch from strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) to milder inorganic bases. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium carbonate (K₂CO₃) are generally less prone to generating hydride species.[1][4]

    • Rationale: Stronger bases can react with protic sources in the reaction mixture to generate species that can transfer a hydride to the palladium center.[1] Weaker, non-nucleophilic bases are less likely to promote these side reactions.

  • Select the Appropriate Ligand: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly effective in promoting the desired reductive elimination step over the competing debromination pathway.[4][5] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be beneficial.[3]

    • Rationale: These ligands stabilize the palladium center and accelerate the rate-limiting steps of the desired cross-coupling cycle (oxidative addition and reductive elimination), making the debromination pathway less competitive.[5]

  • Control the Reaction Temperature:

    • Recommendation: Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of debromination.[2] Aim for the lowest temperature at which you observe a reasonable conversion to the desired product. Microwave-assisted heating can sometimes provide rapid heating to the desired temperature, potentially minimizing the time for side reactions to occur.[6]

    • Rationale: Thermal decomposition of solvents, ligands, or other reagents can be a source of hydrides.[2] By maintaining a lower temperature, you can minimize these decomposition pathways.

  • Ensure Anhydrous and Degassed Conditions:

    • Recommendation: Use anhydrous solvents and thoroughly degas your reaction mixture. Protic solvents like alcohols and water can be a direct source of protons and hydrides.[3][7]

    • Rationale: Rigorous exclusion of water and oxygen is crucial. Water can participate in side reactions that generate Pd-H species. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.

Issue 2: Debromination Outcompetes C-N Bond Formation in Buchwald-Hartwig Amination

Symptoms:

  • The primary product observed is the debrominated 1H-pyrazolo[4,3-b]pyridine, with little to no formation of the desired arylamine.

  • The reaction stalls after partial conversion of the starting material.

Root Cause Analysis:

In Buchwald-Hartwig amination, a common side reaction is the β-hydride elimination from the palladium amide intermediate, which can lead to the formation of a Pd-H species and subsequent hydrodehalogenation of the starting material.[8] Strong bases, which are often required for this reaction, can also contribute to the formation of Pd-H species.[1] The nitrogen atoms within the this compound substrate can also potentially coordinate to the palladium center, inhibiting the desired catalytic cycle.[5][9]

Solutions & Protocols:

  • Strategic Ligand and Precatalyst Selection:

    • Recommendation: Utilize bulky, electron-donating ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos).[10] Consider using air-stable palladium(II) precatalysts, which can provide a controlled release of the active Pd(0) catalyst.[5]

    • Rationale: The steric bulk of these ligands can disfavor the coordination of the heterocyclic nitrogen atoms to the palladium center and promote the desired reductive elimination to form the C-N bond.[5]

  • Careful Base Selection:

    • Recommendation: While strong bases are often necessary, screen a panel of bases to find the optimal balance. Sodium tert-butoxide (NaOtBu) is a common choice, but if debromination is severe, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially at a slightly higher temperature.[4][10]

    • Rationale: The choice of base can significantly influence the rate of both the desired amination and the undesired debromination.[1] Finding the "sweet spot" is key.

  • N-Protection of the Pyrazole:

    • Recommendation: If feasible, consider protecting the N-H of the pyrazole ring. Common protecting groups like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) can be employed.[11]

    • Rationale: The acidic N-H proton can interfere with the reaction. Protection can prevent deprotonation by the base and potential coordination of the resulting anion to the palladium center, which could inhibit catalysis.[11]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: Debromination, or hydrodebromination, is primarily caused by the intervention of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H intermediate can be generated from various sources such as residual water, alcohols, the base, or even the organoboron reagent in Suzuki couplings.[1][3] Once formed, the Pd-H species can undergo oxidative addition with the this compound, followed by reductive elimination to yield the debrominated product and regenerate the Pd(0) catalyst, thus creating a competing and unproductive catalytic cycle.

Q2: How does the choice of solvent impact the extent of debromination?

A2: The solvent can play a significant role. Protic solvents like alcohols (methanol, ethanol, isopropanol) and water can act as a source of protons or hydrides, directly contributing to the formation of Pd-H species and increasing the likelihood of debromination.[3][7] Therefore, using anhydrous aprotic solvents such as toluene, dioxane, or THF is highly recommended. It is also crucial to ensure these solvents are thoroughly degassed to remove dissolved oxygen, which can degrade the catalyst and ligands.

Q3: Can the purity of my reagents affect the level of debromination?

A3: Absolutely. Impurities in your reagents can be a hidden source of problems. For instance, boronic acids can degrade over time, and some impurities can interfere with the catalytic cycle or contribute to the formation of Pd-H species.[7] Always use high-purity reagents and consider recrystallizing or purifying your boronic acid if you suspect it has degraded.

Q4: Are there any general trends for ligand selection to minimize debromination?

A4: Yes, a general trend is that bulky, electron-rich phosphine ligands are often effective at minimizing debromination.[4][5] These ligands promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the competing debromination pathway.[12] Examples include the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[3][5]

Q5: I'm performing a Sonogashira coupling and observing significant debromination. What specific adjustments should I consider?

A5: In Sonogashira couplings, debromination can also be a significant issue. Here are some key considerations:

  • Copper Co-catalyst: While traditional Sonogashira protocols use a copper co-catalyst, consider a copper-free protocol.[7] In some cases, copper can facilitate side reactions.

  • Ligand Choice: As with other cross-couplings, the ligand is critical. Screening different phosphine ligands can help identify a system that favors the desired C-C bond formation.

  • Base: A milder base, such as an amine base (e.g., triethylamine, diisopropylethylamine), is typically used in Sonogashira reactions. Ensure your amine base is pure and dry.

  • Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Data Summary

The following table provides a general guide for selecting reaction components to minimize the debromination of this compound in cross-coupling reactions.

ParameterRecommended for Minimizing DebrominationRationale
Base K₃PO₄, Cs₂CO₃, K₂CO₃Milder, inorganic bases are less likely to generate Pd-H species.[1][4]
Ligand SPhos, XPhos, RuPhos (Bulky, electron-rich phosphines)Accelerate desired reductive elimination, making debromination less competitive.[4][5]
Solvent Toluene, Dioxane, THF (Anhydrous and degassed)Aprotic solvents minimize the source of protons/hydrides.[3][7]
Temperature Lowest effective temperatureReduces thermal decomposition of reagents that can form hydride sources.[2]
Additives N/AFocus on optimizing core components first.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired cross-coupling catalytic cycle and the competing debromination pathway.

Cross_Coupling_vs_Debromination cluster_desired Desired Cross-Coupling Cycle cluster_undesired Competing Debromination Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Ar-Br Pd0_deb Pd(0)L_n OA->ArPdBr Trans Transmetalation (R-M) ArPdR Ar-Pd(II)-R(L_n) ArPdBr->ArPdR R-M Trans->ArPdR ArPdR->Pd0 Ar-R RE Reductive Elimination Product Ar-R RE->Product PdH L_n-Pd(II)-H(X) Pd0_deb->PdH [H]⁻ Source Hydride_Source Hydride Source (Solvent, Base, etc.) Hydride_Source->PdH Forms Pd-H OA_deb Oxidative Addition (Ar-Br) ArPdBr_deb Ar-Pd(II)-Br(L_n) PdH->ArPdBr_deb Ar-Br OA_deb->ArPdBr_deb ArPdBr_deb->Pd0_deb Ar-H RE_deb Reductive Elimination Deb_Product Ar-H RE_deb->Deb_Product HX HX

References

Technical Support Center: Addressing Solubility Challenges of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS No. 1150617-54-1). This pyrazolopyridine derivative is a valuable heterocyclic building block for researchers in medicinal chemistry and drug discovery.[1] However, its rigid, planar structure and potential for strong intermolecular interactions in its crystal lattice can present significant solubility challenges in common organic solvents.

This guide provides a structured, question-and-answer-based approach to understanding and overcoming these solubility issues. We will move from the compound's fundamental properties to advanced troubleshooting protocols, equipping you with the knowledge to handle this compound effectively in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the compound's properties and the nature of solubility.

Q1: What are the key physicochemical properties of this compound?

Understanding the compound's basic properties is the first step in designing a solubilization strategy.

PropertyValueSource
Molecular Formula C₆H₄BrN₃[2][3]
Molecular Weight 198.02 g/mol [2][3]
Physical Form Solid[3][4]
Calculated LogP 1.72[2]
Topological Polar Surface Area (TPSA) 41.57 Ų[2]

The calculated LogP suggests moderate lipophilicity, while the TPSA indicates the presence of polar nitrogen atoms capable of hydrogen bonding.[2] This combination can lead to poor solubility in both highly polar (like water) and non-polar solvents, making solvent selection critical.

Q2: Why is this compound often difficult to dissolve?

The solubility challenge arises from a competition between two forces:

  • Crystal Lattice Energy: The energy holding the molecules together in a solid, crystalline state. The planar structure of pyrazolopyridine allows for efficient packing and strong π-π stacking interactions, resulting in high lattice energy that must be overcome.

  • Solvation Energy: The energy released when solvent molecules interact with and stabilize the solute molecule.

If the solvation energy is insufficient to overcome the crystal lattice energy, the compound will have poor solubility. For many heterocyclic compounds, finding a solvent that can effectively disrupt these strong intermolecular forces is the primary difficulty.[5]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

This distinction is crucial for avoiding experimental artifacts like compound precipitation.[6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under specific conditions (temperature, pressure) where the solid and dissolved states are in equilibrium.[6][8] This measurement is typically performed during later-stage drug development.[8][9]

  • Kinetic Solubility: This is measured by dissolving the compound in a highly soluble organic solvent first (like DMSO) and then diluting it into an aqueous buffer.[9] The point at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility because it can form a temporary, supersaturated solution.[6]

Why it matters: In high-throughput screening and cell-based assays, researchers often prepare high-concentration stock solutions in DMSO. When this stock is diluted into an aqueous assay buffer, the sudden change in solvent polarity can cause the compound to crash out of solution if its kinetic solubility limit is exceeded.[10] Understanding this helps you troubleshoot precipitation issues.[8][9]

Part 2: Initial Solubilization and Stock Solution Protocol

This section provides a direct, actionable protocol for preparing a standard stock solution, which is the foundation of most experimental work.

Q4: What is the recommended starting solvent for preparing a stock solution of this compound?

For initial attempts and the preparation of high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[10]

Causality: DMSO is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic molecules, including those with poor solubility.[11] It effectively disrupts intermolecular forces and solvates both polar and non-polar regions of a molecule. Most commercial compound libraries are provided in DMSO for this reason.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a standard stock solution.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity, ≥99.9%)

  • Analytical balance

  • Appropriate-sized amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 198.02 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 198.02 g/mol * (1000 mg / 1 g) = 1.98 mg

  • Weigh Compound: Carefully weigh out 1.98 mg of this compound and transfer it to a clean, dry amber vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes. Gentle warming in a water bath (30-40°C) can also be applied, but avoid excessive heat to prevent compound degradation.[12]

  • Visual Inspection: Hold the vial against a light source to ensure the solution is completely clear and free of any visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10][13]

Part 3: Troubleshooting Guide for Advanced Solubility Issues

When standard methods fail, a systematic troubleshooting approach is necessary. This section provides advanced protocols and a logical workflow to address persistent solubility problems.

Q5: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?

This is the most common solubility-related experimental failure. It occurs when the final concentration of your compound in the aqueous buffer exceeds its kinetic solubility limit, or when the final percentage of DMSO is too low to keep it in solution.

The following workflow diagram provides a decision tree for systematically troubleshooting this issue.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase DMSO to 0.5-1% (if assay tolerates) check_dmso->increase_dmso Yes lower_conc Lower final compound concentration check_dmso->lower_conc No success Solution Clear: Proceed with Assay increase_dmso->success try_cosolvent Use a Co-Solvent (Protocol 2) lower_conc->try_cosolvent try_ph Adjust Buffer pH (Protocol 3) try_cosolvent->try_ph Still Precipitates try_cosolvent->success Soluble try_ph->success Soluble

Caption: Decision tree for troubleshooting compound precipitation.

Q6: Standard organic solvents aren't working. What are my other options?

If DMSO fails or is incompatible with your assay, or if precipitation persists, you can employ solubility-enhancing excipients or modify the solvent environment.

Experimental Protocol 2: Using Co-solvents to Enhance Aqueous Solubility

Causality: Co-solvents are water-miscible organic solvents that, when added in small percentages, reduce the overall polarity of the aqueous medium.[] This reduction in polarity makes the solvent system more hospitable to lipophilic molecules, thereby increasing solubility.[15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG400).[][16]

Procedure:

  • Prepare Co-solvent Buffers: Prepare a series of your aqueous assay buffer containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).

  • Prepare Compound Stock: Prepare a high-concentration stock of this compound in 100% of the chosen co-solvent (e.g., 10 mM in 100% ethanol).

  • Dilute into Buffer: Add a small aliquot of the co-solvent stock solution to each of the corresponding co-solvent buffers to achieve the desired final compound concentration.

  • Observe: Vortex gently and visually inspect for precipitation immediately and after a 1-hour incubation at the experimental temperature.

  • Validate: Ensure the chosen co-solvent and its final concentration do not interfere with your experimental assay by running a vehicle control.

Experimental Protocol 3: pH-Mediated Solubilization

Causality: The this compound structure contains basic nitrogen atoms in its pyrazolo and pyridine rings.[17][18] In an acidic environment, these nitrogens can be protonated to form a salt. This salt form is generally much more polar and, therefore, more soluble in aqueous media than the neutral free base.[16][19][20]

Procedure:

  • Prepare Acidified/Basified Buffers: Prepare your standard buffer at several different pH values. For a basic compound like this, test buffers with lower pH values (e.g., pH 6.0, 5.0, 4.0). Use dilute HCl to adjust the pH.

  • Prepare Compound Stock: Use a standard 10 mM stock in DMSO.

  • Dilute and Observe: Dilute the DMSO stock into each of the prepared pH-adjusted buffers to your target final concentration.

  • Incubate and Inspect: Vortex gently and check for precipitation. Some compounds may take time to dissolve, so allow for a reasonable incubation period (e.g., 30 minutes).

  • Validate: Critically, you must confirm that your biological target and assay are stable and functional at the new pH. Run appropriate controls to ensure the pH change itself does not produce an artifact.[21]

References

HPLC and column chromatography purification of 6-bromo-1H-pyrazolo[4,3-b]pyridine products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-bromo-1H-pyrazolo[4,3-b]pyridine and its derivatives. As a nitrogen-containing heterocyclic compound, this scaffold presents unique challenges in both High-Performance Liquid Chromatography (HPLC) and traditional column chromatography. This document is structured to provide immediate answers to common problems through FAQs, followed by comprehensive troubleshooting guides and detailed, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: Why is my HPLC peak for this compound tailing severely?

A: Peak tailing for this compound is most often caused by secondary interactions between the basic nitrogen atoms on the pyrazolopyridine core and residual acidic silanol groups on the surface of standard silica-based C18 columns.[1][2] This interaction slows a portion of the analyte molecules, causing them to elute later than the main peak, resulting in a "tail."

  • Quick Fix: Add a small amount of an acidic modifier to your mobile phase, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA). This protonates the basic nitrogens on your compound, minimizing their interaction with the stationary phase.[3][4]

Q2: My compound won't elute from the silica gel column, even with high concentrations of ethyl acetate in hexane. What should I do?

A: this compound is a moderately polar compound due to the presence of multiple nitrogen atoms capable of hydrogen bonding.[5] A standard ethyl acetate/hexane system may not be sufficiently polar to displace it from the highly polar silica gel.

  • Quick Fix: Switch to a more polar solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is an excellent next step.[6][7] Start with 1-2% MeOH in DCM and gradually increase the concentration.

Q3: I see a loss of my compound after purification on a silica gel column. Is it degrading?

A: While degradation is possible, it is more likely that the compound is irreversibly adsorbing to the silica gel. Silica gel is inherently acidic and can strongly bind to basic compounds like yours.[6]

  • Quick Fix: Deactivate the silica gel before use. You can do this by adding 0.5-1% triethylamine (TEA) to your mobile phase.[6] This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic analyte.

Q4: Can I use the same solvent system for my flash column that I developed on a TLC plate?

A: Yes, but with a key adjustment. The optimal mobile phase for flash chromatography should give your target compound an Rf value between 0.15 and 0.40 on the TLC plate.[8] This range provides the best balance between resolution and elution time, preventing excessively long runs or poor separation.[8] If your TLC Rf is 0.5 in 30% EtOAc/Hexane, you should start your flash column with a less polar mixture (e.g., 15-20% EtOAc/Hexane) to ensure good binding and separation.

Section 2: In-Depth Troubleshooting Guides

HPLC Purification Troubleshooting

The basicity of the pyrazolopyridine ring system is the primary driver of most HPLC purification issues. The following guide provides a systematic approach to resolving common problems.

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Problem Probable Cause(s) Recommended Solution(s)
Poor Resolution 1. Inappropriate Stationary Phase: Standard C18 may not be optimal. 2. Suboptimal Mobile Phase: Incorrect solvent strength or selectivity.[9]1. Change Column: Consider a Phenyl-Hexyl column for pi-pi interactions or a polar-embedded phase column for better peak shape with basic compounds.[2] 2. Optimize Mobile Phase: Try substituting acetonitrile with methanol (or vice versa) to alter selectivity. Perform a gradient optimization to improve separation.[10]
High Backpressure 1. Column Frit Blockage: Particulate matter from unfiltered samples or mobile phase precipitation.[11][12] 2. Buffer Precipitation: Using an incompatible buffer with high organic content.1. Filter Samples & Mobile Phase: Always use 0.45 or 0.22 µm filters. 2. Flush the Column: Reverse the column and flush with a strong solvent (e.g., isopropanol) to waste.[12] 3. Use Compatible Buffers: If using buffers (e.g., phosphate), ensure they are soluble in the highest organic percentage of your gradient.[1]
Variable Retention Times 1. Mobile Phase Composition: Inconsistent mobile phase preparation or degradation.[11] 2. Temperature Fluctuation: Lack of column thermostatting.1. Prepare Fresh Mobile Phase: Ensure accurate measurements and thorough mixing. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible results.
Flash Column Chromatography Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Co-elution 1. Incorrect Solvent System: Mobile phase is too polar, eluting all components together. 2. Column Overload: Too much crude material was loaded onto the column.1. Re-develop on TLC: Find a solvent system where the target compound has an Rf of 0.15-0.40 and is well-separated from impurities.[8] 2. Reduce Load: A general rule is to load 1-5% of the silica gel mass (e.g., 40-200 mg on a 40 g column).
Streaking / Tailing on Column 1. Poor Sample Solubility: The compound is precipitating at the top of the column during loading. 2. Acidic Silica Interaction: Strong binding of the basic product to the stationary phase.1. Use Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, evaporate to a free-flowing powder, and load this onto the column.[8] 2. Add Triethylamine (TEA): Add 0.5-1% TEA to the eluent to neutralize the silica.[6]
Compound Cracks the Silica Bed Heat of Adsorption: Highly polar compounds adsorbing onto dry silica can release heat, causing solvent to boil and crack the packed bed. This is common when loading with a strong solvent.Load Carefully: Always load the sample onto a column that has been fully equilibrated with the initial, low-polarity mobile phase. If liquid loading, use the weakest possible solvent that maintains solubility. Dry loading is highly recommended to avoid this issue.[8]

Section 3: Optimized Purification Protocols

Protocol: Flash Column Chromatography Purification

This protocol assumes a moderately successful reaction where this compound is the major product.

1. TLC Method Development: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). b. Spot on a silica gel TLC plate. c. Develop the plate in various solvent systems to find one that gives the target product an Rf of ~0.2-0.3.

  • Starting Point 1 (Moderately Polar): 50% Ethyl Acetate in Hexane.
  • Starting Point 2 (More Polar): 2% Methanol in Dichloromethane.[6] d. Note the separation from major impurities. If needed, add 0.5% TEA to the TLC solvent jar to check if it improves the spot shape.

2. Column Preparation: a. Select a silica gel cartridge with a mass approximately 50-100 times the mass of the crude material. b. Equilibrate the column with the initial, non-polar mobile phase (e.g., 100% Hexane or 100% DCM) for at least 5 column volumes (CV).

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude material in a minimal volume of a volatile solvent (e.g., DCM). b. Add 2-3 times the crude material's mass of silica gel to this solution. c. Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. d. Carefully load this powder onto the top of the equilibrated column bed.

4. Elution and Fraction Collection: a. Begin the elution with a low-polarity mobile phase (e.g., the solvent system from TLC that gave an Rf < 0.1 for your product). b. Run a linear gradient to the final, more polar mobile phase over 10-15 CV. For example, a gradient from 0% to 5% Methanol in DCM. c. Collect fractions and monitor by TLC to pool the pure product fractions.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified this compound.

Protocol: Preparative HPLC Method Development Workflow

This workflow outlines the steps to scale up from an analytical separation to a preparative purification.

G A Step 1: Analytical Method Scouting (e.g., 4.6x100 mm, 5µm column) B Screen Gradients: - Fast: 5-95% B in 5 min - Slow: 5-95% B in 20 min (Mobile Phase A: 0.1% FA in H2O) (Mobile Phase B: 0.1% FA in ACN) A->B C Step 2: Method Optimization Identify target peak and adjust gradient to maximize resolution (Δt > 1.5 min) B->C D Is resolution sufficient? C->D E Step 3: Calculate Prep Gradient & Loading Use a prep calculator to scale gradient times and estimate mass load based on column size D->E Yes F Try alternative mobile phase (Methanol) or different column chemistry (Phenyl-Hexyl) D->F No G Step 4: Preparative Run (e.g., 21.2x150 mm, 5µm column) Inject dissolved sample and collect fractions E->G F->C H Step 5: Fraction Analysis & Product Isolation Analyze fractions by analytical HPLC or LC-MS. Combine pure fractions and evaporate solvent. G->H

Caption: Workflow for scaling from analytical to preparative HPLC.

Parameter Analytical Scale Preparative Scale Justification
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmMaintain the same stationary phase chemistry and particle size for predictable scalability. The larger diameter allows for higher mass loading.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterThe acidic modifier is crucial for good peak shape and should be maintained.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileKeeping the mobile phase consistent ensures the selectivity remains the same.
Flow Rate 1.0 mL/min21.2 mL/minThe flow rate is scaled geometrically based on the cross-sectional area of the column to maintain the same linear velocity.
Gradient 10-50% B over 15 min10-50% B over 15 minWhen column lengths are the same, the gradient time can be kept constant.
Sample Load ~0.1 mg10-50 mgThe loading capacity increases significantly with the larger column volume.

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 6-Bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with 6-bromo-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but often challenging heterocyclic building block. The pyrazolo[4,3-b]pyridine core is a prevalent motif in numerous pharmacologically active compounds, making its efficient functionalization a critical task in drug discovery.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It provides not only recommended protocols but also the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your reactions.

Part 1: Core Principles & General Troubleshooting

This section addresses foundational questions and the initial steps to take when a reaction fails. Understanding the inherent properties of the this compound substrate is the first step toward successful coupling.

FAQ 1.1: My reaction is not working, and I'm only recovering my starting material. What are the first things I should check?

Before delving into complex optimization, it's crucial to verify the fundamentals. A failed reaction is often due to a basic experimental flaw rather than a complex mechanistic issue.

  • Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen. Ensure your reaction vessel was properly purged (e.g., via several vacuum/backfill cycles with argon or nitrogen) and that all solvents were rigorously degassed. The presence of oxygen can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions[1][2].

  • Reagent and Solvent Quality: Verify the purity and dryness of your reagents and solvents. Water can hydrolyze organoboron reagents (protodeboronation) in Suzuki couplings, and wet solvents can interfere with the activity of strong bases used in Buchwald-Hartwig aminations. Use freshly distilled or anhydrous grade solvents.

  • Base Integrity: Solid bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can degrade upon prolonged exposure to air. Use a fresh bottle or a sample stored correctly in a desiccator or glovebox.

  • Temperature Control: Ensure your reaction is being heated to the target temperature. Use an external thermometer to verify the temperature of the heating block or oil bath.

  • Stirring: In heterogeneous mixtures (e.g., with a solid inorganic base), efficient stirring is critical for reaction success. Ensure the stir bar is not stuck and is providing adequate agitation.

FAQ 1.2: Why is this compound considered a "challenging" substrate?

The difficulty arises from the electronic nature and coordinating ability of the heterocyclic core.

  • Catalyst Inhibition: The substrate contains two nitrogen atoms (one pyridine, one pyrazole) with lone pairs of electrons. These nitrogen atoms can act as ligands, coordinating to the palladium center. This coordination can occupy a vacant site on the catalyst, thereby inhibiting its ability to participate in the catalytic cycle (e.g., by blocking the oxidative addition step)[1][3].

  • Electronic Effects: The pyrazolopyridine ring system is electron-deficient. While this can sometimes facilitate the oxidative addition of the C-Br bond, it can also make the subsequent reductive elimination step more difficult.

To overcome these challenges, the choice of ligand is paramount. Sterically bulky, electron-rich ligands are required to both shield the palladium center from substrate coordination and to promote the key steps of the catalytic cycle[1][4].

Workflow for Catalyst System Selection

The following diagram outlines a decision-making process for selecting an appropriate palladium catalyst and ligand system for reactions with this compound.

sub Start: this compound reaction_type Select Reaction Type sub->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Arylation/ Vinylation buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amination sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Alkynylation suzuki_cat Choose Catalyst System - Pd Precatalyst (G3/G4) - Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) suzuki->suzuki_cat buchwald_cat Choose Catalyst System - Pd Precatalyst (G3/G4) - Very Bulky Ligand (e.g., BrettPhos, RuPhos) buchwald->buchwald_cat sonogashira_cat Choose Catalyst System - Pd(PPh3)2Cl2 / CuI (Standard) - Consider Cu-free if issues arise sonogashira->sonogashira_cat base_sol_suzuki Select Base & Solvent - Base: K3PO4 or Cs2CO3 - Solvent: Dioxane/H2O, Toluene suzuki_cat->base_sol_suzuki base_sol_buchwald Select Base & Solvent - Base: NaOtBu or LHMDS - Solvent: Dioxane, Toluene, THF buchwald_cat->base_sol_buchwald base_sol_sonogashira Select Base & Solvent - Base: Et3N or DIPEA - Solvent: THF, DMF sonogashira_cat->base_sol_sonogashira troubleshoot Reaction Fails or Low Yield? base_sol_suzuki->troubleshoot base_sol_buchwald->troubleshoot base_sol_sonogashira->troubleshoot optimize Optimize: - Screen different ligands - Increase temperature - Verify reagent purity - Check inertness troubleshoot->optimize Yes

Caption: Catalyst selection workflow for pyrazolopyridine coupling.

Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, but success with this compound hinges on preventing catalyst inhibition and side reactions.

FAQ 2.1: I'm seeing low yield and significant recovery of my starting material. How can I improve the conversion?

This classic symptom points to a slow or stalled catalytic cycle, most likely due to inefficient oxidative addition or catalyst inhibition.

  • Switch to a Precatalyst: If you are using a source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, switching to a well-defined palladacycle precatalyst (e.g., an SPhos or XPhos G3 or G4 precatalyst) is highly recommended. These precatalysts are air-stable and designed to efficiently generate the active, monoligated Pd(0) species in situ, ensuring a controlled ligand-to-palladium ratio and higher catalytic activity[5].

  • Increase Ligand Steric Bulk/Donating Ability: The C-Br bond on an electron-deficient heterocycle requires a highly active catalyst for oxidative addition[4]. Ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. Their steric profile helps prevent the pyrazolopyridine nitrogen from coordinating to the palladium, while their electron-donating nature makes the palladium center more nucleophilic and reactive toward the C-Br bond[1][4].

  • Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), increasing the temperature to 100-110 °C (solvent permitting) can often overcome the activation barrier for oxidative addition.

FAQ 2.2: My main byproducts are the debrominated pyrazolopyridine and homocoupled boronic acid. What's causing this?

These are two distinct and common side reactions in Suzuki couplings.

  • Debromination (Protodeboronation): The formation of 1H-pyrazolo[4,3-b]pyridine (the debrominated starting material) often arises from the protodeboronation of your boronic acid coupling partner, which then participates in a competitive coupling reaction. This is exacerbated by the presence of water[1].

    • Solution: Use anhydrous solvents and consider a stronger, less nucleophilic base like K₃PO₄, which is often effective at promoting the desired reaction while minimizing this side pathway[6][7]. Alternatively, using more stable boronic acid derivatives like pinacol esters (R-B(pin)) or MIDA boronates can significantly suppress protodeboronation.

  • Homocoupling (Glaser Coupling): The formation of a biaryl from your boronic acid (R-R) is typically caused by the presence of oxygen, which promotes an oxidative coupling pathway[2].

    • Solution: This underscores the critical importance of rigorous degassing of all solvents and maintaining a strict inert atmosphere (N₂ or Ar) throughout the reaction.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Substrate This compound1.0 equiv
Boronic Acid/Ester Aryl/vinyl boronic acid or pinacol ester1.2 - 1.5 equiv
Pd Source SPhos Pd G3 or XPhos Pd G3[5]Precatalyst ensures efficient generation of active Pd(0).
Catalyst Loading 1 - 3 mol %Lower loadings may be possible upon optimization.
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv. Effective bases that often minimize protodeboronation[7].
Solvent 1,4-Dioxane / H₂O (e.g., 5:1) or TolueneAprotic solvents are standard; a small amount of water can aid base solubility[7].
Temperature 90 - 110 °CSufficient thermal energy to drive oxidative addition.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.3 equiv), K₃PO₄ (2.5 equiv), and the palladium precatalyst (e.g., SPhos Pd G3, 2 mol %).

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add degassed 1,4-dioxane and degassed water (e.g., a 5:1 mixture, to a final substrate concentration of 0.1 M).

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for installing amine functionalities, a common step in pharmaceutical synthesis[8][9]. Success with the pyrazolopyridine substrate requires a highly active catalyst system capable of coupling an electron-rich amine with an electron-deficient halide.

FAQ 3.1: Which catalyst system should I use for coupling a primary or secondary amine?

For challenging heteroaryl halides, catalyst systems employing very bulky and electron-rich biarylphosphine ligands are the gold standard.

  • Recommended Ligands: For primary and secondary amines, ligands like BrettPhos and RuPhos have demonstrated broad scope and high activity with heteroaryl halides[10]. Their steric bulk is crucial for facilitating the C-N reductive elimination step, which is often the rate-limiting step of the reaction[8].

  • Recommended Precatalyst: Use a third or fourth-generation (G3 or G4) Buchwald precatalyst. These are designed to be highly stable and accommodate the bulky ligands required for this transformation[5].

  • Recommended Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For very challenging couplings or sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be effective.

cluster_cycle Catalytic Cycle start Buchwald-Hartwig Amination (Ar-Br + HNR'R'') pd0 Active L-Pd(0) Catalyst ox_add Oxidative Addition [L-Pd(Ar)(Br)] pd0->ox_add Ar-Br amine_bind Amine Coordination & Deprotonation [L-Pd(Ar)(NR'R'')] ox_add->amine_bind HNR'R'' / Base inhibition Potential Failure Point: Catalyst Inhibition by Substrate N-atom ox_add->inhibition red_elim Reductive Elimination amine_bind->red_elim red_elim->pd0 Forms C-N bond product Product (Ar-NR'R'') red_elim->product slow_re Potential Failure Point: Slow Reductive Elimination red_elim->slow_re

Caption: Buchwald-Hartwig cycle with key failure points for this substrate.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Substrate This compound1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.3 equiv
Pd Source BrettPhos Pd G3Highly active and general system for heteroaryl amination.
Catalyst Loading 2 - 5 mol %Higher loadings may be needed for challenging amines.
Base NaOtBu or LHMDS1.4 - 2.0 equiv. Strong, non-nucleophilic base is essential.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic, non-coordinating solvents are preferred.
Temperature 80 - 110 °CThermally robust catalysts allow for higher temperatures if needed.
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

Note: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere, preferably in a glovebox.

  • In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 3 mol %) and NaOtBu (1.5 equiv) to an oven-dried reaction vial with a stir bar.

  • Add the this compound (1.0 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene, to 0.1 M).

  • Add the amine (1.2 equiv) via syringe.

  • Seal the vial tightly, remove from the glovebox, and place in a preheated heating block at 100 °C.

  • Stir for 2-24 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Part 4: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is the most common method for installing a terminal alkyne onto an aryl halide[11][12]. It typically uses a dual catalyst system of palladium and a copper(I) salt.

FAQ 4.1: My primary byproduct is the homocoupled alkyne (Glaser coupling). How can I minimize this?

The homocoupling of terminal alkynes is a copper-catalyzed process that is promoted by the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are completely free of oxygen. Perform several vacuum/backfill cycles and maintain a positive pressure of inert gas.

  • Amine Base Quality: Use a high-purity amine base (e.g., triethylamine or diisopropylethylamine) that has been stored over KOH to remove water and acidic impurities.

  • Consider a Copper-Free Protocol: If Glaser coupling remains a persistent issue, numerous copper-free Sonogashira protocols have been developed. These reactions often require a higher catalyst loading or a more specialized ligand but completely eliminate the primary pathway for alkyne homocoupling.

Protocol 4.1: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol %), and copper(I) iodide (CuI, 4-10 mol %).

  • Seal the flask and perform three vacuum/backfill cycles with argon or nitrogen.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and degassed triethylamine (Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and filter through celite to remove palladium and copper salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Managing regioisomers in the synthesis of substituted pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. The pyrazolo[4,3-b]pyridine core, an isostere of purine, is a privileged structure in medicinal chemistry, appearing in compounds investigated as kinase inhibitors, CRF1 antagonists, and c-Met inhibitors.[1][2] However, its synthesis is often complicated by the formation of regioisomers, which can be difficult to separate and characterize.

This resource provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, provide validated protocols, and offer clear analytical strategies to ensure the regiochemical integrity of your target compounds.

Frequently Asked Questions: Foundational Concepts
Q1: What are the primary regioisomers in pyrazolo[4,3-b]pyridine synthesis and why do they form?

A1: The core issue of regioisomerism in this scaffold arises from the two nitrogen atoms in the pyrazole ring. When constructing the bicyclic system, the annulation can occur in two different orientations, leading to two main regioisomers:

  • 1H-Pyrazolo[4,3-b]pyridine: The hydrogen (or substituent) is on the nitrogen atom adjacent to the pyridine ring (N1).

  • 2H-Pyrazolo[4,3-b]pyridine: The hydrogen (or substituent) is on the nitrogen atom further from the pyridine ring (N2).

The formation of these isomers is fundamentally dictated by the reaction mechanism and the nature of the starting materials. For instance, in a common cyclocondensation reaction between a substituted 2-chloro-3-formylpyridine and a substituted hydrazine, the initial nucleophilic attack can occur from either nitrogen of the hydrazine, setting the stage for the formation of one of two isomeric intermediates that then cyclize. The electronic and steric properties of the substituents on both reactants play a critical role in favoring one pathway over the other.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Regioisomeric Products A 2-Functionalized Pyridine (e.g., 2-chloro-3-nitropyridine) C Nucleophilic Attack (Pathway A) A->C D Nucleophilic Attack (Pathway B) A->D B Hydrazine Derivative (e.g., Arylhydrazine) B->C B->D E 1H-Pyrazolo[4,3-b]pyridine C->E Cyclization F 2H-Pyrazolo[4,3-b]pyridine D->F Cyclization

Caption: Formation of 1H and 2H regioisomers.

Troubleshooting Guide: Synthetic Strategies & Regiocontrol

This section addresses common issues encountered during synthesis. The key to managing regioisomers is often rooted in the chosen synthetic strategy. The two primary approaches are annulating a pyrazole ring onto a pyridine core or, less commonly, forming a pyridine ring onto an existing pyrazole.[1]

Q2: My cyclocondensation of a 2-chloro-3-nitropyridine with methylhydrazine gives a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

A2: This is a classic regioselectivity challenge. The two nitrogen atoms of methylhydrazine have similar nucleophilicity, leading to poor selectivity. Here are several strategies to troubleshoot this, ordered from simplest to most complex:

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can influence the transition states of the two competing pathways.

    • Causality: Non-polar solvents may favor the sterically less hindered pathway, while polar protic solvents can selectively solvate one of the hydrazine nitrogens, altering its nucleophilicity. Lowering the temperature often increases selectivity by amplifying small differences in activation energy.

    • Action: Screen a range of solvents (e.g., Toluene, Dioxane, DMF, Ethanol) and temperatures (e.g., from room temperature to reflux).

  • Use of a Directing or Bulky Protecting Group: Introducing a sterically demanding or electronically directing group on one of the hydrazine nitrogens can force the reaction down a single pathway.

    • Causality: A large group like a p-methoxybenzyl (PMB) or Boc group on one nitrogen will sterically hinder its attack, favoring the reaction at the other nitrogen. This is a common and effective strategy for achieving high regioselectivity.[3]

    • Action: Protect the substituted hydrazine (e.g., Boc-protected methylhydrazine) before the condensation step. The protecting group can be removed later if the N-H product is desired.

  • Change the Synthetic Strategy: Instead of building the pyrazole onto the pyridine, consider building the pyridine onto a pre-formed, N-substituted aminopyrazole.

    • Causality: Starting with an unambiguously substituted 4-aminopyrazole and reacting it with a 1,3-dielectrophile (like an α,β-unsaturated ketone) forces the pyridine ring to form in a single, predictable orientation.[1][4] This approach completely circumvents the problem of N-N bond formation regioselectivity.

Q3: I am attempting a direct C-H arylation on my N-substituted pyrazolo[4,3-b]pyridine, but I'm getting a mixture of C3- and C5-arylated products. How can I direct the reaction to the C3 position?

A3: Direct C-H activation is a powerful tool, but controlling regioselectivity on a heterocycle with multiple potential sites is challenging.[5] The C3 position is often the target for functionalization.

  • Ligand and Catalyst Choice: The palladium catalyst and, more importantly, the ligand, are paramount in controlling regioselectivity.

    • Causality: The coordination of the ligand to the palladium center influences the steric and electronic environment of the catalytic cycle. Bulky or specialized ligands can block access to certain C-H bonds. For pyrazolo[3,4-b]pyridines, ligands like 1,10-phenanthroline have been shown to promote C3 selectivity.[6][7]

    • Action: Switch from common phosphine ligands (e.g., PPh₃) to a nitrogen-based chelating ligand like 1,10-phenanthroline. A catalyst screen using different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is also recommended.

  • Solvent and Base: The reaction medium can significantly influence the outcome.

    • Causality: The choice of base can affect the proton abstraction step (concerted metalation-deprotonation mechanism), and its solubility and strength are key. Some protocols have found success using "on water" conditions, which can alter catalyst behavior and selectivity.[3]

    • Action: If using standard organic solvents like DMA or toluene, try switching to a different solvent system. Experiment with different bases, such as K₂CO₃, Cs₂CO₃, or KOAc.

Table 1: Troubleshooting Direct C-H Arylation Regioselectivity

IssuePotential CauseRecommended Action
Low C3 Selectivity Suboptimal ligand for directing the catalyst.Replace phosphine ligands with 1,10-phenanthroline.
Poor Conversion Ineffective base or catalyst deactivation.Screen different bases (K₂CO₃, Cs₂CO₃); ensure anhydrous conditions if required.
Mixture of Products Multiple C-H bonds have similar reactivity under the chosen conditions.Modify the N1-substituent to a bulkier group to sterically block other positions.
Reaction Stalls Catalyst poisoning or instability at high temperatures.Lower the reaction temperature and increase reaction time; consider a more robust catalyst precursor.
Experimental Protocols
Protocol 1: General Procedure for Regiocontrolled Cyclocondensation

This protocol outlines a typical synthesis of a 1-aryl-pyrazolo[4,3-b]pyridine from a functionalized pyridine, a strategy that often provides good regioselectivity.[1]

  • Step 1: SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF, add ethyl 2-mercaptoacetate (1.1 eq) and potassium carbonate (2.0 eq).

  • Step 2: Azo-Coupling: Stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting pyridine.

  • Step 3: Japp-Klingemann Reaction: Cool the reaction to 0 °C and add a solution of the appropriate arenediazonium tosylate (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Step 4: Cyclization: Add a base such as DBU (1.5 eq) and pyrrolidine (0.2 eq) to the mixture. Heat to 80 °C and monitor by TLC. The cyclization is often complete within 2-4 hours.

  • Step 5: Workup and Purification: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1-aryl-pyrazolo[4,3-b]pyridine.

  • Step 6: Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for purification and analysis.

Analytical Characterization: How to Distinguish Regioisomers

Definitive structural assignment is non-negotiable. While TLC may show two spots, confirming which is which requires robust spectroscopic analysis. Relying solely on ¹H NMR can be misleading, especially if only one isomer is isolated.[4]

Q4: I have isolated two products from my reaction. How can I use NMR to confidently assign them as the 1H- and 2H-isomers?

A4: A combination of 1D and 2D NMR techniques is the gold standard for this task.

  • ¹H NMR:

    • Chemical Shifts: The proton on the pyrazole ring (C3-H) and the protons on the pyridine ring (C5-H and C7-H) will have different chemical shifts in the two isomers due to the different electronic environment and anisotropic effects from the N-substituent. However, without authentic standards, assigning structures based on these shifts alone is risky.

  • ¹³C NMR:

    • The chemical shifts of the carbon atoms, particularly those in the pyrazole ring (C3, C3a, C7a), are sensitive to the position of the N-substituent and can be a reliable indicator.

  • 2D NMR (The Definitive Tools):

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most conclusive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.

      • For an N1-substituted isomer: Look for a ³J correlation from the protons of the N1-substituent to the C7a carbon of the pyrazolo[4,3-b]pyridine core. You may also see a correlation to the C3 carbon.

      • For an N2-substituted isomer: Look for a ³J correlation from the protons of the N2-substituent to the C3 carbon. You will not see a correlation to the C7a carbon. This is the key distinguishing feature.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other.

      • For an N1-substituted isomer: You should observe a NOE correlation between the protons of the N1-substituent and the C7-H proton of the pyridine ring.

      • For an N2-substituted isomer: No such correlation will be present. Instead, you might see a correlation to the C3-H proton, depending on the conformation.

Table 2: Key NMR Correlations for Regioisomer Assignment (Assuming N-CH₂R substituent)

Experiment1H-Isomer (N1-Substituted)2H-Isomer (N2-Substituted)
HMBC N-CH₂ protons show correlation to C7a and C3.N-CH₂ protons show correlation to C3 .
NOESY N-CH₂ protons show correlation to C7-H .N-CH₂ protons show correlation to C3-H .
  • X-Ray Crystallography: If you can grow suitable crystals of one of the isomers, single-crystal X-ray diffraction provides an unambiguous structural proof.[1] This can then be used to confidently assign the NMR spectra for both isomers.

References

Impact of base and solvent choice on Suzuki reaction with 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Suzuki-Miyaura coupling of 6-bromo-1H-pyrazolo[4,3-b]pyridine. The unique electronic properties and potential for catalyst inhibition by this nitrogen-rich heterocycle present specific challenges that require careful consideration of base and solvent selection.

Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is giving a very low yield. What are the most common initial culprits?

Low yields with this substrate are frequently traced back to three primary areas: suboptimal base and solvent selection, catalyst inhibition by the nitrogen-rich heterocycle, and inadequate inert atmosphere techniques. The pyrazolo[4,3-b]pyridine core can coordinate to the palladium catalyst, hindering its activity.[1][2] Furthermore, the choice of base is critical not only for the catalytic cycle but also for preventing side reactions.[3][4][5]

Q2: I'm setting up this reaction for the first time. What is a reliable starting point for base and solvent conditions?

A robust starting point for the Suzuki coupling of many nitrogen-containing heteroaryl bromides is to use a moderately strong inorganic base and a biphasic solvent system.[2][6]

  • Base: Potassium phosphate (K₃PO₄) is often a superior choice over weaker bases like potassium carbonate (K₂CO₃) for N-heterocyclic substrates.[7]

  • Solvent: A mixture of an ethereal solvent like 1,4-dioxane with water (typically in a 4:1 to 5:1 ratio) is a standard and effective system.[6][8] This combination helps dissolve both the organic substrate/catalyst and the inorganic base.

Q3: What are the most common side reactions I should be looking for, and how can I identify them?

The three most prevalent side reactions in this coupling are:

  • Protodebromination (Dehalogenation): The bromine atom on your starting material is replaced by a hydrogen atom. This can be identified by observing the mass of the parent 1H-pyrazolo[4,3-b]pyridine in your crude reaction mixture via LC-MS. This side reaction can be promoted by certain bases or solvents and is more common with electron-deficient heteroaryl halides.[1]

  • Protodeboronation: Your boronic acid reagent hydrolyzes back to its corresponding arene/heteroarene. This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic media.[2][9] It appears as a key impurity in your analysis. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[10][11]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is a tell-tale sign of oxygen in your reaction system, which can interfere with the catalyst's oxidation state.[10]

Q4: How critical is degassing, and what is the best way to do it?

Degassing is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling of the boronic acid and ultimately kill the catalytic cycle.[10] The most effective method is to bubble an inert gas (argon or nitrogen) through your solvent mixture for 15-20 minutes before adding the catalyst and reagents.[12] Subsequently, ensure the reaction is run under a positive pressure of the inert gas.

In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield with Significant Starting Material Remaining

This scenario suggests an issue with the catalytic cycle's efficiency or complete inhibition.

Q: My reaction with K₂CO₃ is stalled. Is the base the problem?

A: Possibly. While K₂CO₃ is a common base for Suzuki reactions, nitrogen-rich heterocycles like yours can be less reactive. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[3][4][5] For challenging substrates, a stronger base is often required.

Solution Pathway:

  • Switch to a Stronger Base: Substitute K₂CO₃ with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). K₃PO₄ is particularly effective for coupling nitrogen-rich heterocyles.[7] Cs₂CO₃ is often more soluble in organic solvents than other inorganic bases and can be highly effective, though it is more expensive.[13][14][15]

  • Verify Base Quality: Ensure your base is dry and of high purity. K₂CO₃, for instance, can be hygroscopic.

Q: I'm using a dioxane/water system, but the reaction isn't working. Could the solvent be the issue?

A: Yes. While dioxane/water is a good starting point, solvent choice profoundly impacts catalyst stability, reagent solubility, and reaction rates.[16][17][18] The solvent can influence the active catalytic species and even the selectivity of the reaction.[18][19][20]

Solution Pathway:

  • Solvent Screening: Consider screening other common Suzuki solvent systems. Toluene/water is a less polar alternative that can be effective, especially with modern bulky phosphine ligands.[6] Aprotic polar solvents like DMF can also be used, but be aware they can sometimes promote side reactions.[21]

  • Water Ratio: The amount of water is important. It helps solubilize the base but too much can accelerate protodeboronation. Try adjusting the organic solvent to water ratio (e.g., from 4:1 to 10:1).

Q: Could the nitrogen atoms in my this compound be killing the catalyst?

A: This is a very common problem. The lone pair of electrons on the pyridine and pyrazole nitrogen atoms can coordinate to the palladium center, effectively acting as a catalyst poison and inhibiting the reaction.[1][2]

Solution Pathway:

  • Change the Ligand: Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are designed to overcome this issue. They create a sterically hindered environment around the palladium center that favors the productive catalytic cycle over catalyst inhibition by the substrate.[2]

  • N-Protection: While less ideal due to extra steps, protecting the N-H of the pyrazole ring (e.g., with a Boc or SEM group) can prevent this coordination and sometimes suppress dehalogenation side reactions.[1]

Problem 2: Significant Side Product Formation

This scenario indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Q: My main byproduct has the mass of my de-brominated starting material. How do I stop this?

A: You are observing protodebromination. This occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with your substrate to replace the bromine with hydrogen.[1]

Solution Pathway:

  • Re-evaluate Your Base: Some bases are more prone to generating Pd-H species. Avoid strong alkoxide bases if possible. A switch to K₃PO₄ or KF may be beneficial.[1][7]

  • Change the Solvent: Aprotic solvents like dioxane or toluene are generally preferred over protic solvents like alcohols, which can be a source of hydrides.[1]

  • Increase Reaction Rate: A sluggish reaction allows more time for side reactions. Using a more active catalyst/ligand system to accelerate the desired cross-coupling can often outcompete the dehalogenation pathway.

Q: I'm losing my boronic acid to a corresponding arene byproduct. What's happening?

A: This is protodeboronation, the cleavage of the C-B bond, typically by hydrolysis.

Solution Pathway:

  • Use Fresh Reagents: Boronic acids can degrade upon storage. Use a fresh bottle or purify the existing stock.

  • Switch to a Boronic Ester: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids and can be used to slowly release the boronic acid under the reaction conditions.[10][11]

  • Minimize Water and Reaction Time: While some water is necessary to dissolve the base, excess water can promote this side reaction. Use the minimum amount required and monitor the reaction to avoid unnecessarily long heating times.

Data & Protocols
Table 1: Comparison of Common Bases for Suzuki Coupling
BaseClassTypical Amount (equiv.)Key Characteristics & Use Cases for N-Heterocycles
K₂CO₃ Mild Inorganic2.0 - 3.0Common starting point, but can be too weak for less reactive or inhibiting substrates like pyrazolopyridines.[14]
K₃PO₄ Strong Inorganic2.0 - 3.0Excellent choice for N-heterocycles. Strong, non-nucleophilic, and effective at promoting coupling with challenging substrates.[7]
Cs₂CO₃ Strong Inorganic2.0 - 3.0Highly effective due to its high solubility in organic solvents. Often provides superior results but is more costly.[13][15]
KF Mild Inorganic2.0 - 3.0The fluoride ion is believed to play a unique role in activating the boronic acid, useful when base-labile groups are present.[4][7]
KOtBu Strong Organic2.0Very strong base, typically reserved for less reactive aryl chlorides. Can promote side reactions.[7]
Table 2: Guide to Common Solvents for Suzuki Coupling
Solvent SystemTypeTypical RatioNotes & Considerations
1,4-Dioxane / H₂O Ethereal / Aqueous4:1 to 5:1Excellent general-purpose system. Good balance of solubility for organic reagents and inorganic bases.[6][8]
Toluene / H₂O Aromatic / Aqueous4:1 to 5:1Less polar than dioxane. Often used with modern, highly active ligands. Can sometimes reduce side reactions.[6]
THF / H₂O Ethereal / Aqueous4:1Similar to dioxane but with a lower boiling point, limiting reaction temperature.
DMF or DMAc Polar Aprotic(Anhydrous or with H₂O)High boiling points, good solvating power. Can sometimes lead to dehalogenation or other side reactions.[21]
2-MeTHF / H₂O Ethereal / Aqueous4:1A greener alternative to THF and dioxane with a higher boiling point than THF.
Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a starting point and should be optimized for specific boronic acid partners.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)

  • Ligand (if using Pd₂(dba)₃, e.g., SPhos, 6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: If using a solid pre-catalyst and ligand, add them to the vessel now.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) and degas it by bubbling the inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations & Mechanisms
The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The base and solvent are critical at multiple stages.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX Ar-X (Pyrazolopyridine) ArX->OxAdd Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronate->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing common issues with the Suzuki coupling of this compound.

Troubleshooting_Workflow start Low Yield or Failed Reaction? sm_consumed Starting Material (SM) Largely Unconsumed? start->sm_consumed No side_products Identify Main Side Product start->side_products Yes, but with side products sm_consumed->side_products No, SM is consumed check_base 1. Increase Base Strength (K₂CO₃ → K₃PO₄ or Cs₂CO₃) 2. Change Ligand (PPh₃ → SPhos/XPhos) 3. Screen Solvents (Dioxane → Toluene) sm_consumed->check_base Yes dehalogenation 1. Use Milder Base (K₃PO₄) 2. Use Aprotic Solvent (Toluene) 3. Use More Active Catalyst to Increase Reaction Rate side_products->dehalogenation Dehalogenation (Ar-H) deboronation 1. Use Boronic Ester (Pinacol/MIDA) 2. Use Fresh Boronic Acid 3. Reduce Water Content & Time side_products->deboronation Deboronation (Ar'-H) homocoupling 1. Improve Degassing Technique 2. Ensure High Purity Reagents 3. Use Direct Pd(0) Source side_products->homocoupling Homocoupling (Ar'-Ar')

Caption: A workflow for troubleshooting Suzuki coupling reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrazolo[4,3-b]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, presents a unique set of challenges and opportunities for spectroscopic analysis. This guide provides an in-depth technical comparison and characterization of 6-bromo-1H-pyrazolo[4,3-b]pyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to not only present data but to also instill a deep understanding of the underlying principles that govern the spectral features of this important molecule.

The Structural Landscape: Understanding this compound

The this compound molecule is a fused bicyclic heteroaromatic system. The pyridine ring is electron-deficient, while the pyrazole ring is electron-rich. The presence of a bromine atom, an electronegative and sterically significant substituent, at the 6-position of the pyridine ring introduces further electronic and anisotropic effects that are critical to understanding its NMR signature.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, as well as the electron-donating character of the pyrazole ring.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.2-8.4s-Located on the electron-rich pyrazole ring, adjacent to two nitrogen atoms. Expected to be a singlet due to the absence of adjacent protons.
H-4~7.3-7.5dJ(H4-H5) ≈ 8.0-9.0Situated on the pyridine ring, ortho to the electron-donating pyrazole ring fusion. Coupled to H-5.
H-5~7.8-8.0dJ(H5-H4) ≈ 8.0-9.0Positioned on the pyridine ring, deshielded by the adjacent nitrogen and the bromine at the para position. Coupled to H-4.
NH~13.0-14.0br s-The pyrazole N-H proton is expected to be significantly downfield and broadened due to hydrogen bonding and quadrupolar effects.

Causality behind Predicted Shifts:

  • H-3: The pyrazole ring protons generally resonate at a lower field than typical aromatic protons due to the influence of the two nitrogen atoms. The singlet multiplicity is a key identifier.

  • H-4 and H-5: These protons form an AX spin system. H-5 is expected to be downfield of H-4 due to the combined deshielding effects of the adjacent pyridine nitrogen and the bromine atom at C-6. The ortho coupling constant (³J) is typically in the range of 8-9 Hz for pyridine systems[1].

  • N-H Proton: The N-H proton of a pyrazole ring is known to appear at a very low field, often as a broad singlet, due to its acidic nature and involvement in intermolecular hydrogen bonding.

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum will provide crucial information about the carbon framework. The chemical shifts are dictated by the hybridization, the electronegativity of neighboring atoms, and mesomeric effects within the fused ring system.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~135-138Part of the electron-rich pyrazole ring, adjacent to two nitrogens.
C-3a~118-122Bridgehead carbon, part of both rings.
C-4~120-123Shielded by the electron-donating effect of the pyrazole fusion.
C-5~148-152Deshielded by the adjacent pyridine nitrogen.
C-6~115-120Carbon bearing the bromine atom; the heavy atom effect of bromine causes a slight upfield shift compared to an unsubstituted carbon.
C-7~150-155Deshielded by the adjacent pyridine nitrogen and the pyrazole fusion.
C-7a~140-145Bridgehead carbon, adjacent to the pyridine nitrogen.

Influence of the Bromine Substituent:

The bromine atom at C-6 has a predictable impact on the ¹³C chemical shifts. While bromine is electronegative, its primary influence on the directly attached carbon (ipso-carbon) is a shielding "heavy atom effect," causing an upfield shift compared to the corresponding protonated carbon. The effect on other carbons in the ring is generally smaller and transmitted through electronic effects.

Comparative Analysis: Insights from Related Structures

To bolster our predictive analysis, we can compare the expected spectral features of this compound with known data for related compounds.

  • 1H-Pyrazolo[3,4-b]pyridine: The parent compound, 1H-pyrazolo[3,4-b]pyridine, provides a baseline for the chemical shifts of the pyrazolopyridine core. The introduction of bromine at the 6-position is expected to cause a downfield shift for the ortho proton (H-5) and a smaller effect on the more distant protons[2].

  • Brominated Pyridines: Data from simple brominated pyridines, such as 2-bromopyridine and 3-bromopyridine, helps in estimating the magnitude of the electronic and anisotropic effects of the bromine substituent on the pyridine ring protons and carbons[3][4]. For instance, a bromine substituent typically deshields the ortho and para protons.

Experimental Protocol: A Self-Validating System for NMR Acquisition

To obtain high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. The inclusion of 2D NMR experiments serves as a self-validating system, ensuring accurate assignment of all signals.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for potentially poorly soluble heterocyclic compounds and for observing exchangeable protons like N-H).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR Experiments for Structural Confirmation:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. This will definitively show the coupling between H-4 and H-5.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations. This will link each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in DMSO-d6 + TMS) InstrumentSetup Instrument Setup & Calibration (400+ MHz Spectrometer) SamplePrep->InstrumentSetup 1H_NMR 1D ¹H NMR Acquisition InstrumentSetup->1H_NMR 13C_NMR 1D ¹³C NMR Acquisition 1H_NMR->13C_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 13C_NMR->2D_NMR DataProcessing Data Processing & Analysis 2D_NMR->DataProcessing StructureElucidation Structure Elucidation & Verification DataProcessing->StructureElucidation

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-bromo-1H-pyrazolo[4,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[4,3-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds targeting a diverse range of enzymes, particularly protein kinases. Its structural resemblance to purine allows it to function as a versatile hinge-binder, a critical interaction for kinase inhibition. Within this class, the 6-bromo-1H-pyrazolo[4,3-b]pyridine motif stands out as a crucial starting point for chemical exploration. The bromine atom at the C6 position is not merely a substituent; it is a strategic functional handle, enabling synthetic diversification through modern cross-coupling reactions. This guide provides an in-depth, comparative analysis of the structure-activity relationships of its derivatives, focusing on how targeted modifications of this core influence biological activity, primarily in the context of kinase inhibition.

The Strategic Importance of the this compound Core

The foundational pyrazolo[4,3-b]pyridine structure offers key interaction points for kinase binding. The pyridine nitrogen and the pyrazole N-H group can form essential hydrogen bonds with the kinase hinge region, anchoring the inhibitor within the ATP-binding site. The 6-bromo substituent serves as an ideal launching pad for lead optimization. Its utility lies in its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of aryl and heteroaryl fragments at the C6 position, enabling a thorough exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.

G cluster_0 General Synthetic Strategy cluster_1 Significance start This compound product 6-Substituted-1H-pyrazolo[4,3-b]pyridine Derivative Library start->product Suzuki Coupling reagent R-B(OH)₂ / R-B(pin) (Aryl/Heteroaryl Boronic Acid or Ester) reagent->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->product Key Key: - Enables diversification at C6 - Explores solvent-front region - Modulates potency & selectivity

Caption: General synthetic workflow for diversifying the 6-bromo scaffold.

Comparative SAR Analysis: The Impact of C6-Position Modifications

A prime example of leveraging the 6-bromo scaffold is the development of dual FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4) inhibitors for potential cancer therapy.[1][2] A systematic study replacing the 6-bromo group with various pyrimidine moieties reveals critical SAR insights.

The initial lead compound, a JAK2/FLT3 inhibitor, provided the basis for exploring substitutions at the C6 position. By introducing a 6-(pyrimidin-4-yl) group, researchers established a new series of potent dual FLT3/CDK4 inhibitors.[1] Further optimization focused on substitutions on this pyrimidine ring, demonstrating how fine-tuning this region directly impacts inhibitory activity.

Compound IDC6-SubstituentR¹ (on pyrimidine)R² (on pyrimidine)FLT3 IC₅₀ (nM)CDK4 IC₅₀ (nM)
23a Pyrimidin-4-ylHH113104
23d Pyrimidin-4-yl2-morpholinoH2114
23h Pyrimidin-4-yl2-ClH1310
23k Pyrimidin-4-yl2-Cl6-morpholino117

Data synthesized from Bioorganic Chemistry, 2022, 121, 105669.[1]

Analysis of SAR Trends:

  • Introduction of the Pyrimidine Ring: Replacing the bromine with an unsubstituted pyrimidin-4-yl group (Compound 23a ) established low micromolar to high nanomolar activity against both FLT3 and CDK4. This confirms the pyrimidine moiety is a suitable bioisostere that can occupy the C6 vector and interact favorably with the target kinases.

  • Substitution at the Pyrimidine 2-Position:

    • Adding a bulky, flexible morpholino group at the 2-position of the pyrimidine ring (Compound 23d ) led to a significant increase in potency (approx. 5-7 fold) for both kinases. This suggests the presence of a nearby pocket that can accommodate this group, potentially forming favorable hydrophobic or van der Waals interactions.

    • Replacing it with a smaller, electron-withdrawing chlorine atom (Compound 23h ) resulted in a similar and slightly improved potency enhancement. This indicates that both steric bulk and electronic properties at this position can be manipulated to improve binding affinity.

  • Disubstitution on the Pyrimidine Ring: The most potent compound in the series, 23k , features a chlorine at the 2-position and a morpholino group at the 6-position of the pyrimidine ring.[1] This combination resulted in single-digit nanomolar inhibition of CDK4 and low double-digit inhibition of FLT3. This synergistic effect implies that the compound can simultaneously engage multiple interaction points in the active site, with the 2-chloro and 6-morpholino groups occupying distinct sub-pockets to maximize binding affinity. The optimized compound 23k also demonstrated effective tumor growth inhibition in an in-vivo xenograft model, validating the therapeutic potential of this SAR-guided design.[1]

The Role of the N1-H in the Pyrazole Ring

Across various pyrazolopyridine series, the N1-position of the pyrazole ring is a critical determinant of activity. The N-H group is a potent hydrogen bond donor and frequently engages with a backbone carbonyl group in the kinase hinge region.

  • Maintaining the N1-H: In many kinase inhibitors, including the FLT3/CDK4 series discussed, this position is left unsubstituted. This preserves the crucial hydrogen bond donor capability, which is often essential for anchoring the scaffold.

  • Substitution at N1: In other contexts, such as the development of microtubule targeting agents based on a pyrazolo[4,3-d]pyrimidine scaffold, methylation at the N1 position was found to be critical for potency.[3] This highlights that while the N1-H is a key interaction point, its necessity is target-dependent. For some kinases, the pocket around the N1 position may be hydrophobic, and alkylation can lead to improved potency by displacing water molecules or engaging in favorable hydrophobic interactions. This choice must be validated empirically for each new target class.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

To ensure the trustworthiness and reproducibility of the SAR data presented, a detailed protocol for a standard in vitro kinase assay is provided below. The HTRF assay is a robust method used to measure kinase activity by detecting the phosphorylation of a substrate.[4]

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant Kinase (e.g., FLT3, CDK4)

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test Compounds (serial dilutions in DMSO)

  • HTRF Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-XL665 (Acceptor)

  • 384-well low-volume microplates

  • Plate reader capable of HTRF detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds (e.g., 10-point, 3-fold dilutions) in 100% DMSO.

  • Assay Plate Setup: Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme/Substrate Mix: Prepare a master mix containing the kinase and the biotinylated substrate in the assay buffer. Dispense 4 µL of this mix into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add 4 µL of the ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature.

  • Detection: Prepare the HTRF detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection antibodies to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percent inhibition (derived from the HTRF ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow HTRF Kinase Assay Workflow prep 1. Prepare Compound Dilutions plate 2. Dispense Compounds into Plate prep->plate enzyme 3. Add Kinase + Substrate Mix plate->enzyme preinc 4. Pre-incubate (15 min) enzyme->preinc atp 5. Add ATP to Initiate Reaction preinc->atp react 6. Incubate (60-120 min) atp->react detect 7. Add HTRF Detection Reagents react->detect finalinc 8. Incubate (60 min) detect->finalinc read 9. Read Plate (HTRF Signal) finalinc->read analyze 10. Calculate IC₅₀ read->analyze

Caption: Step-by-step workflow for a typical HTRF kinase inhibition assay.

Conclusion

The this compound scaffold is a highly valuable starting point for the design of potent kinase inhibitors. Structure-activity relationship studies consistently demonstrate that the C6 position is the most critical site for modification to achieve high potency and desired selectivity. As exemplified by the development of dual FLT3/CDK4 inhibitors, a systematic exploration of aryl and heteroaryl substituents at this position, guided by iterative biological testing, can yield compounds with nanomolar efficacy. The SAR is highly dependent on the specific topology of the target kinase's active site, where factors like pocket size, hydrophobicity, and the potential for additional hydrogen bonds dictate the optimal substituent. This guide underscores the power of a rational, SAR-driven approach in medicinal chemistry, transforming a simple halogenated core into highly potent and potentially therapeutic agents.

References

Kinase Selectivity Profile of Inhibitors Derived from 6-bromo-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[4,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrazolo[4,3-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, a distinction reserved for molecular frameworks that can bind to a variety of biological targets with high affinity. Its rigid, bicyclic structure, featuring strategically positioned nitrogen atoms, serves as an excellent foundation for developing potent and selective kinase inhibitors. The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket, a critical determinant of inhibitor binding.

The introduction of a bromine atom at the 6-position of this scaffold, creating 6-bromo-1H-pyrazolo[4,3-b]pyridine, offers a versatile synthetic handle. This bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the exploration of a wide range of chemical diversity at this position. This allows for the fine-tuning of inhibitor potency and selectivity by introducing substituents that can interact with different regions of the kinase active site, including the solvent-exposed region and the hydrophobic back pocket. This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors derived from this promising scaffold, supported by experimental data and detailed protocols.

Comparative Kinase Selectivity of a Representative Pyrazolopyridine Inhibitor

While extensive public domain data on the kinase selectivity of inhibitors derived directly from the this compound scaffold is limited, we can draw valuable insights from closely related analogs. A notable example is the 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Compound 4), which shares the core pyrazolopyridine structure and demonstrates the potential of this class of compounds as inhibitors of disease-relevant kinases.[1]

The table below summarizes the inhibitory activity of this representative compound against a panel of kinases implicated in neurodegenerative diseases.

Kinase TargetIC50 (µM)[1]
Cyclin-Dependent Kinase 5 (CDK5)0.41
Glycogen Synthase Kinase-3 (GSK-3)1.5
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)11

This data highlights the potential for developing potent inhibitors for specific kinase targets from the pyrazolopyridine scaffold. The sub-micromolar activity against CDK5 is particularly noteworthy.

Experimental Protocols: Unveiling Kinase Inhibition

The determination of a kinase inhibitor's selectivity profile is paramount in drug discovery. It involves screening the compound against a broad panel of kinases to identify both on-target and off-target activities. Below are detailed protocols for commonly employed biochemical assays to assess kinase inhibition.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a robust method for measuring kinase activity in a high-throughput format. It relies on the detection of a phosphorylated substrate via a FRET-based signal.[2][3][4][5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the 1x enzymatic buffer by diluting the stock buffer and supplementing with necessary cofactors.

    • Dilute the kinase, biotinylated substrate, and ATP to their final working concentrations in the 1x enzymatic buffer.

    • Prepare the detection solution by diluting the europium cryptate-labeled anti-phospho-substrate antibody and the XL665-labeled streptavidin in the detection buffer.

  • Enzymatic Reaction:

    • In a 384-well plate, add 2 µL of the test compound at various concentrations.

    • Add 2 µL of the kinase solution.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding 10 µL of the detection solution. The EDTA in the detection buffer chelates Mg2+, inhibiting kinase activity.

    • Incubate the plate for 60 minutes at room temperature to allow for the formation of the HTRF® complex.

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm/620 nm * 10,000).

    • Plot the HTRF® ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][7][8][9][10]

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • Incubate the reaction at room temperature for the desired duration (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the kinase activity.

    • Plot the luminescence against the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathway Context: The Role of Target Kinases

Understanding the cellular context of the targeted kinases is crucial for interpreting the biological effects of an inhibitor. The representative pyrazolopyridine inhibitor shows activity against CDK5 and GSK-3, kinases deeply implicated in neurodegenerative processes.

CDK5 Signaling in Neurodegeneration

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons. Its activity is dependent on its association with the regulatory subunits p35 or p39. Under neurotoxic conditions, p35 can be cleaved to the more stable p25 fragment, leading to hyperactivation of CDK5.[11][12][13][14][15] This aberrant CDK5 activity contributes to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.

CDK5_Pathway cluster_0 Normal Neuronal Function cluster_1 Neurotoxic Stress p35 p35 CDK5 CDK5 p35->CDK5 Binds p25 p25 p35->p25 CDK5/p35 Active CDK5/p35 CDK5->CDK5/p35 Hyperactive CDK5/p25 Hyperactive CDK5/p25 CDK5->Hyperactive CDK5/p25 Synaptic Plasticity Synaptic Plasticity CDK5/p35->Synaptic Plasticity Neuronal Development Neuronal Development CDK5/p35->Neuronal Development Neurotoxic Stimuli Neurotoxic Stimuli Calpain Calpain Neurotoxic Stimuli->Calpain Activates p25->CDK5 Binds Tau Hyperphosphorylation Tau Hyperphosphorylation Hyperactive CDK5/p25->Tau Hyperphosphorylation Neurofibrillary Tangles Neurofibrillary Tangles Tau Hyperphosphorylation->Neurofibrillary Tangles Neuronal Death Neuronal Death Neurofibrillary Tangles->Neuronal Death GSK3_Signaling cluster_0 Wnt Signaling cluster_1 Insulin/PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates for Degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription Activates Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Akt Akt PI3K->Akt GSK-3β_inactive GSK-3β (Inactive) Akt->GSK-3β_inactive Phosphorylates (Inhibits) GSK-3β_active GSK-3β (Active) GSK-3β_active->Destruction Complex

References

The Halogen Dance: A Comparative Guide to 6-Bromo- vs. 6-Chloro-1H-pyrazolo[4,3-b]pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. Its bioisosteric resemblance to purines allows it to effectively compete for the ATP-binding site of numerous kinases, offering a robust framework for designing targeted therapies. Within this scaffold, the choice of substitution at the 6-position is a critical determinant of a compound's biological activity and pharmacokinetic profile. This guide provides an in-depth, comparative analysis of two common halogen substitutions at this position: 6-bromo and 6-chloro. By examining their physicochemical properties, impact on biological potency, and the underlying mechanistic principles, we aim to equip researchers with the insights needed to make informed decisions in their drug design endeavors.

The Critical Role of Halogenation in Modulating Potency

Halogen atoms, particularly chlorine and bromine, are frequently incorporated into drug candidates to enhance their potency, selectivity, and metabolic stability. Their influence stems from a combination of steric and electronic effects, including the ability to form halogen bonds—a non-covalent interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen. The subtle differences between bromine and chlorine in terms of size, polarizability, and propensity for halogen bonding can lead to significant variations in biological activity.

Physicochemical Properties: A Tale of Two Halogens

The choice between a bromo and a chloro substituent at the 6-position of the 1H-pyrazolo[4,3-b]pyridine core will invariably alter the molecule's physicochemical properties. While specific experimental data for the parent compounds is not extensively available in a single comparative study, we can infer the likely differences based on established principles of medicinal chemistry.

Property6-Bromo-1H-pyrazolo[4,3-b]pyridine6-Chloro-1H-pyrazolo[4,3-b]pyridineRationale
Molecular Weight ~198.02 g/mol ~153.57 g/mol Bromine is a heavier atom than chlorine.
Lipophilicity (cLogP) HigherLowerBromine is generally more lipophilic than chlorine.
Polarizability HigherLowerBromine has a larger, more diffuse electron cloud.
Halogen Bond Donor Strength Potentially StrongerPotentially WeakerThe strength of halogen bonds generally follows the order I > Br > Cl > F.
Acidity of N-H Slightly more acidicSlightly less acidicThe greater electron-withdrawing effect of bromine can increase the acidity of the pyrazole N-H.

These differences in physicochemical parameters can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

Comparative Potency: Insights from Structure-Activity Relationship (SAR) Studies

Generally, the larger size and greater polarizability of the bromine atom can lead to enhanced van der Waals interactions with hydrophobic pockets in the target protein. Furthermore, the potential for stronger halogen bonding with backbone carbonyls or other electron-rich residues can significantly increase binding affinity and, consequently, potency.

Conversely, the smaller size of the chlorine atom may be more favorable in sterically constrained binding sites. In some cases, a less lipophilic chloro-substituted compound may exhibit a more favorable ADME profile, leading to better overall in vivo efficacy despite potentially lower in vitro potency.

For instance, in the development of inhibitors for various kinases, it has been observed that switching from a chloro to a bromo substituent can lead to a modest to significant increase in potency, often attributed to improved hydrophobic and halogen bonding interactions. However, this is not a universal rule, and the specific context of the target protein's active site architecture is paramount.

Experimental Protocols

To provide a practical framework for researchers, we outline standard experimental protocols for the synthesis and biological evaluation of these compounds.

Synthesis of 6-Halo-1H-pyrazolo[4,3-b]pyridines

A common synthetic route to 6-substituted 1H-pyrazolo[4,3-b]pyridines involves the cyclization of a suitably substituted aminopyrazole with a pyridine precursor. A representative, generalized scheme is provided below. The synthesis of this compound-3-carboxylic acid ethyl ester has been reported, and a similar approach can be envisioned for the chloro analog.[1]

Synthesis_Workflow cluster_0 Starting Materials A Substituted Aminopyrazole C Cyclization Reaction A->C B Halogenated Pyridine Precursor B->C D Purification C->D Crude Product E 6-Halo-1H-pyrazolo[4,3-b]pyridine D->E Purified Product

Caption: Generalized synthetic workflow for 6-halo-1H-pyrazolo[4,3-b]pyridines.

Step-by-Step Synthesis (Illustrative Example for 6-Bromo Analog):

  • Reaction Setup: To a solution of an appropriate aminopyrazole precursor in a suitable solvent (e.g., ethanol), add a 2,6-dihalopyridine derivative (e.g., 2,6-dibromopyridine).

  • Cyclization: Heat the reaction mixture under reflux for a specified period (e.g., 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The potency of the synthesized compounds is typically determined using an in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is a common method.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection A Prepare serial dilutions of test compounds C Add kinase and compound to well A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP/substrate mix C->D E Incubate at 30°C D->E F Stop reaction & add ADP-Glo™ Reagent E->F G Incubate to convert ADP to ATP F->G H Add Kinase Detection Reagent G->H I Measure luminescence H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase enzyme solution to all wells. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted back to ATP, which is used to generate a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks: Which Halogen Reigns Supreme?

The decision to use a 6-bromo or a 6-chloro substituent on the 1H-pyrazolo[4,3-b]pyridine scaffold is not a matter of one being universally superior to the other. Instead, it is a nuanced choice that depends heavily on the specific biological target and the desired properties of the final drug candidate.

  • For Potency: The larger, more polarizable bromine atom often provides an advantage in terms of in vitro potency due to its potential for stronger van der Waals and halogen bonding interactions. If the primary goal is to maximize binding affinity, the 6-bromo analog may be the preferred starting point.

  • For Favorable ADME Properties: The smaller, less lipophilic chlorine atom may lead to a more favorable pharmacokinetic profile, including better solubility and potentially lower metabolic lability. If in vivo efficacy is a key consideration from the outset, the 6-chloro analog could be a more pragmatic choice.

Ultimately, the most effective approach in drug design is empirical. The synthesis and parallel evaluation of both the 6-bromo and 6-chloro analogs in a suite of in vitro and in vivo assays will provide the definitive data needed to guide the selection of the optimal halogen for a given therapeutic target. This comparative analysis serves as a foundational guide for researchers embarking on the design of next-generation inhibitors based on the versatile 1H-pyrazolo[4,3-b]pyridine scaffold.

References

Comparative In Vivo Efficacy and PK/PD of 6-Bromo-1H-pyrazolo[4,3-b]pyridine Drug Candidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. This structural mimicry enables derivatives to effectively target the ATP-binding sites of various kinases, making them a fertile ground for the development of targeted therapies, particularly in oncology. The strategic introduction of a bromine atom at the 6-position of this scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing potency and modulating metabolic stability. This guide provides a comparative analysis of the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiles of drug candidates emerging from this chemical space, supported by experimental data and detailed protocols.

The Strategic Role of the 6-Bromo Substituent

The bromine atom at the 6-position of the 1H-pyrazolo[4,3-b]pyridine core is not merely a placeholder. Its electron-withdrawing nature and size can lead to several advantageous properties:

  • Enhanced Binding Affinity: The bromo group can form halogen bonds with backbone carbonyls in the kinase hinge region, providing an additional anchor point and increasing inhibitory potency.

  • Modulation of Physicochemical Properties: Bromine substitution can increase lipophilicity, which may enhance membrane permeability and oral absorption.

  • Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, potentially blocking a site of metabolism and prolonging the drug's half-life.

Comparative In Vivo Efficacy of Pyrazolo[4,3-b]pyridine Derivatives

While public domain data on multiple drug candidates derived specifically from the 6-bromo-1H-pyrazolo[4,3-b]pyridine scaffold is limited, we can draw valuable insights from closely related analogs. A notable example is a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives developed as dual FLT3/CDK4 inhibitors for the treatment of Acute Myeloid Leukemia (AML).

One of the optimized compounds from this series, 23k , demonstrated significant in vivo antitumor activity. In a xenograft model using the MV4-11 cell line, which harbors an FLT3-ITD mutation, oral administration of compound 23k at a dose of 200 mg/kg resulted in a 67% tumor growth inhibition[1]. This provides a strong rationale for exploring the in vivo efficacy of other derivatives from the broader 1H-pyrazolo[4,3-b]pyridine class.

Another relevant study focused on pyrazolopyridine inhibitors of B-RafV600E. The addition of a bromine atom at the 5-position of the pyrazolopyridine core led to an 8-fold increase in both enzymatic and cellular activity[2]. This was attributed to key lipophilic contacts made by the 5-bromo group with several residues in the kinase domain, highlighting the potential of halogen substitution to significantly enhance potency, a principle that can be extrapolated to the 6-bromo position.

Table 1: In Vivo Efficacy of a Representative Pyrazolo[4,3-b]pyridine Derivative

CompoundTarget(s)Cancer ModelDosingEfficacy (Tumor Growth Inhibition)Reference
23k FLT3/CDK4MV4-11 Xenograft200 mg/kg, oral67%[1]

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles

The PK/PD relationship is critical for translating in vitro potency into in vivo efficacy. A study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors provides a useful surrogate for understanding the potential pharmacokinetic properties of the this compound scaffold. In this study, several compounds were evaluated in male ICR mice via both intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of Representative 1H-pyrazolo[3,4-b]pyridine Derivatives in Mice

CompoundDose (mg/kg)RouteT1/2 (h)Cmax (ng/mL)AUClast (ng·h/mL)F (%)
4e 2IV3.2 ± 0.51256 ± 2111876 ± 312-
5PO3.1 ± 0.4345 ± 671234 ± 24533.2
7n 2IV3.3 ± 0.61345 ± 2542011 ± 387-
5PO3.5 ± 0.7567 ± 1121987 ± 40149.4
11c 2IV3.0 ± 0.41198 ± 1981765 ± 298-
5PO2.8 ± 0.5289 ± 541054 ± 21129.8

Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors, presented here as a reference for the broader pyrazolopyridine class.

These data indicate that pyrazolopyridine derivatives can achieve reasonable oral bioavailability and half-lives suitable for in vivo studies. The observed differences in oral bioavailability (F%) among the compounds highlight the significant impact of subtle structural modifications on pharmacokinetic properties.

Experimental Protocols

In Vivo Efficacy Assessment in a Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound derivative in a subcutaneous xenograft model.

Workflow for In Vivo Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 Study Initiation cluster_2 Treatment Phase cluster_3 Endpoint & Analysis A Cell Line Selection & Culture (e.g., MV4-11 for FLT3 inhibitors) B Animal Acclimatization (e.g., 6-8 week old female nude mice) A->B C Tumor Cell Implantation (Subcutaneous injection of 5x10^6 cells) B->C D Tumor Growth Monitoring (Calipers, twice weekly) C->D E Randomization into Groups (Tumor volume ~100-150 mm³) D->E F Drug Administration (e.g., Oral gavage, daily for 21 days) E->F G Concurrent Monitoring (Tumor volume, body weight, clinical signs) F->G H Study Termination & Tissue Collection G->H I Data Analysis (Tumor Growth Inhibition, Statistical Analysis) H->I

Caption: Workflow for a typical in vivo efficacy study using a xenograft model.

Step-by-Step Protocol:

  • Cell Culture: Culture the selected cancer cell line (e.g., MV4-11 for FLT3-mutant AML) under standard conditions.

  • Animal Handling: Use immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old). Allow for a one-week acclimatization period.

  • Tumor Implantation: Harvest cells during their exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject 5 x 106 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm3, randomly assign mice to treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Drug Formulation and Administration: Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Administer the drug, for example, by oral gavage once daily for 21 days.

  • Efficacy Evaluation: Measure tumor volume and body weight twice weekly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target engagement).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine significance.

Pharmacokinetic (PK) Study

This protocol describes a general method for determining the pharmacokinetic profile of a test compound in mice.

Workflow for a Pharmacokinetic Study

G A Compound Administration (IV and Oral routes in separate groups) B Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose) A->B C Plasma Preparation (Centrifugation of blood samples) B->C D Sample Analysis (LC-MS/MS for drug concentration) C->D E Pharmacokinetic Modeling (Software like WinNonlin) D->E F Parameter Calculation (T1/2, Cmax, AUC, F%) E->F

Caption: General workflow for a pharmacokinetic study in mice.

Step-by-Step Protocol:

  • Animal Dosing: Use male ICR mice (or another appropriate strain), typically fasted overnight before oral dosing. Administer the compound via intravenous (IV) injection (e.g., into the tail vein) and oral gavage in separate groups of animals.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail-nick) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the drug using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

  • Parameter Calculation: Determine key pharmacokinetic parameters including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from IV administration.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of a bromine atom can significantly enhance potency and modulate the pharmacokinetic profile of drug candidates. While comprehensive in vivo data for this specific scaffold remains to be fully disclosed in the public domain, related pyrazolopyridine derivatives have demonstrated significant antitumor efficacy in preclinical models. The experimental protocols provided in this guide offer a robust framework for advancing novel this compound derivatives through in vivo efficacy and PK/PD studies, paving the way for the development of new targeted therapies.

References

A Technical Guide to Alternative Heterocyclic Scaffolds for Kinase Inhibition: A Comparative Analysis Beyond 1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core heterocyclic scaffold is a critical determinant of potency, selectivity, and overall drug-like properties. The 1H-pyrazolo[4,3-b]pyridine core has emerged as a privileged scaffold, forming the foundation of numerous potent kinase inhibitors. However, the relentless pursuit of novel chemical matter with improved pharmacological profiles necessitates a deep understanding of viable alternatives. This guide provides an in-depth, data-driven comparison of alternative heterocyclic scaffolds to 1H-pyrazolo[4,3-b]pyridine, offering insights into their relative strengths and weaknesses in the context of kinase inhibition.

The Benchmark: Understanding the 1H-pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine scaffold serves as an excellent bioisostere of the adenine core of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase active site. Its rigid, planar structure provides a solid anchor for substituents to probe other regions of the ATP-binding pocket, facilitating the optimization of potency and selectivity. The versatility of this scaffold is underscored by its presence in numerous clinical and preclinical kinase inhibitors targeting a wide array of kinases.

Alternative Heterocyclic Scaffolds: A Comparative Exploration

The following sections delve into prominent alternative heterocyclic scaffolds, presenting their rationale for use, structure-activity relationship (SAR) insights, and comparative performance data against the 1H-pyrazolo[4,3-b]pyridine benchmark and other alternatives.

Isomeric Pyrazolopyridines: Subtle Changes, Significant Impact

The positional arrangement of nitrogen atoms within the pyrazolopyridine core can have a profound impact on the molecule's electronic properties, hydrogen bonding capabilities, and overall shape, thereby influencing its interaction with the target kinase.

  • 1H-Pyrazolo[3,4-b]pyridine: This isomer is a frequently employed alternative, with the nitrogen at position 2 of the pyrazole ring and position 7 of the pyridine ring. This arrangement alters the hydrogen bond donor-acceptor pattern presented to the kinase hinge.

    • Rationale for Use: The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors against various kinases, including FGFR, ALK, and TBK1.[1][2][3] The N1-H of the pyrazole moiety often forms a crucial hydrogen bond with the kinase hinge region.[1]

    • Comparative Insights: In the context of FGFR1 inhibition, a scaffold-hopping strategy from a pyrido[2,3-d]pyrimidine to a 1H-pyrazolo[3,4-b]pyridine core, coupled with the introduction of a 2,6-dichlorophenyl moiety, resulted in a compound with an exceptionally high potency (IC50 = 0.3 nM) and over 1200-fold selectivity against VEGFR2.[1] Replacement of the 1H-pyrazolo[3,4-b]pyridine with a 1H-indazole led to an 11-fold decrease in potency, highlighting the importance of the pyridine nitrogen for optimal activity in this series.[1]

  • Pyrazolo[1,5-a]pyrimidine: This scaffold is another common bioisostere of purine and has been explored for the inhibition of various kinases.[4]

    • Rationale for Use: The pyrazolo[1,5-a]pyrimidine core offers a different vector for substituent placement compared to other pyrazolopyridine isomers, which can be exploited to achieve novel interactions within the ATP binding site.

Bioisosteric Scaffolds: Expanding Chemical Space

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.

  • Pyrazolo[3,4-d]pyrimidine: This scaffold is a close bioisostere of adenine and has been extensively used in the development of kinase inhibitors.[5]

    • Rationale for Use: The pyrazolo[3,4-d]pyrimidine core effectively mimics the hydrogen bonding pattern of adenine, allowing it to anchor in the ATP binding site. This scaffold has been particularly successful in the development of inhibitors for CDKs and BTK.[5][6]

    • Comparative Insights: A series of pyrazolo[3,4-d]pyrimidine derivatives were developed as potent CDK2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range (e.g., compound 14 with an IC50 of 0.057 µM against CDK2/cyclin A2).[6] While a direct comparison to a 1H-pyrazolo[4,3-b]pyridine analog was not provided, the high potency achieved demonstrates the utility of this scaffold.

  • Pyrrolo[2,3-d]pyrimidine: Often referred to as 7-deazapurine, this scaffold is another well-established purine isostere in kinase inhibitor design.

    • Rationale for Use: The pyrrolo[2,3-d]pyrimidine core provides a similar hydrogen bonding pattern to adenine while offering different substitution patterns and physicochemical properties compared to pyrazolopyrimidines.

    • Comparative Insights: In the development of c-Met inhibitors, a scaffold hopping approach from a quinoline core to a pyrrolo[2,3-b]pyridine and subsequently to a pyrazolo[3,4-b]pyridine was explored. The 3-substituted pyrrolo[2,3-b]pyridine (compound 10) showed high potency (enzymatic IC50 = 0.005 µM), which was comparable to the optimized[1][7][8]triazolo[4,5-b]pyrazine core.[9]

Other Privileged Heterocyclic Scaffolds

Beyond pyrazole-fused systems, other heterocyclic scaffolds have a proven track record in kinase inhibitor development.

  • Quinazoline: The quinazoline scaffold is a cornerstone of many FDA-approved kinase inhibitors, particularly targeting EGFR.

    • Rationale for Use: The quinazoline ring system provides a rigid framework that can be readily functionalized to achieve high potency and selectivity.

    • Comparative Insights: Numerous quinazoline-based EGFR inhibitors have been developed with nanomolar potency. For example, some 4-anilinoquinazoline analogues have demonstrated potent EGFR inhibition.[10] While a direct comparison with a 1H-pyrazolo[4,3-b]pyridine-based EGFR inhibitor is not available in the search results, the clinical success of quinazoline-based drugs like gefitinib and erlotinib speaks to the power of this scaffold.

  • Imidazopyridines: This class of fused heterocycles has gained increasing attention as a versatile scaffold for kinase inhibitors.

    • Rationale for Use: Imidazopyridines offer a unique arrangement of nitrogen atoms and substitution vectors, enabling the exploration of novel chemical space.

    • Comparative Insights: A series of imidazopyridine derivatives were designed as c-Met inhibitors, with compound 7g exhibiting an enzymatic IC50 of 53.4 nM.[7] Another study on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors identified a compound with a cellular phos-HH3 inhibition IC50 of 25 nM and also showed potent inhibition of Src family kinases and VEGFR2.[11]

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following table summarizes the inhibitory activities of representative compounds for each scaffold against their respective kinase targets. It is important to note that these values are from different studies and assay conditions may vary, thus direct comparison should be made with caution.

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
1H-Pyrazolo[3,4-b]pyridine Compound 4a FGFR10.3[1]
Compound 15y TBK10.2[3]
Pyrazolo[3,4-d]pyrimidine Compound 14 CDK2/cyclin A257[6]
Ibrutinib analogue 11 BTK7.95[5]
Pyrrolo[2,3-b]pyridine Compound 10 c-Met5[9]
Quinazoline 4-anilinoquinazolineEGFRVaries (nM range)[10]
Imidazopyridine Compound 7g c-Met53.4[7]
Imidazo[1,2-a]pyrazine 12k Aurora A/BKd = 0.02/0.03[11]
VEGFR21[11]
Src family<10[11]

Experimental Protocols

A robust evaluation of kinase inhibitors relies on well-defined and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay: LanthaScreen® TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the substrate's acceptor fluorophore, resulting in a signal that is proportional to kinase activity.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A from a 5X stock solution.[9]

    • Prepare a 2X serial dilution of the kinase in Kinase Buffer A.[9]

    • Prepare a 2X solution of the substrate and ATP at their final desired concentrations in Kinase Buffer A. The ATP concentration is typically at or near the Km for the specific kinase.[9]

    • Prepare a 2X solution of the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction.[9]

    • Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in Kinase Buffer A.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to the wells of a 384-well plate.

    • Add 2.5 µL of the inhibitor solution (or vehicle control) to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture.

    • Mix gently and incubate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.[9]

  • Detection:

    • Stop the reaction by adding 10 µL of the 2X antibody/EDTA solution to each well.[9]

    • Mix gently and incubate for 30-60 minutes at room temperature to allow for antibody binding.[9]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay: Western Blotting

This protocol details the use of Western blotting to assess the inhibition of a specific kinase signaling pathway in a cellular context.

This method detects the phosphorylation status of a kinase's downstream substrate. A decrease in the phosphorylation of the substrate in the presence of an inhibitor indicates target engagement and inhibition of the kinase in a cellular environment.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitor (and a vehicle control) for a specified duration.[12]

    • If applicable, stimulate the cells with a growth factor or other agonist to activate the target kinase pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

    • Scrape the cells and collect the lysate.[13]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer and add SDS-PAGE loading buffer.

    • Boil the samples for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and/or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the discussed kinase inhibitors and a general experimental workflow.

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation FAK FAK Src->FAK FAK->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds and activates GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Akt Akt PI3K->Akt CellResponse Cell Growth, Survival, Invasion, Metastasis Akt->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse

Caption: Overview of the c-Met signaling cascade.

Src_Family_Kinase_Signaling GrowthFactorReceptor Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Family Kinases (Src, Fyn, Lyn, etc.) GrowthFactorReceptor->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 Cellular_Response Cell Proliferation, Survival, Migration, Adhesion FAK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway MAPK_Pathway->Cellular_Response STAT3->Cellular_Response

Caption: Central role of Src family kinases in cellular signaling.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Data Analysis & Interpretation Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Treatment Cell Treatment with Inhibitor Determine_IC50->Cell_Treatment Western_Blot Western Blot for Target Phosphorylation Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Cell_Treatment->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Western_Blot->SAR_Analysis Cell_Viability->SAR_Analysis Selectivity_Profiling Kinase Selectivity Profiling SAR_Analysis->Selectivity_Profiling

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

The 1H-pyrazolo[4,3-b]pyridine scaffold remains a highly valuable and validated core for the design of potent kinase inhibitors. However, the exploration of alternative heterocyclic systems is crucial for expanding the chemical space and addressing challenges such as selectivity, resistance, and off-target effects. Isomeric pyrazolopyridines, bioisosteric replacements like pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, and other privileged scaffolds such as quinazolines and imidazopyridines all offer unique advantages and have demonstrated significant potential in kinase inhibitor discovery. The choice of a particular scaffold should be guided by a thorough understanding of the target kinase's active site topology, the desired selectivity profile, and the synthetic tractability of the core. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and development of the next generation of targeted kinase inhibitors.

References

A Comparative Guide to the Synthetic Routes of Substituted 1H-pyrazolo[4,3-b]pyridines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous inhibitors targeting key proteins in oncology and immunology, such as TRK and FGFR kinases, and the PD-1/PD-L1 pathway. The arrangement of nitrogen atoms and the fused ring system allows for specific, multi-point interactions with biological targets, making it a desirable template for drug discovery. The efficacy of a drug development program often hinges on the efficiency and versatility of the synthetic routes to the core scaffold and its analogs. This guide provides a comparative analysis of the primary synthetic strategies for constructing substituted 1H-pyrazolo[4,3-b]pyridines, offering researchers and drug development professionals the insights needed to select the optimal route for their specific objectives. We will delve into the mechanistic underpinnings, substrate scope, and experimental nuances of each major pathway, supported by experimental data and protocols.

Introduction: The Significance of the 1H-pyrazolo[4,3-b]pyridine Core

The 1H-pyrazolo[4,3-b]pyridine ring system is a bioisostere of purine, which allows it to mimic endogenous ligands and interact with a wide range of biological targets. Its derivatives have demonstrated significant therapeutic potential, particularly as kinase inhibitors. The ability to strategically introduce substituents around the core scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide will compare the most prevalent methods for the de novo synthesis of this important heterocyclic system.

Overview of Synthetic Strategies

The construction of the 1H-pyrazolo[4,3-b]pyridine core can be broadly categorized into two main approaches:

  • Annulation of a pyrazole ring onto a pre-existing pyridine.

  • Annulation of a pyridine ring onto a pre-existing pyrazole.

This guide will focus on the most effective and commonly employed variations of these strategies.

Synthetic_Approaches 1H-pyrazolo[4,3-b]pyridine 1H-pyrazolo[4,3-b]pyridine Pyridine Precursor Pyridine Precursor Pyridine Precursor->1H-pyrazolo[4,3-b]pyridine Pyrazole Annulation Pyrazole Precursor Pyrazole Precursor Pyrazole Precursor->1H-pyrazolo[4,3-b]pyridine Pyridine Annulation Japp_Klingemann_Route cluster_0 Synthesis of 1H-pyrazolo[4,3-b]pyridines 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine SNAr SNAr 2-chloro-3-nitropyridine->SNAr Ethyl Acetoacetate, NaH Intermediate_1 Intermediate_1 SNAr->Intermediate_1 Japp-Klingemann Japp-Klingemann Intermediate_1->Japp-Klingemann Arenediazonium Tosylate, Pyrrolidine Substituted_1H-pyrazolo[4,3-b]pyridine Substituted_1H-pyrazolo[4,3-b]pyridine Japp-Klingemann->Substituted_1H-pyrazolo[4,3-b]pyridine Diazotization_Route cluster_1 Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine N-acetyl-3-amino-4-bromopyridine N-acetyl-3-amino-4-bromopyridine Diazotization_Cyclization Diazotization_Cyclization N-acetyl-3-amino-4-bromopyridine->Diazotization_Cyclization Isopentyl Nitrite, Ac2O, KOAc 7-bromo-1H-pyrazolo[4,3-b]pyridine 7-bromo-1H-pyrazolo[4,3-b]pyridine Diazotization_Cyclization->7-bromo-1H-pyrazolo[4,3-b]pyridine Copper_Coupling_Route cluster_2 Copper-Mediated Synthesis 4-iodopyrazole-3-carbaldehyde 4-iodopyrazole-3-carbaldehyde MBH_Reaction MBH_Reaction 4-iodopyrazole-3-carbaldehyde->MBH_Reaction Acrylate, DABCO MBH_Adduct MBH_Adduct MBH_Reaction->MBH_Adduct Amination Amination MBH_Adduct->Amination 1. AcCl 2. NaN3 3. PPh3, H2O Primary_Allylamine Primary_Allylamine Amination->Primary_Allylamine Cu_Coupling Cu_Coupling Primary_Allylamine->Cu_Coupling CuI, K2CO3 Substituted_1H-pyrazolo[4,3-b]pyridine Substituted_1H-pyrazolo[4,3-b]pyridine Cu_Coupling->Substituted_1H-pyrazolo[4,3-b]pyridine

Safety Operating Guide

Personal protective equipment for handling 6-bromo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS No. 1150617-54-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

This compound is a halogenated heterocyclic compound. While a complete Safety Data Sheet (SDS) is not publicly available, the primary identified hazard is Acute Oral Toxicity Category 4 , as indicated by multiple chemical suppliers.[1] This corresponds to the GHS hazard statement H302: Harmful if swallowed . The GHS pictogram associated with this hazard is the exclamation mark (GHS07), and the signal word is "Warning".

Due to the presence of the brominated pyridine-like structure and the lack of comprehensive toxicological data, it is prudent to treat this compound with a higher degree of caution. Based on the known hazards of similar chemical structures, such as other brominated pyridines, additional potential hazards may include skin irritation, serious eye irritation, and respiratory tract irritation. Therefore, a conservative approach to personal protective equipment and handling procedures is essential.

Key Identified and Potential Hazards:

Hazard ClassificationGHS CodeSource/Analogy
Acute Toxicity, Oral (Category 4) H302 Supplier Data[1]
Potential Skin IrritationH315Analogy to similar compounds
Potential Eye IrritationH319Analogy to similar compounds
Potential Respiratory IrritationH335Analogy to similar compounds

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough risk assessment should be conducted for any procedure involving this compound. The following PPE recommendations are based on the known and potential hazards.

Core PPE Requirements:
  • Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned.

  • Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Hand Protection: A Critical Choice

Given that this compound is a solid, incidental contact is the primary concern during weighing and transfer. However, the potential for skin irritation and absorption of this halogenated aromatic compound necessitates careful glove selection.

  • For Solid Handling (Weighing, Transfer): Double-gloving with standard nitrile gloves is the minimum requirement. Nitrile gloves offer good resistance to a range of chemicals and provide adequate dexterity.[2][3] However, they are not recommended for prolonged exposure to aromatic or halogenated solvents.[4]

  • For Work in Solution or with Potential for Spills: For extended handling, especially if the compound is dissolved in a solvent, more robust hand protection is recommended.

    • Butyl Rubber Gloves: These gloves offer excellent protection against a wide variety of chemicals, including ketones, esters, and strong acids.[4] They are particularly effective against gases and vapors.[3][5]

    • Viton® Gloves: While more expensive, Viton gloves provide superior resistance to aromatic and chlorinated hydrocarbons.

Glove Comparison:

Glove MaterialRecommended UseAdvantagesDisadvantages
Nitrile Incidental contact with solidGood dexterity, puncture resistanceLower resistance to some organic solvents[2][4]
Butyl Rubber Handling solutions, spill cleanupExcellent chemical resistance to many chemicals, including ketones and acids[2][4]Less puncture resistance than nitrile, can be more expensive[2]
Viton® Handling solutions with aromatic/chlorinated solventsExcellent resistance to aromatic and halogenated solventsHigher cost, may have reduced dexterity

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Receipt Receipt of Chemical Storage Segregated Storage Receipt->Storage Inspect & Log Review_SDS Review SDS & SOPs Storage->Review_SDS Before Use PPE_Donning Don Appropriate PPE Review_SDS->PPE_Donning Weighing Weighing in Fume Hood PPE_Donning->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Reaction Perform Reaction Transfer->Reaction Decontamination Decontaminate Surfaces Reaction->Decontamination Post-Experiment Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Disposal Dispose of Waste Waste_Segregation->Disposal PPE_Doffing Doff PPE Disposal->PPE_Doffing

Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:

  • Receipt and Storage:

    • Upon receipt, inspect the container for any damage.

    • Log the chemical into your laboratory's inventory.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Preparation for Handling:

    • Before any manipulation, review this guide and any internal Standard Operating Procedures (SOPs).

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower.

    • Don the appropriate PPE as outlined in Section 2.

  • Weighing and Transfer (Solid):

    • All weighing and transfer of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust particles.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the weighed solid to the reaction vessel using a spatula. Avoid creating dust.

    • Clean any residual solid from the spatula and weighing boat with a suitable solvent and add the rinsate to the reaction vessel or a designated waste container.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Maintain constant vigilance for any unexpected changes in the reaction.

Emergency Procedures

Spill Response:

For a small spill of the solid material within a fume hood:

  • Alert colleagues in the immediate area.

  • Contain the spill by gently covering it with a dry absorbent material such as vermiculite or sand.[6][7] Do not dry sweep, as this can create airborne dust.[6]

  • Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate the area by wiping with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water wash.[7][8] All cleaning materials must be disposed of as hazardous waste.[9]

  • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid:
  • Ingestion: Do NOT induce vomiting. [10][11] Rinse the mouth with water. Seek immediate medical attention and provide the medical personnel with the name of the chemical.

  • Skin Contact: Immediately remove contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.

Waste Disposal Plan

All waste containing this compound, whether in solid form or in solution, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any unused compound, contaminated weighing papers, and spill cleanup materials in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Halogenated organic waste should be collected separately from non-halogenated waste streams to facilitate proper disposal and minimize costs.[13][14] Collect all solutions containing this compound in a dedicated, labeled container for halogenated waste.

    • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent.[15] The rinsate must be collected as hazardous waste.[15] After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.[16]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of all constituents.[16]

    • Keep waste containers closed except when adding waste.[15]

    • Store waste in a designated satellite accumulation area with secondary containment.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[17] The primary method of disposal for halogenated organic compounds is typically high-temperature incineration by a licensed waste disposal facility.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
6-bromo-1H-pyrazolo[4,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.